Product packaging for Pyridoxine 3,4-Dipalmitate(Cat. No.:CAS No. 992-42-7)

Pyridoxine 3,4-Dipalmitate

カタログ番号: B1336601
CAS番号: 992-42-7
分子量: 646.0 g/mol
InChIキー: PDJVTEPEYIYVJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Pyridoxine 3,4-Dipalmitate is a useful research compound. Its molecular formula is C40H71NO5 and its molecular weight is 646.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H71NO5 B1336601 Pyridoxine 3,4-Dipalmitate CAS No. 992-42-7

特性

IUPAC Name

[3-hexadecanoyloxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)45-34-37-36(33-42)32-41-35(3)40(37)46-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31,33-34H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJVTEPEYIYVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H71NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436357
Record name Pyridoxine 4,5-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

992-42-7
Record name Pyridoxine 4,5-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Pyridoxine 3,4-Dipalmitate: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic derivative of pyridoxine, a form of vitamin B6. By esterifying pyridoxine with two palmitic acid chains, its solubility in oil-based formulations is significantly increased, enhancing its penetration into the skin.[1] This property makes it a compound of interest for cosmetic and dermatological applications, where it is utilized for its potential to improve various skin conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and purported biological activities of Pyridoxine 3,4-Dipalmitate, based on available scientific literature.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a pyridine (B92270) ring with palmitoyl (B13399708) groups attached at the 3 and 4 positions. This structure confers a significant lipophilic character to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name [3-(hexadecanoyloxy)-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate
CAS Number 992-42-7[2]
Molecular Formula C₄₀H₇₁NO₅[2]
Molecular Weight 646.00 g/mol [2]
Appearance White or similar white crystal or crystalline powder; odorless[1]
Melting Point 87-91°C
Solubility Easily dissolved in oil, slightly dissolved in hot ethanol (B145695), and insoluble in water.[1]

Spectroscopic Data:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure, including the positions of the palmitoyl chains on the pyridoxine backbone.

  • FT-IR: To identify characteristic functional groups, such as the ester carbonyl (C=O) and C-O stretching vibrations, as well as vibrations associated with the pyridine ring and the long aliphatic chains.

  • Mass Spectrometry: To determine the exact molecular weight and fragmentation pattern, confirming the identity of the compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of pyridoxine with palmitoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyridoxine

  • Palmitoyl chloride

  • Anhydrous sodium carbonate

  • Chloroform (B151607)

  • Water

  • 1% Hydrochloric acid

  • Anhydrous sodium sulfate

  • 95% Ethanol

Procedure: [3]

  • Dissolve 4.2g of pyridoxine in 50mL of water in a three-necked flask.

  • Add 11g of anhydrous sodium carbonate and 100mL of chloroform to the flask.

  • Slowly add a solution of 15g of palmitoyl chloride in 15mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel.

  • Allow the reaction to proceed for approximately 20 hours at room temperature with stirring.

  • After the reaction is complete, add 70mL of chloroform and mix thoroughly.

  • Transfer the mixture to a separating funnel and allow the layers to separate.

  • Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Remove the chloroform by distillation to obtain the crude product.

  • Recrystallize the crude product from 95% ethanol to yield a white product.

G Synthesis Workflow for this compound cluster_synthesis Synthesis reactants Pyridoxine + Palmitoyl Chloride + Sodium Carbonate reaction Reaction in Chloroform/Water (20h, Room Temperature) reactants->reaction extraction Work-up: - Chloroform Extraction - HCl Wash - Water Wash reaction->extraction drying Drying with Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization (95% Ethanol) evaporation->purification product This compound purification->product

Synthesis of this compound.

Biological Activity and Mechanism of Action

The biological activities of this compound are largely extrapolated from the known functions of its parent molecule, pyridoxine (Vitamin B6). The dipalmitate ester modification is primarily intended to enhance its lipophilicity, thereby improving its penetration through the skin barrier. Once absorbed into the skin, it is presumed to be hydrolyzed by cutaneous esterases, releasing active pyridoxine.

Proposed Mechanisms of Action in Skin
  • Sebum Regulation: Pyridoxine has been suggested to play a role in balancing sebum production, which can be beneficial for acne-prone and oily skin.[4]

  • Anti-Inflammatory Effects: Pyridoxine exhibits anti-inflammatory properties, which may help in mitigating skin inflammation associated with various dermatological conditions.[5]

  • Support of Skin Barrier Function: By potentially increasing the production of key structural proteins, pyridoxine may contribute to a healthier skin barrier.

  • Collagen Synthesis: Vitamin B6 is a cofactor in collagen synthesis, suggesting a role in maintaining skin elasticity and firmness.[6]

  • Filaggrin Production: Studies have shown that pyridoxine can stimulate the production of filaggrin, a protein crucial for skin barrier function and hydration.[7][8]

G Proposed Mechanism of Action cluster_mechanism Mechanism of Action in Skin cluster_effects Cellular Targets and Outcomes pdp This compound (Topical Application) penetration Enhanced Skin Penetration (Lipophilic Nature) pdp->penetration hydrolysis Hydrolysis by Cutaneous Esterases penetration->hydrolysis pyridoxine Pyridoxine (Active Form) hydrolysis->pyridoxine effects Biological Effects pyridoxine->effects sebum Sebum Regulation effects->sebum Sebocytes inflammation Anti-inflammatory Action effects->inflammation Immune Cells collagen Collagen Synthesis effects->collagen Fibroblasts filaggrin Filaggrin Production effects->filaggrin Keratinocytes

Proposed Mechanism of Action of this compound.

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted to evaluate the efficacy of this compound in vitro.

Sebum Production Assay in Human Sebocytes

Objective: To assess the effect of this compound on sebum production in cultured human sebocytes.

Methodology:

  • Cell Culture: Culture human sebocytes (e.g., SZ95 cell line) under standard conditions.

  • Treatment: Treat sebocytes with varying concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO) for a specified period (e.g., 24-72 hours). Include a vehicle control.

  • Lipid Extraction: After treatment, wash the cells and extract total lipids using a solvent system such as hexane/isopropanol.

  • Lipid Quantification: Quantify the total lipid content using a colorimetric assay (e.g., Oil Red O staining followed by spectrophotometric measurement) or by thin-layer chromatography (TLC) to separate and quantify specific lipid classes.

G Sebum Production Assay Workflow cluster_sebum_assay In Vitro Sebum Assay culture Culture Human Sebocytes treatment Treat with this compound culture->treatment extraction Lipid Extraction treatment->extraction quantification Lipid Quantification (e.g., Oil Red O) extraction->quantification analysis Data Analysis quantification->analysis

Workflow for Sebum Production Assay.
Anti-Inflammatory Assay in Human Keratinocytes or Skin Explants

Objective: To evaluate the anti-inflammatory potential of this compound.

Methodology:

  • Model System: Use either cultured human keratinocytes (e.g., HaCaT cells) or ex vivo human skin explants.

  • Inflammatory Challenge: Induce an inflammatory response using an agent such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ).

  • Treatment: Co-treat the cells/explants with the inflammatory stimulus and varying concentrations of this compound.

  • Endpoint Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the culture medium using ELISA or measure the expression of inflammatory genes using RT-qPCR.

G Anti-Inflammatory Assay Workflow cluster_inflammation_assay In Vitro Anti-Inflammatory Assay model Keratinocytes or Skin Explants challenge Induce Inflammation (e.g., LPS) model->challenge treatment Treat with this compound challenge->treatment analysis Measure Inflammatory Markers (e.g., ELISA for Cytokines) treatment->analysis result Assess Reduction in Inflammation analysis->result

References

The Inferred Mechanism of Action of Pyridoxine 3,4-Dipalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) 3,4-dipalmitate is a lipid-soluble derivative of pyridoxine (vitamin B6). Due to a scarcity of direct research on this specific compound, this technical guide outlines its inferred mechanism of action based on its nature as a pyridoxine prodrug. It is proposed that Pyridoxine 3,4-Dipalmitate enhances the bioavailability of pyridoxine, particularly in lipophilic environments, by facilitating its absorption and distribution. Subsequent enzymatic hydrolysis releases pyridoxine, which is then converted into its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP). PLP is an essential coenzyme for a multitude of enzymatic reactions crucial for human health, including amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis. This guide details the presumed metabolic pathway, the extensive roles of its active metabolite PLP, and provides generalized experimental protocols for the assessment of vitamin B6 activity.

Introduction

Vitamin B6 is a water-soluble vitamin that exists in several forms, with pyridoxine being one of the most common. Its biological importance lies in its conversion to the active coenzyme, pyridoxal 5'-phosphate (PLP), which participates in over 140 enzymatic reactions.[1][2][3] However, the hydrophilicity of pyridoxine can limit its passive diffusion across biological membranes. This compound, a dipalmitate ester of pyridoxine, is a lipophilic derivative designed to overcome this limitation. This modification is anticipated to improve its absorption and tissue penetration, thereby serving as a more readily available precursor for pyridoxine.

Inferred Mechanism of Action

The mechanism of action of this compound is predicated on its role as a prodrug that delivers pyridoxine. The overall process can be divided into two main stages:

  • Absorption and Hydrolysis: As a lipid-soluble compound, this compound is expected to be absorbed more readily through lipid membranes, such as those in the gastrointestinal tract and the skin, compared to its water-soluble parent molecule.[4][5] Following absorption, it is presumed to undergo enzymatic hydrolysis by lipases, which are ubiquitous in the body, including the gut and skin, to release pyridoxine and two molecules of palmitic acid.[6][7][8]

  • Conversion to the Active Coenzyme: The liberated pyridoxine enters the vitamin B6 salvage pathway. It is first phosphorylated by pyridoxal kinase to form pyridoxine 5'-phosphate (PNP). Subsequently, PNP is oxidized by pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, pyridoxal 5'-phosphate (PLP).[9][10]

Signaling Pathways and Metabolic Roles of Pyridoxal 5'-Phosphate (PLP)

The biological effects of this compound are ultimately mediated by PLP. PLP is a critical coenzyme in a vast array of metabolic pathways, primarily involving amino acid metabolism.[11][12][13]

Key functions of PLP-dependent enzymes are summarized in the table below:

Metabolic PathwayKey PLP-Dependent EnzymesFunction
Amino Acid Metabolism Transaminases (e.g., AST, ALT)Interconversion of amino acids and keto acids.[11][12]
Decarboxylases (e.g., Aromatic L-amino acid decarboxylase)Synthesis of neurotransmitters (serotonin, dopamine, GABA) and histamine.[3]
RacemasesInterconversion of D- and L-amino acids.[11]
AldolasesCleavage of C-C bonds.
Heme Synthesis δ-Aminolevulinate synthaseCatalyzes the first committed step in heme biosynthesis.[3]
Glycogen (B147801) Metabolism Glycogen phosphorylaseBreakdown of glycogen to glucose-1-phosphate.[14]
Sphingolipid Synthesis Serine palmitoyltransferaseCatalyzes the initial step in sphingolipid biosynthesis.[15]
Tryptophan Metabolism KynureninaseA key enzyme in the kynurenine (B1673888) pathway, leading to niacin synthesis.[3]

Visualizing the Pathways

To illustrate the inferred mechanism of action and the subsequent metabolic roles, the following diagrams are provided.

G cluster_absorption Absorption & Hydrolysis Pyridoxine_3_4_Dipalmitate This compound Absorption Passive Diffusion (Lipophilic) Pyridoxine_3_4_Dipalmitate->Absorption Hydrolysis Lipases Absorption->Hydrolysis Pyridoxine Pyridoxine Hydrolysis->Pyridoxine Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid

Inferred absorption and hydrolysis of this compound.

G cluster_salvage Vitamin B6 Salvage Pathway Pyridoxine Pyridoxine Pyridoxal_Kinase Pyridoxal Kinase (ATP -> ADP) Pyridoxine->Pyridoxal_Kinase PNP Pyridoxine 5'-Phosphate (PNP) Pyridoxal_Kinase->PNP PNPO Pyridoxine-5'-Phosphate Oxidase (PNPO) PNP->PNPO PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PNPO->PLP

Conversion of Pyridoxine to Pyridoxal 5'-Phosphate (PLP).

G cluster_plp_functions Core Functions of PLP PLP Pyridoxal 5'-Phosphate (PLP) Amino_Acid_Metabolism Amino Acid Metabolism PLP->Amino_Acid_Metabolism Neurotransmitter_Synthesis Neurotransmitter Synthesis PLP->Neurotransmitter_Synthesis Heme_Synthesis Heme Synthesis PLP->Heme_Synthesis Other_Pathways Other Metabolic Pathways PLP->Other_Pathways

Central role of PLP in various metabolic pathways.

Experimental Protocols

Due to the absence of studies specifically investigating this compound, this section provides generalized protocols for assessing the bioavailability and biological activity of pyridoxine and its derivatives.

In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound to pyridoxine in the presence of lipases.

Materials:

  • This compound

  • Porcine pancreatic lipase (B570770) (or other relevant lipase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Triton X-100 or bile salts (as emulsifiers)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Prepare a reaction mixture containing phosphate buffer, emulsifier, and lipase.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed reaction mixture.

  • Incubate the reaction at 37°C with constant stirring.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate the enzyme.

  • Centrifuge the samples to remove the precipitated protein.

  • Analyze the supernatant for the concentrations of this compound and free pyridoxine using a validated HPLC method.[16][17][18]

Assessment of Vitamin B6 Status in Cell Culture

Objective: To evaluate the ability of this compound to increase intracellular levels of PLP.

Materials:

  • Human cell line (e.g., HepG2 hepatocytes)

  • Cell culture medium

  • This compound

  • Pyridoxine hydrochloride (as a control)

  • Lysis buffer

  • HPLC system with fluorescence detection

Procedure:

  • Culture cells to a desired confluency in multi-well plates.

  • Treat the cells with varying concentrations of this compound or pyridoxine hydrochloride for a specified duration.

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and deproteinize the lysate (e.g., with trichloroacetic acid).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for intracellular PLP concentration using a validated HPLC method with fluorescence detection.[18][19]

Measurement of PLP-Dependent Enzyme Activity

Objective: To determine the effect of this compound supplementation on the activity of a PLP-dependent enzyme.

Materials:

  • Cell or tissue homogenates from subjects supplemented with this compound or placebo.

  • Assay buffer specific for the enzyme of interest (e.g., aspartate aminotransferase - AST).

  • Substrates for the enzyme reaction (e.g., aspartate and α-ketoglutarate for AST).

  • PLP (for measuring total enzyme activity).

  • Spectrophotometer.

Procedure:

  • Prepare cell or tissue homogenates.

  • Measure the basal activity of the PLP-dependent enzyme by monitoring the rate of product formation or substrate consumption spectrophotometrically.

  • Measure the total enzyme activity by pre-incubating the homogenate with an excess of PLP before adding the substrates.

  • The stimulation of enzyme activity by the addition of exogenous PLP is an indicator of the in vivo availability of the coenzyme. A lower stimulation indicates a better vitamin B6 status.[20]

Conclusion

The mechanism of action of this compound is inferred to be that of a lipid-soluble prodrug of pyridoxine. Its enhanced lipophilicity likely improves its absorption and distribution, leading to a more efficient delivery of pyridoxine to tissues. Following enzymatic hydrolysis, the released pyridoxine is converted to the active coenzyme PLP, which then exerts its wide-ranging effects on metabolism. Further research is warranted to directly investigate the pharmacokinetics, metabolic fate, and specific enzymatic pathways involved in the hydrolysis of this compound to validate this proposed mechanism and to explore its full therapeutic potential.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Vitamin B6 Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 Dipalmitate, the diester of pyridoxine (B80251) (Vitamin B6) and palmitic acid, is a lipophilic derivative of Vitamin B6. This modification from the hydrophilic nature of its parent compound enhances its stability and improves its penetration through biological membranes, particularly the skin.[1] Consequently, Vitamin B6 Dipalmitate has garnered significant interest in the pharmaceutical and cosmetic industries for its potential therapeutic applications in dermatology, including the management of acne, skin roughness, and seborrheic dermatitis.[2] This technical guide provides an in-depth overview of the core physicochemical properties of Vitamin B6 Dipalmitate, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of Vitamin B6 Dipalmitate are summarized in the tables below. This data is crucial for formulation development, stability assessment, and understanding its biological behavior.

General and Physical Properties
PropertyValueReference
Appearance White or similar to white crystalline powder[2]
Odor Odorless[2]
Melting Point 87-91°C[3]
Boiling Point 716.9 ± 55.0 °C (Predicted)
Density 0.971 ± 0.06 g/cm³ (Predicted)
Chemical and Molecular Properties
PropertyValueReference
Molecular Formula C₄₀H₇₁NO₅[4]
Molecular Weight 646.0 g/mol [4]
IUPAC Name (4-((hexadecanoyloxy)methyl)-5-hydroxy-6-methylpyridin-3-yl)methyl hexadecanoate[4]
CAS Number 635-38-1[4]
Solubility Profile
SolventSolubilityReference
Water Insoluble (Predicted: 1.843e-011 mg/L @ 25 °C)[2][5]
Oil Easily Soluble[2]
Ethanol (B145695) Slightly soluble when hot[2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Vitamin B6 Dipalmitate. The following sections outline protocols for key analytical procedures.

Synthesis of Vitamin B6 Dipalmitate

A common method for the synthesis of Vitamin B6 Dipalmitate involves the esterification of pyridoxine with palmitoyl (B13399708) chloride.[3]

Materials:

  • Pyridoxine hydrochloride

  • Palmitoyl chloride

  • Anhydrous sodium carbonate

  • Chloroform (B151607)

  • 1% Hydrochloric acid

  • Anhydrous sodium sulfate

  • 95% Ethanol

Procedure:

  • Dissolve 4.2 g of pyridoxine in 50 mL of water in a three-necked flask.

  • Add 11 g of anhydrous sodium carbonate and 100 mL of chloroform to the flask.

  • Slowly add a solution of 15 g of palmitoyl chloride in 15 mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel.

  • Allow the reaction to proceed for approximately 20 hours at room temperature with continuous stirring.

  • After the reaction is complete, add 70 mL of chloroform and mix thoroughly.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the chloroform by distillation to obtain the crude product.

  • Recrystallize the crude product from 95% ethanol to yield a white product.[3]

Synthesis Workflow

cluster_synthesis Synthesis of Vitamin B6 Dipalmitate Reactants Pyridoxine HCl + Palmitoyl Chloride Reaction Esterification in Chloroform with Na2CO3 (base) Room Temperature, 20h Reactants->Reaction Workup Separation & Washing (1% HCl, Water) Reaction->Workup Purification Drying (Na2SO4) Distillation Recrystallization (Ethanol) Workup->Purification Product Vitamin B6 Dipalmitate Purification->Product

A flowchart illustrating the key steps in the synthesis of Vitamin B6 Dipalmitate.
Melting Point Determination

The melting point is a critical parameter for identifying and assessing the purity of Vitamin B6 Dipalmitate. A standard method for this determination is the capillary melting point technique.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Ensure the Vitamin B6 Dipalmitate sample is dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the entire solid has transformed into a clear liquid (the end of melting).

  • The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow.[6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the identification, quantification, and purity assessment of Vitamin B6 Dipalmitate in various matrices, including cosmetic formulations. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often employed.

Instrumentation and Conditions (Illustrative):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.015 M 1-hexane sulfonic acid sodium salt, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6][8]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[8][9]

  • Detection Wavelength: 280 nm.[8]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 20 µL.[8]

Procedure:

  • Standard Preparation: Prepare a stock solution of Vitamin B6 Dipalmitate reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Extract the Vitamin B6 Dipalmitate from the sample matrix (e.g., cosmetic cream) using a suitable solvent. The extraction procedure may involve sonication and centrifugation to remove insoluble excipients. Dilute the extract to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample preparation into the HPLC system.

  • Quantification: Identify the Vitamin B6 Dipalmitate peak in the chromatogram based on its retention time compared to the standard. Calculate the concentration of Vitamin B6 Dipalmitate in the sample by comparing its peak area or height to the calibration curve.

HPLC Analysis Workflow

cluster_hplc HPLC Analysis Workflow Prep Sample & Standard Preparation Injection Injection into HPLC System Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Analysis Data Acquisition & Quantification Detection->Analysis

A schematic representation of the typical workflow for HPLC analysis.
Stability Testing

Stability testing is crucial to determine the shelf-life of Vitamin B6 Dipalmitate and formulations containing it. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[10]

Types of Stability Studies:

  • Long-Term Stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Photostability: Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.[11]

Procedure:

  • Package the Vitamin B6 Dipalmitate or its formulation in the proposed container-closure system.

  • Place the samples in stability chambers under the specified conditions.

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing), withdraw samples.

  • Analyze the samples for key quality attributes, including:

    • Appearance

    • Assay of Vitamin B6 Dipalmitate (using a validated stability-indicating HPLC method)

    • Presence of degradation products

    • Physical properties (e.g., pH of a formulation)

  • Evaluate the data to establish a re-test period or shelf-life.

Biological Activity and Signaling Pathways

While Vitamin B6 Dipalmitate is primarily used for its improved skin penetration and stability, its biological activity is attributed to the in-situ release of Vitamin B6. Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is known to possess anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Signaling Pathway

Studies on Vitamin B6 have shown that it can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] Furthermore, Vitamin B6 can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.[12]

Anti-Inflammatory Signaling of Vitamin B6

cluster_pathway Proposed Anti-Inflammatory Mechanism of Vitamin B6 Stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) TLR Toll-like Receptor (TLR) Stimuli->TLR NLRP3 NLRP3 Inflammasome Activation Stimuli->NLRP3 TAK1 TAK1 TLR->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway (JNK, p38) TAK1->MAPK Cytokines1 Pro-inflammatory Cytokines (mRNA) (e.g., IL-6, TNF-α) NFkB->Cytokines1 MAPK->Cytokines1 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines2 Mature IL-1β & IL-18 (Secretion) Caspase1->Cytokines2 B6 Vitamin B6 (Pyridoxal 5'-Phosphate) B6->TAK1 inhibits B6->NLRP3 inhibits

Vitamin B6 inhibits inflammatory signaling at the level of TAK1 and the NLRP3 inflammasome.

Conclusion

Vitamin B6 Dipalmitate presents a promising lipophilic alternative to pyridoxine for topical applications, offering enhanced stability and skin permeability. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for the successful development of effective and stable pharmaceutical and cosmetic formulations. The provided experimental protocols offer a practical framework for the characterization of this compound, while the elucidated signaling pathways provide insight into its potential mechanisms of action in treating inflammatory skin conditions. Further research into the quantitative solubility in various cosmetic esters and the hydrolytic stability under formulation conditions would be beneficial for optimizing its use in novel drug delivery systems.

References

Biological activity of lipid-soluble vitamin B6 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Lipid-Soluble Vitamin B6 Derivatives

Introduction

Vitamin B6 is a water-soluble vitamin that exists in six forms, collectively known as vitamers: pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated derivatives, pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP).[1][2][3][4][5] The biologically active coenzyme form, PLP, is crucial for over 140 enzymatic reactions in the human body, primarily involved in amino acid, glucose, and lipid metabolism.[1][2][4][6][7] While essential, the water-soluble nature of natural vitamin B6 forms can limit their absorption and ability to cross lipid membranes, such as the blood-brain barrier. This has spurred the development of lipid-soluble (lipophilic) derivatives to enhance their bioavailability and therapeutic potential, particularly in the context of neurodegenerative diseases and conditions associated with oxidative stress.[8][9]

This technical guide provides a comprehensive overview of the biological activities of lipid-soluble vitamin B6 derivatives, focusing on their antioxidant, neuroprotective, and metabolic regulatory functions. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows.

Rationale for Lipid-Soluble Derivatives

The primary motivation for creating lipid-soluble vitamin B6 derivatives is to improve their pharmacokinetic properties. By esterifying the parent vitamin B6 molecule with fatty acids, its lipophilicity is increased.[10] This modification is hypothesized to:

  • Enhance Absorption: Facilitate absorption through the gastrointestinal tract, which involves passage through lipid-rich cell membranes.[10][11]

  • Improve Bioavailability: Increase the concentration of the vitamin in the bloodstream and target tissues.

  • Promote Cellular Uptake: Allow for more efficient entry into cells throughout the body.

  • Enable Blood-Brain Barrier Penetration: Potentially deliver the neuroprotective benefits of vitamin B6 directly to the central nervous system.[8]

An early example of such a derivative is pyridoxine palmitate.[12] More recent research has explored compounds like 5'-O-pentylpyridoxamine to enhance the scavenging of lipid-derived reactive species.[13][14]

Biological Activities

Antioxidant Properties

A significant body of research highlights the potent antioxidant activity of vitamin B6 and its derivatives, which is a cornerstone of their therapeutic potential.[6] This activity is comparable to, and in some cases exceeds, that of well-known antioxidants like vitamins C and E.[6][15] Lipid-soluble derivatives are expected to exhibit enhanced antioxidant effects in lipid-rich environments like cell membranes.

The primary antioxidant mechanisms include:

  • Scavenging of Reactive Oxygen Species (ROS): Vitamin B6 compounds are efficient quenchers of singlet oxygen and can scavenge hydroxyl radicals.[16][17][18] The phenolic hydroxyl group on the pyridine (B92270) ring is crucial for this activity.[15] Pyridoxamine, for instance, has been shown to inhibit the accumulation of hydroxyl radicals from the Fenton reaction.[15]

  • Inhibition of Lipid Peroxidation: Pyridoxine and its derivatives can prevent lipid peroxidation, the oxidative degradation of lipids.[15][17] This is particularly important for protecting cell membranes from damage. In erythrocytes treated with high glucose, pyridoxine has been shown to decrease lipid peroxidation.[19] A new derivative, B6NO, has demonstrated a greater ability to inhibit initiated lipid peroxidation compared to pyridoxine alone.[20]

  • Scavenging of Reactive Carbonyl Species (RCS): Pyridoxamine and its lipophilic analogs are effective at scavenging reactive gamma-ketoaldehydes, such as isoketals and levuglandins, which are formed during lipid peroxidation.[13][14] These reactive species can damage proteins by forming adducts.

  • Chelation of Metal Ions: Pyridoxamine can form complexes with transition metal ions like Cu²⁺ and Fe³⁺, which catalyze oxidative reactions.[21][22] This ability to chelate iron ions helps to block the Fenton reaction, a major source of hydroxyl radicals.[20]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of vitamin B6 derivatives contribute significantly to their neuroprotective effects, making them promising candidates for the prevention and management of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][23]

Key neuroprotective mechanisms include:

  • Modulation of Neuroinflammation: Vitamin B6 can suppress key inflammatory pathways in the brain. For example, it has been shown to inhibit the TLR4/NF-κB and TREM-1/DAP12/NLRP3/caspase-1/IL1B pathways in activated microglial cells.[24]

  • Reduction of Oxidative Stress in the Brain: By scavenging ROS and inhibiting lipid peroxidation, these derivatives protect neurons from oxidative damage, a key factor in the pathology of many neurodegenerative diseases.[25]

  • Inhibition of Tau Hyperphosphorylation and Aβ Production: In cellular models, vitamin B6 has been found to inhibit the hyperphosphorylation of tau protein and the production of β-amyloid, two hallmarks of Alzheimer's disease.[24] This effect is linked to the inhibition of GSK-3β Tyr216 phosphorylation.[24]

  • Regulation of the Kynurenine (B1673888) Pathway: Vitamin B6 is a cofactor for enzymes in the kynurenine pathway, which is involved in the metabolism of tryptophan.[25] Dysregulation of this pathway can lead to the production of neurotoxic metabolites. By modulating this pathway, vitamin B6 can exert neuroprotective effects.[25]

  • Neurotransmitter Synthesis: The active form, PLP, is a crucial coenzyme in the synthesis of several key neurotransmitters, including serotonin, dopamine, and GABA.[1]

Metabolic Regulation

Lipid-soluble vitamin B6 derivatives are involved in the metabolism of lipids, amino acids, and glucose.[4][7][26]

  • Inhibition of Advanced Glycation End products (AGEs) and Advanced Lipoxidation End products (ALEs): Pyridoxamine is a well-documented inhibitor of the formation of AGEs and ALEs.[21][27][28] These harmful compounds are formed when sugars and lipids react with proteins and are implicated in the complications of diabetes, such as nephropathy, retinopathy, and neuropathy.[27] Pyridoxamine traps the reactive dicarbonyl intermediates in these reactions.[27][28]

  • Lipid Metabolism: Vitamin B6 deficiency has been linked to increased lipid peroxidation and altered serum lipid profiles.[4][29] Conversely, supplementation may have anti-atherogenic effects.[29]

Quantitative Data

The following tables summarize quantitative data on the biological activities of vitamin B6 and its derivatives based on available literature.

Table 1: Antioxidant Activity of Vitamin B6 Derivatives

CompoundAssayResultReference
PyridoxineSinglet Oxygen Quenchingkq = 5.5 x 10⁷ M⁻¹s⁻¹ in D₂O at pD 6.2[16]
PyridoxalSinglet Oxygen Quenchingkq = 7.5 x 10⁷ M⁻¹s⁻¹ in D₂O at pD 6.2[16]
Pyridoxal 5-phosphateSinglet Oxygen Quenchingkq = 6.2 x 10⁷ M⁻¹s⁻¹ in D₂O at pD 6.2[16]
PyridoxamineSinglet Oxygen Quenchingkq = 7.5 x 10⁷ M⁻¹s⁻¹ in D₂O at pD 6.2[16]
B6NO (hybrid compound)Fe(II)-initiated Lipid Peroxidation Inhibition37.57 ± 5.92% inhibition at 30 µM[20]
PyridoxineFe(II)-initiated Lipid Peroxidation Inhibition14.04 ± 4.94% inhibition at 30 µM[20]
B6NO (hybrid compound)Iron Chelation94%[20]

Table 2: Effects on Cellular Models of Oxidative Stress and Neuroinflammation

Cell LineTreatmentMeasured ParameterResultReference
Human Umbilical Vein Endothelial Cells (HUVECs)H₂O₂-induced oxidative stress + Pyridoxamine, Pyridoxine, or Pyridoxal Phosphate (1.0 mM)Superoxide (B77818) and lipid peroxidesReduction in superoxide and lipid peroxides[15]
BV2 microglial cells1,2-diacetylbenzene (B1203430) (DAB) activation + Vitamin B6Reactive Oxygen Species (ROS) and Nitric Oxide (NO)Reduction in ROS and NO levels[24]
SH-SY5Y cells1,2-diacetylbenzene (DAB) activation + Vitamin B6Tau hyperphosphorylation and β-amyloid productionInhibition of tau hyperphosphorylation and β-amyloid production[24]
HepG2 cellsH₂O₂-mediated cytotoxicity + Lipophilic pyridoxamine analoguesCell viabilitySignificant protection against cytotoxicity[13]

Experimental Protocols

Assessment of Antioxidant Activity: Lipid Peroxidation Assay

This protocol describes a common method to assess the inhibition of lipid peroxidation, as might be used to evaluate lipid-soluble vitamin B6 derivatives.

  • Preparation of Microsomes: Liver microsomes are prepared from rats by differential centrifugation. The protein concentration is determined using a standard method like the Bradford assay.

  • Initiation of Lipid Peroxidation: Microsomal lipid peroxidation is induced by adding an initiator, such as a solution of FeCl₃ and ascorbate, to the microsomal suspension.

  • Treatment with Vitamin B6 Derivative: The lipid-soluble vitamin B6 derivative, dissolved in an appropriate solvent (e.g., ethanol), is added to the reaction mixture at various concentrations. A control group without the derivative is also prepared.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is typically done using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance is read at 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the treated samples to the control.

(Protocol synthesized from descriptions in[18][20])

Evaluation of Neuroprotective Effects in a Cell Culture Model of Neuroinflammation

This protocol outlines a general procedure for studying the anti-inflammatory and neuroprotective effects of lipid-soluble vitamin B6 derivatives on microglial cells.

  • Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of the lipid-soluble vitamin B6 derivative for a specified time (e.g., 1-2 hours).

  • Induction of Inflammation: Neuroinflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS) or 1,2-diacetylbenzene (DAB), to the cell culture media.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA kits.

    • Gene and Protein Expression: The expression of key inflammatory pathway proteins (e.g., TLR4, NF-κB, NLRP3) is analyzed by qRT-PCR and Western blotting.

  • Assessment of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

(Protocol synthesized from descriptions in[24])

Visualizations

Signaling Pathways and Experimental Workflows

antioxidant_mechanisms ROS Reactive Oxygen Species (ROS) Cell_Damage Oxidative Cell Damage ROS->Cell_Damage causes Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxidation->Cell_Damage causes B6_Deriv Lipid-Soluble Vitamin B6 Derivative B6_Deriv->ROS Scavenges B6_Deriv->Lipid_Peroxidation Inhibits Metal_Ions Transition Metal Ions (Fe³⁺, Cu²⁺) B6_Deriv->Metal_Ions Chelates Fenton_Reaction Fenton Reaction Metal_Ions->Fenton_Reaction catalyzes Fenton_Reaction->ROS produces

Caption: Antioxidant mechanisms of lipid-soluble vitamin B6 derivatives.

neuroinflammation_pathway DAB DAB (1,2-diacetylbenzene) TLR4 TLR4 DAB->TLR4 activates NFkB NF-κB TLR4->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Inflammatory_Cytokines promotes transcription Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation B6_Deriv Vitamin B6 Derivative B6_Deriv->TLR4 Inhibits B6_Deriv->NFkB Inhibits

Caption: Inhibition of the TLR4/NF-κB neuroinflammatory pathway by vitamin B6.

experimental_workflow start Start: Select Cell Line (e.g., BV2 microglia) culture Cell Culture & Seeding start->culture pretreatment Pre-treatment with Lipid-Soluble B6 Derivative culture->pretreatment induction Induce Neuroinflammation (e.g., with LPS/DAB) pretreatment->induction incubation Incubate for 24h induction->incubation analysis Analysis incubation->analysis elisa ELISA (Cytokines) analysis->elisa griess Griess Assay (NO) analysis->griess western Western Blot (Proteins) analysis->western ros ROS Assay analysis->ros end End: Data Interpretation elisa->end griess->end western->end ros->end

Caption: Workflow for evaluating the anti-neuroinflammatory effects of B6 derivatives.

Conclusion

Lipid-soluble derivatives of vitamin B6 represent a promising class of compounds with enhanced biological activity. Their increased lipophilicity suggests improved absorption and bioavailability, particularly in lipid-rich tissues like the brain. The core biological activities of these derivatives are centered around their potent antioxidant, anti-inflammatory, and neuroprotective effects. They effectively scavenge reactive oxygen species, inhibit lipid peroxidation, and suppress key inflammatory signaling pathways. Furthermore, their ability to inhibit the formation of advanced glycation and lipoxidation end products makes them highly relevant for combating complications associated with diabetes and other metabolic disorders.

While much of the detailed mechanistic work has been performed with the parent vitamin B6 vitamers, the evidence strongly supports the hypothesis that lipid-soluble forms will provide superior efficacy in vivo. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies of specific lipid-soluble derivatives in animal models of neurodegenerative and metabolic diseases to fully elucidate their therapeutic potential and translate these promising findings into clinical applications.

References

An In-depth Technical Guide to the Synthesis of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) 3,4-dipalmitate, a lipophilic derivative of vitamin B6, offers enhanced stability and skin permeability, making it a valuable compound in cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of the primary chemical synthesis pathway for Pyridoxine 3,4-Dipalmitate, including the preparation of its key intermediate, palmitoyl (B13399708) chloride. Additionally, an alternative enzymatic approach utilizing lipase-catalyzed regioselective acylation is detailed, offering a milder and more specific synthetic route. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthesis pathways to facilitate a deeper understanding and practical application of these methodologies.

Introduction

Pyridoxine, a water-soluble form of vitamin B6, plays a crucial role in various metabolic processes. However, its hydrophilicity limits its application in lipid-based formulations and can affect its stability. The esterification of pyridoxine with fatty acids, such as palmitic acid, to form derivatives like this compound, overcomes these limitations. This lipophilic ester exhibits improved solubility in oils and fats, enhanced absorption through the skin, and greater stability.[1] These properties make it a desirable ingredient in dermatological and cosmetic products for treating conditions like acne, rough skin, and seborrheic eczema.[2] This guide outlines the chemical and enzymatic synthesis pathways for producing this compound, providing the necessary technical details for its laboratory-scale preparation.

Chemical Synthesis Pathway

The predominant chemical synthesis of this compound is a two-step process. The first step involves the synthesis of the acylating agent, palmitoyl chloride, from palmitic acid. The second step is the esterification of pyridoxine with the synthesized palmitoyl chloride.

Intermediates
  • Pyridoxine (Vitamin B6): The starting substrate for the esterification reaction.

  • Palmitic Acid: The fatty acid source for the dipalmitate moiety.

  • Thionyl Chloride (SOCl₂): Used to convert palmitic acid to palmitoyl chloride.

  • Palmitoyl Chloride: The key intermediate and acylating agent for the esterification of pyridoxine.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Palmitoyl Chloride Synthesis cluster_step2 Step 2: Esterification Palmitic_Acid Palmitic Acid Palmitoyl_Chloride Palmitoyl Chloride Palmitic_Acid->Palmitoyl_Chloride Benzene (B151609), 80-85°C, 2h Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Palmitoyl_Chloride Pyridoxine_Dipalmitate This compound Palmitoyl_Chloride->Pyridoxine_Dipalmitate Chloroform (B151607)/Water, Room Temp, 20h Pyridoxine Pyridoxine Pyridoxine->Pyridoxine_Dipalmitate Sodium_Carbonate Anhydrous Sodium Carbonate Sodium_Carbonate->Pyridoxine_Dipalmitate

Caption: Chemical synthesis pathway of this compound.

Alternative Pathway: Enzymatic Synthesis

An alternative, "green" chemistry approach to synthesizing pyridoxine esters involves the use of lipases as biocatalysts. This method offers high regioselectivity, milder reaction conditions, and avoids the use of harsh chemical reagents. Lipase-catalyzed esterification can be performed to produce pyridoxine monoesters, and potentially diesters, under controlled conditions.[3][4][5]

Key Components
  • Pyridoxine: The starting substrate.

  • Fatty Acid (e.g., Lauric or Palmitic Acid): The acyl donor.

  • Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B - Lipozyme 435): The biocatalyst.[4][5]

  • Solvent (or solvent-free system): The reaction medium.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Start Start Reactants Combine Pyridoxine, Fatty Acid, and Immobilized Lipase Start->Reactants Reaction Incubate with Agitation (e.g., 70°C, 9h in a solvent-free system) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., HPLC) Reaction->Monitoring Separation Separate Immobilized Lipase (Filtration) Monitoring->Separation Upon completion Purification Purify Product (e.g., Extraction, Chromatography) Separation->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the enzymatic synthesis of pyridoxine esters.

Quantitative Data

The following tables summarize the quantitative data associated with the chemical synthesis of this compound and its intermediate, as well as representative data for enzymatic synthesis of a related pyridoxine ester.

Table 1: Reactant and Product Data for Chemical Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
PyridoxineC₈H₁₁NO₃169.18159-162
Palmitic AcidC₁₆H₃₂O₂256.4263
Palmitoyl ChlorideC₁₆H₃₁ClO274.8711-12
This compoundC₄₀H₇₁NO₅645.9987-91

Table 2: Reaction Conditions and Yields

Synthesis StepKey ReagentsSolventTemperatureDurationYieldPurity
Palmitoyl Chloride SynthesisPalmitic Acid, Thionyl ChlorideBenzene80-85°C2 hours~98% (Theoretical)Not specified
This compound SynthesisPyridoxine, Palmitoyl Chloride, Na₂CO₃Chloroform/WaterRoom Temp.20 hoursNot specifiedRecrystallized product
Enzymatic Pyridoxine Monolaurate SynthesisPyridoxine, Lauric Acid, Lipozyme 435Solvent-free70°C9 hours371.17 mmol/L (Production)Regioselective

Experimental Protocols

Chemical Synthesis of this compound

5.1.1. Step 1: Synthesis of Palmitoyl Chloride [1]

  • Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser and a gas absorption device.

  • Reactant Charging: To the flask, add 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene.

  • Reaction: Gradually heat the mixture. As the temperature reaches 80-85°C, the palmitic acid will melt. Maintain the reaction at reflux for approximately 2 hours.

  • Work-up: After the reaction is complete, remove the residual thionyl chloride and benzene by vacuum distillation.

  • Product: The resulting product is palmitoyl chloride, a colorless liquid.

5.1.2. Step 2: Synthesis of this compound [1]

  • Reactant Preparation: Dissolve 4.2g of pyridoxine in 50mL of water in a three-necked flask. Add 11g of anhydrous sodium carbonate and 100mL of chloroform to the flask.

  • Acylation: Prepare a solution of 15g of palmitoyl chloride in 15mL of chloroform. Slowly add this solution dropwise to the pyridoxine mixture over 1 hour using a constant pressure dropping funnel.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 20 hours with stirring.

  • Extraction: After the reaction, add 70mL of chloroform and mix thoroughly. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Washing: Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate. Remove the chloroform by distillation to obtain the crude product.

  • Purification: Recrystallize the crude product from 95% ethanol (B145695) to yield a white, crystalline product. The melting point of the crude product is 81-85°C, and the recrystallized product is 87-88°C.[1]

Enzymatic Synthesis of Pyridoxine Esters (General Protocol)

This protocol is based on the lipase-catalyzed synthesis of pyridoxine monolaurate and can be adapted for dipalmitate synthesis.[4][5]

  • Reactant Preparation: In a suitable reaction vessel, combine pyridoxine and the fatty acid (e.g., lauric or palmitic acid) at the desired molar ratio.

  • Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme 435) to the reactant mixture.

  • Reaction Conditions: If using a solvent-free system, heat the mixture to the optimal temperature (e.g., 70°C) and agitate (e.g., magnetic stirring or gas bubbling).[4][5] If using a solvent, dissolve the reactants in a suitable organic solvent.

  • Reaction Monitoring: Monitor the progress of the esterification reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Enzyme Recovery: Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Product Purification: Purify the pyridoxine ester from the remaining reactants. This may involve extraction and/or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The established chemical synthesis route is robust and yields the desired product, while the emerging enzymatic methods offer a promising alternative with benefits in terms of selectivity and sustainability. The provided protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmaceuticals, and cosmetics, enabling the efficient and informed synthesis of this valuable lipophilic vitamin B6 derivative. Further optimization of reaction conditions, particularly for the enzymatic pathway, could lead to improved yields and even greater process efficiency.

References

In Vitro Stability and Degradation of Pyridoxine 3,4-Dipalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of Pyridoxine (B80251) 3,4-Dipalmitate. Due to the limited availability of direct stability data for this specific molecule, this document synthesizes information from related pyridoxine derivatives, particularly other fatty acid esters, and established principles of drug stability testing. The guide outlines expected degradation pathways, detailed experimental protocols for stability assessment, and appropriate analytical methodologies.

Introduction

Pyridoxine, a vitamer of Vitamin B6, is a water-soluble compound essential for numerous metabolic processes. To enhance its lipophilicity for specific formulation and delivery purposes, it can be esterified with fatty acids. Pyridoxine 3,4-Dipalmitate is a lipophilic derivative where the hydroxyl groups at the 3 and 4 positions of the pyridine (B92270) ring are esterified with palmitic acid. This modification is expected to significantly alter its stability profile compared to the parent pyridoxine molecule. An early study noted a profound improvement in the heat stability of pyridoxine when a single palmitoyl (B13399708) group was introduced, with complete stability observed when fully esterified with a long-chain saturated fatty acid[1]. Understanding the in vitro stability and degradation of this compound is critical for the development of robust formulations and for predicting its shelf-life and bioavailability.

Predicted Degradation Pathway

The primary in vitro degradation pathway for this compound is anticipated to be the hydrolysis of its two ester linkages. This reaction can be catalyzed by acid, base, or enzymatic activity (e.g., by esterases). The degradation is expected to occur in a stepwise manner, first yielding two positional isomers of Pyridoxine mono-palmitate and ultimately free Pyridoxine and palmitic acid.

The proposed hydrolytic degradation pathway is visualized below.

G cluster_0 cluster_1 cluster_2 A This compound B Pyridoxine 3-Monopalmitate A->B + H₂O - Palmitic Acid C Pyridoxine 4-Monopalmitate A->C + H₂O - Palmitic Acid P Palmitic Acid D Pyridoxine B->D + H₂O - Palmitic Acid C->D + H₂O - Palmitic Acid G A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Dilute Stock in Buffers (pH 1.2, 4.5, 6.8, 7.4, 13.0) A->B C Incubate Samples at Constant Temp (e.g., 37°C) B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24... hrs) C->D E Analyze by Stability-Indicating RP-HPLC Method D->E F Quantify Parent & Degradants E->F G Determine Degradation Rate (k) and Half-life (t½) F->G

References

Spectroscopic Analysis of Pyridoxine 3,4-Dipalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) 3,4-Dipalmitate, a lipophilic derivative of Vitamin B6, presents unique analytical challenges due to its dual chemical nature, combining a polar pyridoxine head with two nonpolar palmitate tails. This guide provides an in-depth exploration of the spectroscopic techniques essential for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed theoretical interpretations, expected data, and comprehensive experimental protocols are presented to facilitate robust analysis and quality control in research and development settings.

Introduction

Pyridoxine 3,4-Dipalmitate is synthesized by the esterification of the 3- and 4-hydroxymethyl groups of pyridoxine with palmitic acid. This modification significantly increases its lipophilicity, potentially enhancing its absorption and bioavailability for specific therapeutic or cosmetic applications. Accurate and comprehensive analytical characterization is paramount to confirm its identity, purity, and stability. This document serves as a technical resource for the spectroscopic analysis of this compound.

Molecular Structure

The structure of this compound consists of the pyridoxine core with two palmitate chains attached at the 3- and 4- positions.

Chemical Formula: C40H71NO5

Molecular Weight: 646.0 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expected ¹H NMR Data

The ¹H NMR spectrum will exhibit signals corresponding to the pyridoxine ring protons, the methyl group on the ring, the methylene (B1212753) protons of the palmitate chains, and the terminal methyl groups of the fatty acid tails.

Chemical Shift (δ, ppm) Multiplicity Assignment
~8.0sPyridine ring C-6 proton
~5.2sCH₂ protons at position 4 of the pyridoxine ring
~5.1sCH₂ protons at position 3 of the pyridoxine ring
~2.5sMethyl protons at position 2 of the pyridoxine ring
~2.3tα-CH₂ protons of the two palmitate chains
~1.6mβ-CH₂ protons of the two palmitate chains
~1.2-1.4m-(CH₂)₁₂- protons of the two palmitate chains
~0.9tTerminal CH₃ protons of the two palmitate chains
Expected ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbons of the pyridoxine ring and the numerous carbons of the two palmitate chains.

Chemical Shift (δ, ppm) Assignment
~173C=O (Ester carbonyl) of palmitate chains
~160C-5 of pyridoxine ring (bearing -OH)
~148C-2 of pyridoxine ring (bearing -CH₃)
~140C-6 of pyridoxine ring
~135C-4 of pyridoxine ring
~125C-3 of pyridoxine ring
~65CH₂ at position 4 of the pyridoxine ring
~62CH₂ at position 3 of the pyridoxine ring
~34α-CH₂ of palmitate chains
~32Penultimate CH₂ of palmitate chains
~29-30-(CH₂)₁₁- of palmitate chains
~25β-CH₂ of palmitate chains
~22CH₂ adjacent to terminal CH₃ of palmitate chains
~19CH₃ at position 2 of the pyridoxine ring
~14Terminal CH₃ of palmitate chains

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to be dominated by the absorptions of the ester and aliphatic functionalities.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Broad, MediumO-H stretch (from the phenolic hydroxyl group on the pyridoxine ring)
2955-2850StrongC-H stretch (aliphatic CH₂ and CH₃ groups of the palmitate chains)
~1740StrongC=O stretch (ester carbonyl)
~1600 & ~1470MediumC=C and C=N stretches (aromatic ring of pyridoxine)
~1250StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity and structural integrity.

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected molecular ion peak for this compound (C₄₀H₇₁NO₅) is at m/z 645.53 (monoisotopic mass). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 646.54 would be prominent.

  • Major Fragmentation Peaks:

    • Loss of one palmitate chain: [M - C₁₆H₃₁O₂]⁺

    • Loss of both palmitate chains: [M - 2(C₁₆H₃₁O₂)]⁺

    • Fragments corresponding to the palmitoyl (B13399708) cation: [C₁₅H₃₁CO]⁺ at m/z 239.23

    • Fragments arising from the pyridoxine core.

Experimental Protocols

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). CDCl₃ is generally preferred for its ability to dissolve lipids.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the viscous this compound sample directly onto the center of the ATR crystal.

  • Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or a mixture of methanol and chloroform.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

ESI-MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C).

  • Mass Range: m/z 100-1000.

  • Fragmentation (for MS/MS): Use appropriate collision energy (e.g., 10-40 eV) to induce fragmentation.

Visualization of Analytical Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution & Filtration (for MS) Dissolution->Dilution MS only NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR ATR) Dissolution->IR MS Mass Spectrometry (ESI-MS, MS/MS) Dilution->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate and confirm its structure. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides information on the molecule's fragmentation. The protocols and expected data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to perform accurate and reliable characterization of this lipophilic Vitamin B6 derivative.

An In-Depth Technical Guide to Pyridoxine 3,4-Dipalmitate and Its Synonyms in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridoxine (B80251) 3,4-Dipalmitate, a lipophilic derivative of Vitamin B6. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and potential biological activities. This document summarizes known data and presents a hypothesized mechanism of action based on the current scientific understanding of pyridoxine and its esters.

Chemical Identity and Synonyms

Pyridoxine 3,4-Dipalmitate is a diester of pyridoxine (Vitamin B6) and palmitic acid. Its lipophilic nature, conferred by the two palmitate chains, results in significantly different physicochemical properties compared to the water-soluble pyridoxine, including enhanced solubility in lipids and potentially improved skin penetration. This has led to its use in cosmetic and pharmaceutical formulations. A variety of synonyms and chemical identifiers are used in scientific literature and chemical databases to refer to this compound.

Below is a summary of the key identifiers for this compound, which can be crucial for comprehensive literature searches and unambiguous identification of the compound.

Identifier TypeIdentifierSource(s)
IUPAC Name [3-(hexadecanoyloxy)-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate[1]
(4-hexadecanoyloxy-5-hydroxy-6-methyl-3-pyridinyl) hexadecanoate[2]
CAS Number 992-42-7[1]
31229-74-0[2]
635-38-1[2]
Molecular Formula C₄₀H₇₁NO₅[1]
Molecular Weight 646.0 g/mol [1]
Synonyms Pyridoxine Dipalmitate[2]
Vitamin B6 Dipalmitate[2]
Palmitic acid, diester with pyridoxol[2]
5-Hydroxy-6-methyl-3,4-pyridinedimethanol dipalmitate[2]
Hexadecanoic acid, (5-hydroxy-6-methyl-3,4-pyridinediyl)bis(methylene) ester[2]
PYRIDOXINE DIPALMITATE [INCI][2]
PYRIDOXINE DIPALMITATE [WHO-DD][2]
5-(Hydroxymethyl)-2-methyl-4-[[(1-oxohexadecyl)oxy]methyl]-3-pyridinylhexadecanoate[3]
Pyridoxine 4,5-dipalmitate[3]
Pyridoxol 4,5-dipalmitate[3]
{3-Hydroxy-2-methyl-5-[(palmitoyloxy)methyl]-4-pyridinyl}methyl palmitate[3]

Physicochemical Properties

The dipalmitate ester modification significantly alters the physical and chemical properties of pyridoxine, making it suitable for specific applications where lipophilicity is desired.

PropertyValueSource(s)
Melting Point 81-88 °C[4]
88.0 to 92.0 °C[3]
Boiling Point 691.193 °C at 760 mmHg[3]
Density 0.971 g/cm³[3]
Appearance White to yellow solid[4]
Solubility Good compatibility with skin, allowing for easy absorption.[4]

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described, which involves a two-step process: the synthesis of palmitoyl (B13399708) chloride followed by its reaction with pyridoxine.[4]

Experimental Protocol: Synthesis

Step 1: Synthesis of Palmitoyl Chloride [4]

  • Add 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene (B151609) to a three-necked flask.

  • Set up a reflux apparatus with a gas absorption device at the top of the reflux tube.

  • Gradually heat the reaction mixture. The palmitic acid crystals will begin to melt as the temperature reaches 80-85°C.

  • Reflux the reaction mixture for approximately 2 hours.

  • Remove the residual thionyl chloride and benzene by vacuum distillation to yield palmitoyl chloride as a colorless liquid.

Step 2: Synthesis of this compound [4]

  • Dissolve 4.2g of pyridoxine in 50mL of water and add it to a three-necked flask.

  • Add 11g of anhydrous sodium carbonate and 100mL of chloroform (B151607) to the flask.

  • Slowly add a solution of 15g of palmitoyl chloride in 15mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel.

  • Allow the reaction to proceed for about 20 hours at room temperature.

  • After the reaction, add 70mL of chloroform and mix thoroughly.

  • Transfer the mixture to a separating funnel and allow the layers to separate.

  • Wash the lower chloroform layer with 1% hydrochloric acid, followed by several washes with water.

  • Dry the chloroform layer with anhydrous sodium sulfate.

  • Distill off the chloroform to obtain the crude product.

  • Recrystallize the crude product from 95% ethanol (B145695) to yield a white product with a melting point of 87-88°C.

G cluster_0 Step 1: Palmitoyl Chloride Synthesis cluster_1 Step 2: this compound Synthesis palmitic_acid Palmitic Acid reflux Reflux (80-85°C, 2h) palmitic_acid->reflux thionyl_chloride Thionyl Chloride thionyl_chloride->reflux benzene Benzene benzene->reflux distillation Vacuum Distillation reflux->distillation palmitoyl_chloride Palmitoyl Chloride distillation->palmitoyl_chloride palmitoyl_chloride_step2 Palmitoyl Chloride palmitoyl_chloride->palmitoyl_chloride_step2 pyridoxine Pyridoxine reaction Reaction (Room Temp, 20h) pyridoxine->reaction na2co3 Anhydrous Sodium Carbonate na2co3->reaction chloroform Chloroform chloroform->reaction palmitoyl_chloride_step2->reaction workup Workup & Purification reaction->workup pdp This compound workup->pdp

Synthesis workflow for this compound.

Hypothesized Mechanism of Action and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, a logical mechanism can be proposed based on its structure and the known biological activities of pyridoxine. It is hypothesized that this compound acts as a lipophilic pro-drug. Its increased lipid solubility facilitates its transport across cell membranes. Once inside the cell, it is likely hydrolyzed by intracellular esterases, releasing pyridoxine and palmitic acid. The released pyridoxine is then converted to its active form, pyridoxal-5'-phosphate (PLP), which can then exert its biological effects.

Pyridoxine has been shown to possess anti-inflammatory properties. Studies on pyridoxine have indicated its ability to suppress the activation of the NF-κB signaling pathway and inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for controlling inflammatory responses.

The proposed mechanism of action is as follows:

  • Cellular Uptake: The lipophilic this compound readily crosses the cell membrane.

  • Enzymatic Hydrolysis: Intracellular esterases cleave the ester bonds, releasing pyridoxine and two molecules of palmitic acid.

  • Activation: Pyridoxine is phosphorylated by pyridoxal (B1214274) kinase to form pyridoxal-5'-phosphate (PLP).

  • Anti-inflammatory Effect: PLP, the active form of vitamin B6, inhibits the activation of the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.

G cluster_0 Extracellular Space cluster_1 Intracellular Space pdp_ext This compound pdp_int This compound pdp_ext->pdp_int Cellular Uptake esterases Esterases pdp_int->esterases pyridoxine Pyridoxine esterases->pyridoxine palmitic_acid Palmitic Acid esterases->palmitic_acid plk Pyridoxal Kinase pyridoxine->plk plp Pyridoxal-5'-Phosphate (PLP) plk->plp nfkb_inhibition Inhibition of NF-κB Pathway plp->nfkb_inhibition cytokines Reduced Pro-inflammatory Cytokine Production nfkb_inhibition->cytokines

Hypothesized mechanism of action for this compound.

Potential Experimental Protocols for Biological Evaluation

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro.

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

Methodology:

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for a predetermined pre-incubation time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value if possible.

G start Start culture Culture Macrophages start->culture seed Seed cells in 96-well plates culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatants stimulate->collect elisa Measure Cytokines (ELISA) collect->elisa analyze Analyze Data (IC50) elisa->analyze end End analyze->end

References

The Pharmacokinetics of Pyridoxine 3,4-Dipalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic ester of pyridoxine, a form of vitamin B6. As a prodrug, it is designed to enhance the absorption and bioavailability of pyridoxine, particularly for applications where a sustained release or improved tissue penetration is desired. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Pyridoxine 3,4-dipalmitate, including its absorption, metabolism, and the analytical methodologies used for its study. Due to a scarcity of recent, detailed pharmacokinetic studies on this specific ester, this guide also incorporates data on the general pharmacokinetics of pyridoxine for comparative context.

Data Presentation

Pharmacokinetic Parameters of Pyridoxine (for Comparative Context)
ParameterValueSpeciesAdministrationNotes
Tmax (Time to Maximum Concentration) ~5.5 hours[1]HumanOralThis reflects the time to reach peak plasma concentration of pyridoxine.
Half-life 15-20 days[2]HumanOralThis is the elimination half-life of the inactive metabolite, 4-pyridoxic acid.

Experimental Protocols

Study of Gastrointestinal Absorption of this compound in Humans (Mizuno et al., 1969)

This protocol is based on the methodology described in the 1969 study investigating the effects of surface-active agents on the gastrointestinal absorption of this compound in humans[3].

1. Subjects and Administration:

  • Healthy male adult volunteers were selected for the study.

  • Subjects were administered this compound orally.

  • In some experimental arms, the compound was co-administered with various surface-active agents (e.g., bile acids) to assess their impact on absorption.

2. Sample Collection:

  • Urine samples were collected at timed intervals post-administration.

3. Analytical Method:

  • The total amount of vitamin B6 excreted in the urine was determined. The specific analytical method used in this 1969 study is not detailed in the available abstract. Modern approaches would utilize High-Performance Liquid Chromatography (HPLC).

General Protocol for Oral Pharmacokinetic Study of a Lipophilic Compound in Rats

The following is a generalized protocol for conducting a pharmacokinetic study of a lipophilic compound like this compound in a rat model, based on common laboratory practices[4][5][6][7].

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats are commonly used.

  • Animals are fasted overnight prior to dosing to ensure an empty stomach, which can reduce variability in absorption.

2. Formulation and Administration:

  • Due to its lipophilic nature, this compound would be formulated in an appropriate vehicle, such as an oil-based solution (e.g., corn oil, sesame oil) or a suspension with a suitable surfactant.

  • The formulation is administered orally via gavage, a technique that involves inserting a tube into the esophagus to deliver the compound directly into the stomach[6][7]. The volume administered is typically based on the animal's body weight.

3. Blood Sampling:

  • Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Samples are typically drawn from the tail vein or via a cannulated vessel (e.g., jugular vein) for repeated sampling.

  • Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

4. Sample Processing and Storage:

  • Plasma samples are stored frozen (e.g., at -80°C) until analysis to prevent degradation of the analyte.

5. Analytical Method:

  • The concentrations of this compound and its metabolites (pyridoxine, pyridoxal, pyridoxamine, and 4-pyridoxic acid) in plasma are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection[8][9][10][11].

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½), using non-compartmental analysis.

High-Performance Liquid Chromatography (HPLC) Method for Pyridoxine and Metabolites

The following is a general HPLC method for the determination of pyridoxine and its metabolites in biological samples, based on established procedures[8][11].

1. Sample Preparation:

  • Plasma samples are thawed.

  • Proteins are precipitated by adding an acid, such as trichloroacetic acid or perchloric acid.

  • The sample is centrifuged, and the supernatant is collected for analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). Ion-pairing agents may be added to improve the separation of the polar metabolites.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: Fluorescence detection is commonly used due to its high sensitivity for pyridoxine and its metabolites. The excitation and emission wavelengths are optimized for each compound. Mass spectrometry (LC-MS/MS) can also be used for enhanced specificity and sensitivity.

3. Quantification:

  • A calibration curve is generated using standard solutions of known concentrations of pyridoxine and its metabolites.

  • The concentration of the analytes in the plasma samples is determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Pyridoxine

The following diagram illustrates the general metabolic pathway of pyridoxine after it is absorbed or released from its ester form.

metabolic_pathway cluster_absorption Absorption cluster_liver Liver Metabolism Pyridoxine_3_4_Dipalmitate This compound Pyridoxine Pyridoxine Pyridoxine_3_4_Dipalmitate->Pyridoxine Hydrolysis (Esterases) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine-Phosphate Oxidase Pyridoxamine Pyridoxamine Pyridoxine->Pyridoxamine PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) Pyridoxal->PLP Pyridoxal Kinase PMP Pyridoxamine 5'-Phosphate (PMP) Pyridoxamine->PMP Pyridoxal Kinase PLP->PMP 4_PA 4-Pyridoxic Acid (Excretory Product) PLP->4_PA Aldehyde Oxidase Urine Urine 4_PA->Urine Excretion

Caption: Metabolic pathway of Pyridoxine.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines a typical experimental workflow for a preclinical pharmacokinetic study of this compound.

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Formulation Formulate Pyridoxine 3,4-Dipalmitate Administration Oral Administration (Gavage) Formulation->Administration Animal_Prep Prepare Animal Model (e.g., Fasted Rats) Animal_Prep->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis of Plasma Samples Plasma_Separation->HPLC_Analysis PK_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->PK_Analysis

Caption: Preclinical pharmacokinetic study workflow.

Logical Relationship of Absorption and Metabolism

This diagram illustrates the sequential process from the administration of this compound to the generation of the active form and subsequent excretion.

logical_relationship Oral_Admin Oral Administration of This compound GI_Absorption Gastrointestinal Absorption Oral_Admin->GI_Absorption Hydrolysis Enzymatic Hydrolysis (Carboxylesterases) GI_Absorption->Hydrolysis Systemic_Circulation Systemic Circulation of Pyridoxine Hydrolysis->Systemic_Circulation Liver_Metabolism Hepatic Metabolism to PLP (Active Form) Systemic_Circulation->Liver_Metabolism Excretion Excretion as 4-Pyridoxic Acid Liver_Metabolism->Excretion

References

The Cellular Journey of Pyridoxine Dipalmitate: An In-Depth Guide to Uptake and Metabolic Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) dipalmitate, a lipophilic derivative of vitamin B6, is engineered for enhanced stability and cellular permeability. This document provides a comprehensive technical overview of the hypothesized cellular uptake and subsequent metabolic cascade that activates this prodrug into its biologically essential form, pyridoxal (B1214274) 5'-phosphate (PLP). By leveraging its increased lipophilicity, pyridoxine dipalmitate is presumed to passively diffuse across the plasma membrane. Following cellular entry, it is proposed to undergo enzymatic hydrolysis by intracellular esterases, liberating free pyridoxine and palmitic acid. The released pyridoxine is then funneled into the well-established vitamin B6 salvage pathway, where it is phosphorylated and oxidized to become the active coenzyme, PLP. This guide details the molecular mechanisms, presents available quantitative data for the downstream metabolic steps, outlines key experimental protocols to investigate this pathway, and provides visual representations of the critical processes to support further research and development in this area.

Introduction

Vitamin B6 is a crucial water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), participates in over 140 enzymatic reactions essential for human health. These reactions are central to amino acid metabolism, neurotransmitter synthesis, and glucose metabolism. However, the hydrophilic nature of pyridoxine, a common form of vitamin B6, can limit its passive diffusion across biological membranes. To overcome this, lipophilic prodrugs such as pyridoxine dipalmitate have been synthesized. By esterifying pyridoxine with two palmitic acid molecules, its lipid solubility is significantly increased, which is thought to enhance its absorption and cellular uptake.[1][2] This whitepaper will explore the cellular and metabolic journey of pyridoxine dipalmitate from a technical perspective, providing researchers with a foundational understanding for its application and study.

Hypothesized Cellular Uptake and Activation Pathway

Due to the scarcity of direct experimental data on pyridoxine dipalmitate, its cellular uptake and initial metabolism are hypothesized based on the established principles of lipophilic prodrug science.[3][4] The proposed pathway involves a two-stage process: cellular entry via passive diffusion, followed by intracellular enzymatic hydrolysis to release active pyridoxine.

Stage 1: Cellular Uptake via Passive Diffusion

The conjugation of two 16-carbon palmitate chains renders pyridoxine dipalmitate highly lipophilic. This characteristic is the cornerstone of its design, intended to facilitate its passage across the lipid bilayer of the cell membrane without the need for a specific transporter.[3] This mode of entry is in contrast to the carrier-mediated transport systems required for the uptake of its parent molecule, pyridoxine.

Stage 2: Intracellular Hydrolysis by Esterases

Once inside the cell, the ester bonds linking the palmitate moieties to the pyridoxine backbone are substrates for intracellular esterases.[5][6] These ubiquitous enzymes, such as carboxylesterases, are present in the cytoplasm and various organelles and are responsible for hydrolyzing a wide range of ester-containing compounds.[7] This enzymatic action is crucial as it liberates free pyridoxine, the precursor for the active coenzyme, and two molecules of palmitic acid.

The overall hypothesized uptake and hydrolysis are depicted in the workflow below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) PD Pyridoxine Dipalmitate PD_inside Pyridoxine Dipalmitate PD->PD_inside Passive Diffusion Hydrolysis Hydrolysis PD_inside->Hydrolysis Esterases Intracellular Esterases Esterases->Hydrolysis PN Pyridoxine (PN) Hydrolysis->PN PA Palmitic Acid Hydrolysis->PA G PN Pyridoxine (PN) PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP PL Pyridoxal (PL) PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PL->PLP PM Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP PNP->PLP PMP->PLP PK Pyridoxal Kinase PK->PN PK->PL PK->PM PNPO PNP Oxidase PNPO->PNP PNPO->PMP G cluster_uptake Uptake Assay cluster_hydrolysis Hydrolysis Assay start Seed and Culture Cells treat Treat cells with Pyridoxine Dipalmitate start->treat wash Wash with ice-cold PBS treat->wash extract Lipid Extraction wash->extract lyse Cell Lysis & Protein Precipitation wash->lyse hplc_pd HPLC Analysis for Pyridoxine Dipalmitate extract->hplc_pd hplc_pn HPLC Analysis for Pyridoxine and Pyridoxine Dipalmitate lyse->hplc_pn

References

The Metabolic Journey of Pyridoxine 3,4-Dipalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) 3,4-dipalmitate, a lipophilic ester of vitamin B6, presents a unique molecular structure that suggests a distinct metabolic pathway compared to its parent compound, pyridoxine. This technical guide synthesizes the available, though limited, scientific information to delineate the probable metabolic fate of Pyridoxine 3,4-dipalmitate. It is hypothesized that the primary metabolic route involves enzymatic hydrolysis, yielding pyridoxine and palmitic acid, which subsequently enter their respective, well-characterized metabolic pathways. This document details these pathways, supported by signaling and workflow diagrams, and summarizes the sparse quantitative data available. Due to the scarcity of direct research on this compound, this guide also outlines prospective experimental protocols necessary to fully elucidate its metabolic and physiological role.

Introduction to this compound

This compound is a dipalmitate ester of pyridoxine, a form of vitamin B6. The addition of two palmitic acid chains renders the molecule significantly more lipophilic than pyridoxine. This alteration in chemical properties is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile. The fundamental question addressed in this guide is the role of this specific molecule in metabolic pathways. Given the limited direct research, this guide proposes a metabolic pathway based on the established biochemistry of its constituent molecules: pyridoxine and palmitic acid.

Proposed Metabolic Fate and Gastrointestinal Absorption

The initial and most critical step in the metabolism of this compound is likely its hydrolysis into pyridoxine and two molecules of palmitic acid. This enzymatic cleavage is a common fate for esterified drugs and nutrients, often occurring in the gastrointestinal tract or liver by the action of esterases and lipases.

A foundational, albeit dated, study from 1969 investigated the gastrointestinal absorption of this compound in humans. The key finding was that the compound, being insoluble in water, is poorly absorbed when administered as a suspension in water or even with the surfactant Tween 80.[1] This suggests that the hydrolysis of the ester bonds is a rate-limiting step for the bioavailability of the pyridoxine moiety.

G PDP This compound (Oral Administration) Lumen Gastrointestinal Lumen PDP->Lumen Hydrolysis Enzymatic Hydrolysis (Esterases, Lipases) Lumen->Hydrolysis Poor_Absorption Poorly Absorbed (Excreted) Lumen->Poor_Absorption If not hydrolyzed Pyridoxine Pyridoxine Hydrolysis->Pyridoxine Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid Absorption Intestinal Absorption Pyridoxine->Absorption Palmitic_Acid->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: Proposed initial metabolic steps of this compound.

Metabolic Pathway of Pyridoxine

Once liberated, pyridoxine enters the well-established vitamin B6 metabolic pathway. In the liver, pyridoxine is converted to its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), through a series of enzymatic reactions primarily involving pyridoxal kinase and pyridoxine 5'-phosphate oxidase.[2][3] PLP is a critical coenzyme for over 140 enzymatic reactions, primarily in amino acid metabolism, but also in carbohydrate and lipid metabolism.[4] The final catabolite of vitamin B6 metabolism, 4-pyridoxic acid, is excreted in the urine.[4]

G cluster_cell Hepatocyte cluster_blood Bloodstream cluster_urine Urine PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Pyridoxal Kinase PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PNP->PLP PNP Oxidase PL Pyridoxal (PL) PLP->PL Phosphatase Amino Acid Metabolism Amino Acid Metabolism PLP->Amino Acid Metabolism Carbohydrate Metabolism Carbohydrate Metabolism PLP->Carbohydrate Metabolism Lipid Metabolism Lipid Metabolism PLP->Lipid Metabolism Neurotransmitter Synthesis Neurotransmitter Synthesis PLP->Neurotransmitter Synthesis PA 4-Pyridoxic Acid PL->PA Aldehyde Oxidase PA_urine 4-Pyridoxic Acid PA->PA_urine PN_blood Pyridoxine PN_blood->PN

Caption: Metabolic activation of Pyridoxine to Pyridoxal 5'-Phosphate (PLP).

Metabolic Pathway of Palmitic Acid

The liberated palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a significant energy source. It can be activated to its acyl-CoA derivative, palmitoyl-CoA, in the cytoplasm. Palmitoyl-CoA has several metabolic fates:

  • Beta-Oxidation: It can be transported into the mitochondria via the carnitine shuttle and undergo beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[5]

  • Triglyceride and Phospholipid Synthesis: Palmitoyl-CoA is a precursor for the synthesis of triglycerides for energy storage in adipose tissue and phospholipids (B1166683) for membrane formation.

  • Protein Acylation: Palmitic acid can be covalently attached to proteins (palmitoylation), affecting their localization and function.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum PA Palmitic Acid PCoA Palmitoyl-CoA PA->PCoA Acyl-CoA Synthetase BetaOx Beta-Oxidation PCoA->BetaOx Carnitine Shuttle Synthesis Synthesis Pathways PCoA->Synthesis AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA ATP ATP Production TCA->ATP Triglycerides Triglycerides Synthesis->Triglycerides Phospholipids Phospholipids Synthesis->Phospholipids

Caption: Major metabolic pathways of Palmitic Acid.

Experimental Protocols: A Roadmap for Future Research

The paucity of data on this compound necessitates a structured experimental approach to validate the hypothesized metabolic pathways and explore its potential therapeutic applications.

5.1 In Vitro Hydrolysis Assay

  • Objective: To determine the rate and extent of enzymatic hydrolysis of this compound.

  • Methodology:

    • Incubate this compound with various biological matrices (e.g., simulated gastric fluid, simulated intestinal fluid, liver microsomes, plasma).

    • At specified time points, quench the reaction.

    • Extract and quantify the concentrations of the parent compound and its metabolites (pyridoxine, palmitic acid) using a validated LC-MS/MS method.

5.2 Cell Culture Permeability and Uptake Studies

  • Objective: To assess the permeability of this compound across intestinal cell monolayers and its uptake into hepatocytes.

  • Methodology:

    • Utilize Caco-2 cell monolayers as an in vitro model of the intestinal barrier. Apply the compound to the apical side and measure its appearance on the basolateral side over time.

    • Use primary hepatocytes or HepG2 cells to study the uptake of the compound and the subsequent intracellular conversion to pyridoxine and its phosphorylated forms.

5.3 In Vivo Pharmacokinetic Studies

  • Objective: To characterize the ADME profile of this compound in an animal model.

  • Methodology:

    • Administer a single dose of this compound to rats or mice via oral and intravenous routes.

    • Collect blood samples at various time points.

    • Analyze plasma samples for the parent compound and its major metabolites to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

    • Collect urine and feces to assess excretion pathways.

G Start Hypothesis: PDP is a prodrug of Pyridoxine In_Vitro In Vitro Hydrolysis Assay (Simulated Fluids, Microsomes) Start->In_Vitro Cell_Culture Caco-2 Permeability & Hepatocyte Uptake Start->Cell_Culture Data_Analysis Data Analysis and Pathway Confirmation In_Vitro->Data_Analysis Cell_Culture->Data_Analysis In_Vivo In Vivo Pharmacokinetics (Animal Model) Conclusion Elucidation of Metabolic Pathway In_Vivo->Conclusion Data_Analysis->In_Vivo If promising

Caption: Experimental workflow for elucidating the metabolism of this compound.

Quantitative Data Summary

The available quantitative data specifically for this compound is extremely limited. The primary finding is qualitative.

CompoundParameterFindingSource
This compound Gastrointestinal AbsorptionPoorly absorbed in humans when administered as a suspension.[1]

For its constituent parts, a vast amount of quantitative data exists. Below is a summary of key metabolic parameters for pyridoxine.

CompoundParameterValueSpeciesNotes
Pyridoxine BioavailabilityHighHumanReadily absorbed from the GI tract.[4]
Pyridoxine Elimination Half-life (of 4-pyridoxic acid)15-20 daysHuman[4]
Pyridoxine Primary StorageLiver, Muscle, BrainHuman[4]

Conclusion

This compound is a lipophilic derivative of vitamin B6, the metabolic fate of which has not been extensively studied. Based on fundamental biochemical principles and limited historical data, it is proposed that the molecule acts as a prodrug, undergoing hydrolysis to release pyridoxine and palmitic acid. The poor absorption of the intact ester suggests that this hydrolysis is a critical and potentially inefficient step for its biological activity. Once hydrolyzed, its components enter their respective well-defined and crucial metabolic pathways. This guide provides a framework for understanding the likely metabolic role of this compound and outlines a clear path for future research to substantiate these hypotheses. A thorough investigation, following the proposed experimental workflows, is essential to unlock the potential of this and other lipophilic vitamin derivatives in therapeutic and nutraceutical applications.

References

The Genesis of a Lipophilic Vitamin: A Technical Guide to the Discovery and History of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-Dipalmitate is a lipid-soluble derivative of pyridoxine, a form of vitamin B6. As a member of the vitamin B6 family, its parent compound is essential for a vast array of metabolic processes, including amino acid, carbohydrate, and lipid metabolism.[1] The esterification of pyridoxine with long-chain fatty acids, such as palmitic acid, was an early strategy to enhance its lipophilicity. This modification was intended to improve its stability in fatty matrices and potentially alter its absorption, distribution, metabolism, and excretion (ADME) profile, making it a subject of interest for nutritional, medical, and therapeutic applications.[2] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and metabolic fate of Pyridoxine 3,4-Dipalmitate, with a focus on the foundational research that has shaped our understanding of this compound.

Discovery and Early History

The journey to understanding this compound begins with the broader exploration of modifying vitamin B6 for enhanced properties. In the mid-20th century, researchers began to investigate the synthesis of long-chain fatty acid derivatives of vitamin B6. A pioneering patent filed in 1955 by Kummerow and Sakuragi described a method for esterifying pyridoxine with various long-chain fatty acids, including palmitic acid.[2] Their work laid the groundwork for creating fat-soluble versions of this essential water-soluble vitamin, with the goal of improving its heat stability and prolonging its retention in the body.[2]

A key study that brought this compound into focus was published in 1969 by Mizuno and colleagues. This research specifically investigated the gastrointestinal absorption of this compound in humans, providing early insights into its bioavailability and the effects of surface-active agents on its uptake.[3] This study remains a cornerstone in the historical timeline of this specific pyridoxine ester.

Physicochemical Properties

The addition of two palmitate chains to the pyridoxine molecule significantly alters its physical and chemical characteristics, most notably increasing its lipophilicity. A summary of the key physicochemical properties of this compound and its parent compound, pyridoxine, is presented in Table 1.

PropertyPyridoxineThis compound
Molecular Formula C₈H₁₁NO₃C₄₀H₇₁NO₅
Molecular Weight 169.18 g/mol 646.0 g/mol
Solubility Water-solubleFat-soluble
Appearance White powder-

Experimental Protocols

Synthesis of Pyridoxine Long-Chain Fatty Acid Esters

The following protocol is adapted from the 1956 patent by Kummerow and Sakuragi for the synthesis of pyridoxine tripalmitate, which serves as a representative method for the preparation of long-chain fatty acid esters of pyridoxine.[2]

Materials:

Procedure:

  • Suspend 1 gram of dried pyridoxine hydrochloride in a mixture of 25 ml of dried pyridine and 10 ml of alcohol-free chloroform.

  • Cool the suspension in an ice-water bath.

  • Slowly add a solution of 8.5 grams of palmitoyl chloride in 25 ml of chloroform to the suspension with continuous stirring. The pyridoxine hydrochloride particles will gradually dissolve, resulting in a clear solution.

  • After the addition of palmitoyl chloride is complete, remove the ice-water bath and continue stirring at room temperature for several hours.

  • Following the reaction, add 50 ml of chloroform and transfer the mixture to a separatory funnel.

  • Wash the chloroform solution successively with 50 ml of ice-cold water, 50 ml of a 5% sodium bicarbonate solution, and finally with another 50 ml of ice-cold water.

  • Dry the chloroform solution over anhydrous sodium sulfate.

  • Remove the chloroform by distillation under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent, such as acetone, to yield the purified pyridoxine tripalmitate.[2]

Metabolism and Bioavailability

The lipophilic nature of this compound dictates a different metabolic journey compared to its water-soluble parent, pyridoxine.

Gastrointestinal Absorption

The 1969 study by Mizuno et al. provided evidence that this compound is absorbed from the gastrointestinal tract.[3] As a fat-soluble compound, its absorption is likely facilitated by the presence of bile salts and the formation of micelles, similar to other dietary lipids and fat-soluble vitamins.

Proposed Metabolic Pathway

Once absorbed, it is hypothesized that this compound undergoes enzymatic hydrolysis to release free pyridoxine and palmitic acid. This process is likely catalyzed by non-specific esterases or lipases present in the intestinal mucosa, blood, and liver. The liberated pyridoxine would then enter the systemic circulation and be transported to the liver.

In the liver, pyridoxine is converted to its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), through a series of enzymatic reactions involving pyridoxal kinase and pyridoxine-5'-phosphate oxidase.[4][5] PLP is the active form that participates in numerous metabolic reactions.[6] The palmitic acid released during hydrolysis would enter the fatty acid metabolic pool.

The overall proposed metabolic pathway is illustrated in the following diagram:

Metabolic_Pathway cluster_absorption Absorption cluster_hydrolysis Hydrolysis cluster_activation Activation PDP This compound Intestine Intestinal Lumen Esterases Esterases / Lipases Mucosa Intestinal Mucosa Intestine->Mucosa Absorption Blood Bloodstream Mucosa->Blood Transport Liver Liver Blood->Liver Transport PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PalmiticAcid Palmitic Acid Esterases->PalmiticAcid Pyridoxine Pyridoxine Esterases->Pyridoxine Hydrolysis KinaseOxidase Pyridoxal Kinase & Pyridoxine-5'-Phosphate Oxidase KinaseOxidase->PLP Phosphorylation & Oxidation Synthesis_Workflow Start Start: Pyridoxine HCl Suspension Suspend in Pyridine and Chloroform Start->Suspension Cooling Cool in Ice-Water Bath Suspension->Cooling Addition Add Palmitoyl Chloride in Chloroform (dropwise) Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Extraction Add Chloroform and Wash with: 1. Water 2. NaHCO3 solution 3. Water Reaction->Extraction Drying Dry over Anhydrous Na2SO4 Extraction->Drying Distillation Remove Chloroform (Distillation under reduced pressure) Drying->Distillation Recrystallization Recrystallize from Acetone Distillation->Recrystallization End End: Purified Pyridoxine Tripalmitate Recrystallization->End

References

Theoretical Modeling of Pyridoxine 3,4-Dipalmitate: A Framework for In-Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridoxine (B80251), a vitamer of Vitamin B6, is a crucial co-factor in a multitude of metabolic processes. Its hydrophilic nature, however, can limit its bioavailability and cellular uptake. To overcome this, lipid-soluble derivatives have been explored, with Pyridoxine 3,4-Dipalmitate representing a novel, hypothetical construct for enhanced therapeutic potential. This diester, formed by the attachment of two palmitic acid chains to the pyridoxine core, is predicted to exhibit significantly altered pharmacokinetic and pharmacodynamic properties. This technical guide outlines a comprehensive theoretical framework for modeling the interactions of this compound at a molecular level, providing researchers and drug development professionals with a roadmap for its in-silico evaluation.

Quantitative Data from Simulated Interactions

The following tables present hypothetical data from computational modeling studies of this compound with a putative protein target, such as a kinase involved in inflammatory signaling. These values are for illustrative purposes to demonstrate the expected outcomes of the described experimental protocols.

Table 1: Molecular Docking and Binding Energy Analysis

LigandProtein TargetDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Interaction Types
PyridoxineKinase A-5.8850Hydrogen Bonds, Pi-Alkyl
This compoundKinase A-10.215Hydrophobic, Van der Waals, Hydrogen Bond
Palmitic AcidKinase A-4.52200Hydrophobic

Table 2: Molecular Dynamics Simulation Metrics (100 ns Simulation)

ComplexAverage RMSD (Å)Average RMSF (Å) of LigandAverage Hydrogen Bonds
Kinase A - Pyridoxine2.1 ± 0.30.8 ± 0.22.5
Kinase A - this compound1.5 ± 0.21.2 ± 0.4 (core), 3.5 ± 0.8 (chains)1.2

Experimental Protocols

Protocol 1: Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound to a target protein.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and non-essential ions.

    • Add polar hydrogens and assign appropriate protonation states for amino acid residues at physiological pH (7.4).

    • Repair any missing residues or atoms using tools like Modeller.

    • Assign Gasteiger charges to the protein atoms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds and assign Gasteiger charges.

  • Grid Generation:

    • Define the binding site on the target protein based on known active sites or by using a blind docking approach to scan the entire protein surface.

    • Generate a grid box that encompasses the defined binding site with appropriate dimensions (e.g., 60x60x60 Å).

  • Docking Simulation:

    • Perform the docking calculation using software such as AutoDock Vina.

    • Employ a genetic algorithm or a similar search algorithm to explore the conformational space of the ligand within the grid box.

    • Generate a set of possible binding poses (e.g., 10-20) ranked by their docking scores.

  • Analysis:

    • Analyze the top-ranked binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) using visualization software (e.g., PyMOL, VMD).

    • Calculate the predicted binding affinity (Ki) from the docking score.

Protocol 2: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the this compound-protein complex and characterize its dynamic behavior in a simulated physiological environment.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Parameterize the ligand (this compound) by generating force field parameters if they are not standard (e.g., using Antechamber for the AMBER force field).

    • Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules) with a minimum distance of 10 Å from the box edges.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a multi-step energy minimization of the system to remove steric clashes. First, minimize the positions of water and ions, keeping the complex restrained. Then, minimize the entire system without restraints.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 310 K) under the NVT (isochoric, isothermal) ensemble, with positional restraints on the complex.

    • Switch to the NPT (isothermal, isobaric) ensemble at the target temperature and pressure (1 atm) to equilibrate the system density. This is typically a multi-step process with gradually decreasing restraints.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) under the NPT ensemble without any restraints.

    • Save the trajectory coordinates at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Analyze the number and duration of intermolecular hydrogen bonds between the ligand and the protein.

    • Visualize the trajectory to observe the dynamic behavior of the ligand in the binding pocket.

Visualizations

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. MD Simulation cluster_analysis 4. Analysis pdb Obtain Protein Structure (PDB) prep_prot Prepare Protein (Add H, Assign Charges) pdb->prep_prot lig Generate Ligand Structure prep_lig Prepare Ligand (Minimize, Assign Charges) lig->prep_lig grid Define Binding Site & Grid prep_prot->grid dock Run Docking Simulation (e.g., AutoDock Vina) prep_lig->dock grid->dock pose Generate Binding Poses dock->pose setup Setup System (Solvate & Ionize) pose->setup binding Interaction & Energy Analysis pose->binding min Energy Minimization setup->min equil Equilibration (NVT & NPT) min->equil prod Production Run (100ns) equil->prod analysis Analyze Trajectory (RMSD, RMSF, H-Bonds) prod->analysis analysis->binding Validate Stability

Caption: Workflow for the theoretical modeling of this compound.

G pdp This compound receptor Membrane Receptor pdp->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor (e.g., NF-κB) kinase_b->tf Inhibits Phosphorylation nucleus Nucleus tf->nucleus Translocation Blocked gene Inflammatory Gene Expression nucleus->gene Downregulation

Caption: Hypothetical signaling pathway modulated by this compound.

Methodological & Application

Synthesis Protocol for Pyridoxine 3,4-Dipalmitate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for Pyridoxine (B80251) 3,4-Dipalmitate, a lipophilic derivative of Vitamin B6. These application notes and protocols are intended for use by researchers, scientists, and drug development professionals. The information compiled includes a step-by-step synthesis procedure, tables of quantitative data, safety precautions, and diagrams illustrating the synthesis workflow and a proposed signaling pathway for its dermatological applications.

Introduction

Pyridoxine 3,4-Dipalmitate is a diester of pyridoxine (Vitamin B6) and palmitic acid. This modification significantly increases the lipophilicity of the vitamin, enhancing its penetration into the skin and stability in cosmetic and pharmaceutical formulations.[1] Pyridoxine and its derivatives are known to play a crucial role in skin health, exhibiting anti-inflammatory and sebum-regulating properties.[2][3] These characteristics make this compound a compound of interest for dermatological research and the development of treatments for conditions such as acne and seborrheic dermatitis.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number992-42-7[6]
Molecular FormulaC₄₀H₇₁NO₅[6]
Molecular Weight646.00 g/mol [6]
AppearanceWhite to off-white solid
Melting Point81-85°C (crude), 87-88°C (recrystallized)[1]
Purity≥95%[6]

Table 2: Reagent Specifications

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Pyridoxine Hydrochloride58-56-0C₈H₁₁NO₃·HCl205.64
Palmitoyl (B13399708) Chloride112-67-4C₁₆H₃₁ClO274.87
Anhydrous Sodium Carbonate497-19-8Na₂CO₃105.99
Chloroform (B151607)67-66-3CHCl₃119.38
Thionyl Chloride7719-09-7SOCl₂118.97
Palmitic Acid57-10-3C₁₆H₃₂O₂256.42
Benzene (B151609)71-43-2C₆H₆78.11
95% Ethanol (B145695)64-17-5C₂H₅OH46.07

Experimental Protocols

This section details the two-step synthesis of this compound.

Step 1: Synthesis of Palmitoyl Chloride

This initial step converts palmitic acid into the more reactive palmitoyl chloride.

Materials:

  • Palmitic acid: 30g

  • Thionyl chloride: 20g

  • Benzene: 22.8g

  • Three-necked flask

  • Reflux apparatus with a gas absorption device

Procedure:

  • Combine 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene in a three-necked flask.[1]

  • Set up the reflux apparatus, ensuring the upper end of the reflux tube is connected to a gas absorption device to neutralize acidic gases.[1]

  • Gradually heat the reaction mixture to 80-85°C. At this temperature, the palmitic acid crystals will begin to melt.[1]

  • Maintain the reaction at reflux for approximately 2 hours.[1]

  • After the reflux is complete, remove the residual thionyl chloride and benzene by vacuum distillation to yield palmitoyl chloride as a colorless liquid.[1]

Step 2: Synthesis of this compound

This step involves the esterification of pyridoxine with the synthesized palmitoyl chloride.

Materials:

  • Pyridoxine: 4.2g

  • Anhydrous sodium carbonate: 11g

  • Chloroform: 100mL + 15mL + 70mL

  • Palmitoyl chloride: 15g

  • Three-necked flask

  • Constant pressure dropping funnel

  • Separating funnel

  • 1% Hydrochloric acid solution

  • Anhydrous sodium sulfate

  • 95% Ethanol

Procedure:

  • Dissolve 4.2g of pyridoxine in 50mL of water and add it to a three-necked flask.[1]

  • To the flask, add 11g of anhydrous sodium carbonate and 100mL of chloroform.[1]

  • Prepare a solution of 15g of palmitoyl chloride in 15mL of chloroform.[1]

  • Using a constant pressure dropping funnel, add the palmitoyl chloride solution dropwise to the pyridoxine mixture over a period of 1 hour.[1]

  • Allow the reaction to proceed for approximately 20 hours at room temperature with continuous stirring.[1]

  • After the reaction period, add an additional 70mL of chloroform and mix thoroughly.[1]

  • Transfer the reaction mixture to a separating funnel and allow the layers to separate.[1]

  • Wash the lower organic layer with a 1% hydrochloric acid solution, followed by several washes with water.[1]

  • Dry the organic layer with anhydrous sodium sulfate.[1]

  • Distill off the chloroform to obtain the crude this compound product. The melting point of the crude product is 81-85°C.[1]

  • Recrystallize the crude product from 95% ethanol to yield a white, purified product with a melting point of 87-88°C.[1]

Safety Precautions

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Palmitoyl Chloride: Corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care.

  • Thionyl Chloride: Toxic and corrosive. Reacts with water to release toxic gases.

  • Chloroform: Harmful if swallowed and suspected of causing cancer.

  • Benzene: Carcinogenic and flammable.

  • Pyridoxine Hydrochloride: May cause skin and eye irritation.[7]

  • This compound: Avoid contact with skin and eyes. Wear suitable protective clothing.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Palmitoyl Chloride cluster_step2 Step 2: Synthesis of this compound Palmitic_Acid Palmitic Acid Reaction1 Reflux in Benzene (80-85°C, 2h) Palmitic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction1 Palmitoyl_Chloride Palmitoyl Chloride Palmitoyl_Chloride_input Palmitoyl Chloride Palmitoyl_Chloride->Palmitoyl_Chloride_input Reaction1->Palmitoyl_Chloride Pyridoxine Pyridoxine Reaction2 Stirring in Chloroform/Water (Room Temp, 20h) Pyridoxine->Reaction2 Sodium_Carbonate Anhydrous Sodium Carbonate Sodium_Carbonate->Reaction2 Palmitoyl_Chloride_input->Reaction2 Final_Product This compound Purification Workup & Purification (Washing, Recrystallization) Reaction2->Purification Purification->Final_Product

Synthesis of this compound.
Proposed Signaling Pathway for Anti-Acne and Anti-Inflammatory Effects

This diagram outlines a proposed mechanism for the dermatological benefits of this compound. Upon topical application and subsequent hydrolysis to pyridoxine, it is converted to its active form, pyridoxal (B1214274) 5'-phosphate (PLP), which can modulate inflammatory pathways and regulate sebum production.

Signaling_Pathway cluster_skin Skin Layers cluster_effects Cellular Effects PD This compound (Topical Application) Hydrolysis Esterase Hydrolysis PD->Hydrolysis Pyridoxine Pyridoxine (Vitamin B6) Hydrolysis->Pyridoxine PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) Pyridoxine->PLP Kinase Inflammatory_Pathway Pro-inflammatory Signaling Pathway (e.g., NF-κB) PLP->Inflammatory_Pathway Inhibition Sebum_Production Sebum Production PLP->Sebum_Production Regulation Inflammation Inflammatory Stimuli (e.g., P. acnes) Inflammation->Inflammatory_Pathway Sebaceous_Gland Sebaceous Gland Sebaceous_Gland->Sebum_Production Acne_Formation Acne Formation Inflammatory_Pathway->Acne_Formation Sebum_Production->Acne_Formation

Proposed mechanism of this compound.

References

Application Note: Quantification of Pyridoxine 3,4-Dipalmitate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipid-soluble ester of pyridoxine (Vitamin B6), synthesized to enhance its bioavailability and stability, particularly for applications in pharmaceutical and cosmetic formulations. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Pyridoxine 3,4-Dipalmitate. The described protocol provides a robust starting point for researchers, scientists, and drug development professionals to develop and validate a quantitative analytical method for this lipophilic vitamin B6 derivative.

Principle

The method is based on reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a mixture of an organic solvent and water. Due to its lipophilic nature, this compound will be strongly retained on the non-polar stationary phase. By using a mobile phase with a high proportion of organic solvent, the analyte can be effectively eluted and separated from other components. Detection is achieved using a UV detector at a wavelength where the pyridoxine moiety exhibits maximum absorbance.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity >98%)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA) - HPLC grade

  • Water: Deionized or HPLC grade water

  • Sample Matrix: As applicable (e.g., cream, oil, plasma)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The following conditions are proposed as a starting point for method development.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection UV at 291 nm
Run Time 10 minutes

Note: The mobile phase composition and flow rate may require optimization to achieve the desired retention time and peak shape.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. A generic protocol for an oil-based formulation is provided below.

  • Accurately weigh a quantity of the sample equivalent to approximately 1 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Parameters (Template)

For regulatory submissions and to ensure the reliability of the method, validation should be performed according to ICH guidelines. The following parameters should be evaluated.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample.To be determined based on the application.
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.98.0% - 102.0%
Precision (% RSD) The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.% RSD ≤ 2.0%

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Slope [Insert Data]
Intercept [Insert Data]
[Insert Data]

Table 4: Example Accuracy and Precision Data

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)% RecoveryIntra-day % RSD (n=6)Inter-day % RSD (n=6)
Low5[Insert Data][Insert Data][Insert Data][Insert Data]
Medium50[Insert Data][Insert Data][Insert Data][Insert Data]
High100[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantification of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, UV @ 291 nm) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration (Area vs. Time) Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report Final Report (Concentration, Validation Data) Quantification->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a comprehensive starting point for the development of an HPLC method for the quantification of this compound. The proposed reversed-phase method with UV detection is expected to be a reliable and robust approach. It is essential that users perform appropriate method development and validation to ensure the method is suitable for their specific application and sample matrix. The provided tables and workflow diagram serve as valuable tools for researchers in organizing and executing their analytical studies.

Mass spectrometry analysis of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of Pyridoxine 3,4-Dipalmitate

Introduction

Pyridoxine, a vitamer of Vitamin B6, is crucial for numerous metabolic processes.[1][2][3] Its esterified forms, such as this compound, are of interest to researchers in drug development and nutritional science due to their increased lipophilicity, which may enhance bioavailability and tissue distribution. This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound. While specific methods for this particular diester are not widely published, the protocol described herein is based on established principles for the analysis of other Vitamin B6 vitamers and lipid-soluble compounds.[4][5][6][7]

Principle of the Method

This method employs reverse-phase liquid chromatography for the separation of the highly nonpolar this compound from more polar matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Quantification is achieved using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from a nonpolar matrix such as a lipid-based formulation or plasma.

  • Sample Aliquoting : Transfer 100 µL of the sample into a 2 mL polypropylene (B1209903) tube.

  • Internal Standard Spiking : Add 10 µL of the internal standard working solution (e.g., a deuterated analog of the analyte, if available, or a structurally similar lipid-soluble compound).

  • Protein Precipitation (for plasma samples) : Add 400 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to a new tube.

  • Solvent Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Methanol:Water with 0.1% Formic Acid). Vortex for 20 seconds.

  • Filtration : Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Liquid Chromatography
  • System : UHPLC system

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A : Water with 0.1% Formic Acid

  • Mobile Phase B : Methanol with 0.1% Formic Acid

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 45°C

  • Gradient Program :

Time (min)% Mobile Phase B
0.080
1.080
5.098
7.098
7.180
9.080
Mass Spectrometry
  • System : Triple Quadrupole Mass Spectrometer

  • Ionization Source : Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage : 4500 V

  • Source Temperature : 500°C

  • Gas 1 (Nebulizer Gas) : 50 psi

  • Gas 2 (Turbo Gas) : 60 psi

  • Curtain Gas : 35 psi

  • Collision Gas (CAD) : Medium

Quantitative Data

The following tables represent hypothetical performance characteristics for the described method.

Table 1: Analyte Properties and MS/MS Transitions

AnalyteFormulaPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Collision Energy (eV)
This compoundC₄₀H₇₁NO₅646.5390.3239.235 / 45

Note: Precursor and product ions are based on theoretical calculations of the [M+H]⁺ ion and plausible fragmentation patterns (loss of a palmitic acid molecule and the palmitoyl (B13399708) cation).

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)>0.995
LLOQ (Lower Limit of Quantification)1 ng/mL
ULOQ (Upper Limit of Quantification)1000 ng/mL
Intra-day Precision (%CV)
Low QC (3 ng/mL)<10%
Mid QC (100 ng/mL)<8%
High QC (800 ng/mL)<8%
Inter-day Precision (%CV)
Low QC (3 ng/mL)<12%
Mid QC (100 ng/mL)<10%
High QC (800 ng/mL)<10%
Accuracy (% Recovery)
Low QC (3 ng/mL)90-110%
Mid QC (100 ng/mL)92-108%
High QC (800 ng/mL)92-108%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquoting Spike Internal Standard Spiking Sample->Spike Extract Extraction / Precipitation Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, SRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant G cluster_products Collision-Induced Dissociation (CID) Precursor Precursor Ion [M+H]⁺ m/z = 646.5 Product1 Product Ion (Quantifier) [M+H - C₁₆H₃₂O₂]⁺ m/z = 390.3 Precursor->Product1 Neutral Loss of Palmitic Acid Product2 Product Ion (Qualifier) [C₁₅H₃₁CO]⁺ m/z = 239.2 Precursor->Product2 Formation of Acylium Ion

References

Application Notes and Protocols: Pyridoxine 3,4-Dipalmitate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251), a form of Vitamin B6, is an essential coenzyme in a multitude of cellular processes, including amino acid metabolism, neurotransmitter synthesis, and heme synthesis.[1][2] Its derivatives are being explored for various therapeutic applications.[3] Pyridoxine 3,4-dipalmitate is a lipophilic derivative of pyridoxine, created by esterifying pyridoxine with two palmitic acid molecules.[4] This modification is expected to enhance its cellular uptake and retention compared to the hydrophilic forms of Vitamin B6, such as pyridoxine hydrochloride, which are commonly used in cell culture media.[1][5] These application notes provide an overview of the potential uses of this compound in cell culture and detailed protocols for its experimental application.

Given the limited specific data on this compound in cell culture, the following protocols are adapted from established methods for other lipophilic compounds and pyridoxine derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

Due to the absence of specific quantitative data for this compound in the scientific literature, the following tables present hypothetical data based on the known effects of pyridoxine on various cell lines. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineConcentration (µM)Incubation Time (h)% Viability (Mean ± SD)
MCF-7 (Breast Cancer)0 (Control)48100 ± 4.2
104895.3 ± 5.1
504882.1 ± 6.3
1004865.7 ± 4.9
SH-SY5Y (Neuroblastoma)0 (Control)48100 ± 3.8
104898.2 ± 4.5
504875.4 ± 5.8
1004858.9 ± 6.1

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Cell LineConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
U937 (Leukemia)0 (Control)2.1 ± 0.51.5 ± 0.3
5015.8 ± 2.18.3 ± 1.2
10028.4 ± 3.515.7 ± 2.4

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments. Due to its lipophilic nature, a solvent such as dimethyl sulfoxide (B87167) (DMSO) is required for solubilization.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Sterile-filtered pipette tips

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be required to aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should not exceed a level that is toxic to the cells (typically <0.5%). An equivalent concentration of DMSO should be used in the vehicle control group.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells immediately using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate a general experimental workflow and a potential signaling pathway that may be influenced by pyridoxine and its derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock Prepare Pyridoxine 3,4-Dipalmitate Stock treat Treat Cells with Various Concentrations stock->treat cells Culture and Seed Cells cells->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot Analysis (Signaling Proteins) treat->western data Analyze and Interpret Data viability->data apoptosis->data western->data pi3k_akt_pathway pdp This compound receptor Growth Factor Receptor pdp->receptor ? pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates bad Bad akt->bad inhibits cas9 Caspase-9 akt->cas9 inhibits survival Cell Survival akt->survival apoptosis Apoptosis bad->apoptosis cas9->apoptosis

References

Application Notes and Protocols for the Formulation of Pyridoxine 3,4-Dipalmitate in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic derivative of pyridoxine (Vitamin B6). Its increased lipophilicity, compared to the water-soluble pyridoxine hydrochloride, offers potential advantages for specific delivery systems and may enhance bioavailability in certain applications.[1] This document provides detailed application notes and protocols for the synthesis, formulation, and in vivo evaluation of Pyridoxine 3,4-Dipalmitate.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of pyridoxine with palmitoyl (B13399708) chloride.[1]

Experimental Protocol: Synthesis of Palmitoyl Chloride

A key reagent, palmitoyl chloride, can be synthesized from palmitic acid.

Materials:

Procedure:

  • In a three-necked flask equipped with a reflux apparatus and a gas absorption device, combine 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene.[1]

  • Gradually heat the mixture to 80-85°C until the palmitic acid crystals melt.[1]

  • Reflux the reaction mixture for approximately 2 hours.[1]

  • Remove the residual thionyl chloride and benzene by vacuum distillation to obtain palmitoyl chloride.[1]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve 4.2g of pyridoxine in 50mL of water and place it in a three-necked flask.[1]

  • Add 11g of anhydrous sodium carbonate and 100mL of chloroform to the flask.[1]

  • Slowly add a solution of 15g of palmitoyl chloride in 15mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel.[1]

  • Allow the reaction to proceed for about 20 hours at room temperature.[1]

  • After the reaction, add 70mL of chloroform and mix thoroughly.[1]

  • Transfer the mixture to a separating funnel and allow the layers to separate.

  • Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.

  • Dry the organic layer with anhydrous sodium sulfate.[1]

  • Distill off the chloroform to obtain the crude product.[1]

  • Recrystallize the crude product from 95% ethanol to yield a white product.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_palmitoyl_chloride Palmitoyl Chloride Synthesis cluster_pyridoxine_dipalmitate This compound Synthesis PC1 Palmitic Acid, Thionyl Chloride, Benzene PC2 Reflux at 80-85°C for 2h PC1->PC2 PC3 Vacuum Distillation PC2->PC3 PC4 Palmitoyl Chloride PC3->PC4 PD2 Add Palmitoyl Chloride Solution PC4->PD2 PD1 Pyridoxine, Na2CO3, Chloroform PD1->PD2 PD3 React for 20h at RT PD2->PD3 PD4 Extraction & Washing PD3->PD4 PD5 Drying & Solvent Evaporation PD4->PD5 PD6 Recrystallization PD5->PD6 PD7 This compound PD6->PD7 Formulation_Workflow cluster_formulation Formulation Preparation cluster_characterization Formulation Characterization cluster_invivo In Vivo Administration F1 Weigh API and Excipients F2 Dissolve API in Oil Phase F1->F2 F3 Add Surfactant and Co-solvent F2->F3 F4 Homogenize Mixture F3->F4 F5 Store Formulation F4->F5 C1 Droplet Size Analysis F5->C1 C2 Zeta Potential Measurement F5->C2 C3 Emulsification Time F5->C3 C4 Drug Content Uniformity F5->C4 I1 Animal Dosing (e.g., Oral Gavage) F5->I1 I2 Blood Sampling I1->I2 I3 Tissue Collection I1->I3 I4 Pharmacokinetic Analysis I2->I4

References

Application Notes and Protocols for the Purity Assessment of Vitamin B6 Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vitamin B6 Dipalmitate, a fat-soluble derivative of pyridoxine (B80251) (Vitamin B6), is utilized in various pharmaceutical and cosmetic applications. Its efficacy and safety are directly linked to its purity. Therefore, robust and reliable analytical methods are crucial for its quality control, ensuring the absence of process-related impurities and degradation products. This document provides detailed application notes and protocols for the purity assessment of Vitamin B6 Dipalmitate using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a premier technique for purity assessment, offering high resolution to separate the main compound from its potential impurities. A reversed-phase HPLC method is typically employed, where Vitamin B6 Dipalmitate, a nonpolar compound, is retained on a nonpolar stationary phase and eluted with a polar mobile phase. Purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 25 cm, 5 µm particle size)[1][2]

  • Data acquisition and processing software

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve a known amount of Vitamin B6 Dipalmitate reference standard in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) to prepare a stock solution. Further dilute to obtain a working standard solution of approximately 0.5 mg/mL.[2]

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of ethanol, water, and acetic acid (e.g., 19% ethanol, 77% water, 4% acetic acid).[3][4] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.[3][4]

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection Wavelength: 290 nm.[3][4][5]

    • Injection Volume: 20 µL.[2]

  • Analysis: Inject the standard solution to establish the retention time and system suitability. Then, inject the sample solution. The run time should be sufficient to allow for the elution of any late-eluting impurities, typically 2.5 times the retention time of the main peak.[1]

  • Data Analysis: Calculate the percentage purity by the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation:

Parameter Value
ColumnC18 (4.6 mm x 25 cm, 5 µm)
Mobile Phase19% Ethanol, 77% Water, 4% Acetic Acid
Flow Rate1.0 mL/min
DetectionUV at 290 nm
Retention Time (Vitamin B6 Dipalmitate)~12 min (retention will be significantly longer than pyridoxine HCl due to the palmitate chains)

Table 1: HPLC Method Parameters.

Peak ID Retention Time (min) Peak Area Area % Identification
14.51,5000.05Impurity A
28.23,0000.10Impurity B
312.12,989,50099.85Vitamin B6 Dipalmitate
Total 3,000,000 100.00

Table 2: Example Chromatographic Data for Purity Calculation.

Gas Chromatography (GC)

Principle: Gas chromatography is suitable for analyzing volatile impurities or for the analysis of Vitamin B6 Dipalmitate after derivatization. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Instrumentation:

  • Gas Chromatograph

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., silicone-based)

  • Data acquisition and processing software

Experimental Protocol:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). Derivatization may be necessary to increase volatility and thermal stability.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Detector Temperature: 310 °C (FID).

    • Injection Volume: 1 µL (split injection).

  • Analysis: Inject the standard to determine retention time and response. Inject the sample and record the chromatogram.

  • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main peak. For definitive identification, GC-MS can be used to analyze the mass spectrum of each peak.[6][7]

Data Presentation:

Parameter Value
ColumnSilicone-based capillary column
Carrier GasHelium
Inlet Temperature250 °C
DetectorFID
Retention Time (Vitamin B6 Dipalmitate derivative)Varies based on derivative and column

Table 3: GC Method Parameters.

UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry provides a simple and rapid method for a preliminary purity check. The absorbance of a solution of Vitamin B6 Dipalmitate is measured at its wavelength of maximum absorbance (λmax). The presence of impurities may cause a shift in the λmax or the appearance of additional absorption bands.[5][8] Purity can be estimated by comparing the specific absorbance of the sample to that of a highly pure reference standard.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1.0 cm path length)

Experimental Protocol:

  • Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the measurement range (e.g., ethanol).

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the sample at an identical, known concentration (e.g., 0.01 mg/mL) in the chosen solvent.

  • Measurement:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Measure the absorbance of the sample and standard solutions over a wavelength range (e.g., 200-400 nm).

    • Identify the λmax from the spectrum of the standard. The λmax for Vitamin B6 derivatives is typically around 290 nm.[3][9][10]

  • Data Analysis:

    • Compare the λmax of the sample to the standard. A significant shift may indicate impurities.

    • Calculate the purity using the following formula:

      • % Purity = (Absorbance of Sample / Absorbance of Standard) x 100

Data Presentation:

Parameter Reference Standard Test Sample
Concentration0.01 mg/mL0.01 mg/mL
λmax290 nm291 nm
Absorbance at λmax0.7500.745
Calculated Purity - 99.3%

Table 4: Example UV-Vis Spectrophotometry Data.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and the heat of fusion of a substance. A pure, crystalline compound typically exhibits a sharp, well-defined melting peak. The presence of impurities generally lowers and broadens the melting range.[9][10]

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

  • Data acquisition and processing software

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp peak indicates high purity. The pharmacopoeial range for the melting point of related Vitamin B6 compounds is often used as a benchmark.[9][10]

Data Presentation:

Parameter Value Indication
Onset of Melting208 °CStart of melting process
Melting Peak (Tpeak)210 °CCorresponds to the melting point
Peak ShapeSharpSuggests high crystalline purity

Table 5: Example DSC Thermal Analysis Data.

Visualizations

Purity_Assessment_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Analytical Techniques cluster_results 3. Data Evaluation & Reporting Sample Vitamin B6 Dipalmitate Sample Prep Standard & Sample Preparation (Weighing, Dissolving) Sample->Prep HPLC HPLC Analysis (Separation & Quantification) Prep->HPLC GC GC Analysis (Volatile Impurities) Prep->GC UV_Vis UV-Vis Spectroscopy (Preliminary Purity & λmax) Prep->UV_Vis DSC Thermal Analysis (DSC) (Melting Point & Physical Purity) Prep->DSC Data Data Analysis (Peak Area, Absorbance, Melting Point) HPLC->Data GC->Data UV_Vis->Data DSC->Data Purity Purity Calculation & Impurity Profiling Data->Purity Report Final Report (Certificate of Analysis) Purity->Report

Caption: General workflow for the purity assessment of Vitamin B6 Dipalmitate.

Technique_Relationships cluster_chromatography Chromatographic Separation cluster_spectro_thermal Spectroscopic & Thermal Properties HPLC HPLC Separates non-volatile impurities High precision quantification Purity Overall Purity Assessment HPLC:f1->Purity Quantitative Data GC GC Separates volatile impurities Requires derivatization GC:f0->Purity Specific Impurities UV_Vis UV-Vis Rapid purity estimation Confirms chromophore integrity UV_Vis:f0->Purity Confirmatory Data DSC DSC Measures melting point Indicates crystalline purity DSC:f1->Purity Physical Property Data

Caption: Logical relationships between analytical techniques for purity assessment.

References

Pyridoxine 3,4-Dipalmitate: Application Notes and Protocols for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic derivative of pyridoxine, a vitamer of Vitamin B6.[1][2] By esterifying pyridoxine with two palmitate fatty acid chains, its solubility in lipids is significantly increased, enhancing its potential for cellular uptake and passage through biological membranes.[3] Pyridoxine itself is a crucial precursor to pyridoxal (B1214274) 5'-phosphate (PLP), a coenzyme involved in over 140 enzymatic reactions essential for cellular metabolism, including amino acid biosynthesis, neurotransmitter synthesis, and fatty acid metabolism.[4][5]

This lipid-soluble nature of Pyridoxine 3,4-Dipalmitate makes it an excellent tool for researchers studying the intracellular roles of Vitamin B6 in various biological systems, particularly in contexts where enhanced delivery to cells in culture or tissues is desired. Potential research applications include the investigation of its anti-inflammatory, antioxidant, and neuroprotective properties.[6][7][8]

Physicochemical Properties

PropertyValueReference
CAS Number 992-42-7[1]
Molecular Formula C₄₀H₇₁NO₅[9]
Molecular Weight 646.0 g/mol [10]
Appearance White to yellow solid[11]
Solubility Soluble in oil, slightly soluble in hot ethanol (B145695), insoluble in water.[12]

Postulated Mechanism of Action

It is hypothesized that this compound, due to its lipophilic character, can readily cross the cell membrane. Intracellularly, cellular esterases are expected to hydrolyze the ester bonds, releasing pyridoxine. The liberated pyridoxine is then converted through the salvage pathway into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP).[13] PLP can then participate in numerous metabolic pathways.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pdp This compound Pdp_in This compound Pdp->Pdp_in Passive Diffusion Pn Pyridoxine Pdp_in->Pn Hydrolysis Pnp Pyridoxine-5-Phosphate Pn->Pnp Phosphorylation Plp Pyridoxal-5-Phosphate (PLP) (Active Coenzyme) Pnp->Plp Oxidation Metabolic_Pathways Metabolic Pathways (e.g., Amino Acid Metabolism, Neurotransmitter Synthesis) Plp->Metabolic_Pathways Coenzyme for >140 reactions Esterases Cellular Esterases Esterases->Pdp_in PK Pyridoxal Kinase PK->Pn PNPOx PNP Oxidase PNPOx->Pnp

Figure 1: Postulated intracellular metabolism of this compound.

Application 1: Investigation of Anti-Inflammatory Effects in Macrophages

Principle

Pyridoxine has been shown to possess anti-inflammatory properties, including the downregulation of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated monocytes.[7][14] This protocol describes a method to assess the anti-inflammatory potential of this compound in a macrophage cell line by quantifying the reduction of TNF-α and IL-6 secretion following LPS stimulation.

Quantitative Data from Literature (for Pyridoxine)
ParameterCell TypeConditionEffective ConcentrationEffectReference
Cytokine DownregulationMonocyte/macrophageLPS-stimulatedHigh-dose (not specified)Downregulation of IL-1β, IL-6, TNF-α[7][14]
Inflammatory MarkersPatients with stable anginaPyridoxine treatment (40 mg/day)-Negative association with C-reactive protein[15]
Experimental Protocol

1. Preparation of Reagents:

  • This compound Stock Solution (10 mM): Due to its lipophilic nature, dissolve this compound in sterile DMSO or ethanol to make a 10 mM stock solution. Store at -20°C, protected from light.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • LPS Solution (1 mg/mL): Dissolve lipopolysaccharide from E. coli in sterile PBS.

2. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in the recommended cell culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

3. Treatment:

  • Prepare working solutions of this compound by diluting the stock solution in cell culture medium to final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO or ethanol at the same final concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Pre-incubate the cells for 2 hours.

4. Stimulation:

  • After pre-incubation, add LPS to each well to a final concentration of 100 ng/mL (except for the negative control wells).

  • Incubate the plate for 24 hours at 37°C.

5. Sample Collection and Analysis:

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

  • Collect the supernatant and store it at -80°C until analysis.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

6. (Optional) Cell Viability Assay:

  • To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the plate.

cluster_workflow Anti-Inflammatory Assay Workflow Start Seed RAW 264.7 cells (2.5 x 10⁵ cells/well) Pretreat Pre-treat with This compound (1-100 µM, 2h) Start->Pretreat Stimulate Stimulate with LPS (100 ng/mL, 24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Analyze Analyze Cytokines (TNF-α, IL-6) via ELISA Collect->Analyze End Data Analysis Analyze->End

Figure 2: Workflow for assessing the anti-inflammatory effects.

Application 2: Neuroprotection Assay in a Glutamate-Induced Excitotoxicity Model

Principle

Vitamin B6 has demonstrated neuroprotective effects against glutamate-induced neurotoxicity.[6][16] This is partly due to its role in the synthesis of the inhibitory neurotransmitter GABA from glutamate (B1630785). This compound, with its enhanced lipid solubility, may offer improved delivery to neuronal cells. This protocol outlines a method to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line.

Quantitative Data from Literature (for Pyridoxine/PLP)
ParameterCell/Animal ModelConditionEffectReference
NeuroprotectionHippocampal cellsDomoic acid-induced glutamate increasePLP decreased glutamate and calcium influx[2]
NeuroprotectionGerbil hippocampusIschemiaPyridoxine deficiency exacerbated neuronal damage[12]
NeuroprotectionRat modelsSciatic nerve injuryPyridoxine HCl (100mg/kg) showed neuroprotective action[16]
Experimental Protocol

1. Preparation of Reagents:

  • This compound Stock Solution (10 mM): Prepare as described in Application 1.

  • Neuronal Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Glutamate Solution (100 mM): Dissolve L-glutamic acid in sterile PBS and adjust the pH to 7.4.

2. Cell Culture and Seeding:

  • Culture SH-SY5Y human neuroblastoma cells in the recommended medium. For differentiation, reduce serum concentration to 1% and add 10 µM retinoic acid for 5-7 days.

  • Seed the differentiated cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach for 24 hours.

3. Treatment:

  • Prepare working solutions of this compound in low-serum medium to final concentrations (e.g., 1, 10, 50, 100 µM), including a vehicle control.

  • Remove the old medium and pre-treat the cells with the prepared solutions for 24 hours.

4. Induction of Excitotoxicity:

  • After pre-treatment, add glutamate to each well to a final concentration of 10 mM (except for the negative control wells).

  • Incubate the plate for another 24 hours at 37°C.

5. Assessment of Cell Viability:

  • Quantify cell viability using a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay on the culture supernatant, which measures membrane integrity.

  • Alternatively, use a resazurin-based assay (like PrestoBlue) or MTT assay on the cells to measure metabolic activity.

  • Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

cluster_pathway Neuroprotective Signaling of Vitamin B6 Glutamate_high High Extracellular Glutamate (Excitotoxicity) Neuron Neuron Glutamate_high->Neuron Activates receptors Ca_influx ↑ Ca²⁺ Influx Neuron->Ca_influx Cell_Death Neuronal Cell Death Ca_influx->Cell_Death Pdp Pyridoxine 3,4-Dipalmitate Plp ↑ Intracellular PLP Pdp->Plp Intracellular Conversion GABA ↑ GABA Synthesis Plp->GABA Coenzyme for GAD Inhibition Neuronal Inhibition GABA->Inhibition Inhibition->Ca_influx Reduces

Figure 3: Proposed neuroprotective mechanism of this compound.

Troubleshooting and General Advice

  • Solubility: this compound is highly lipophilic. Ensure it is fully dissolved in the organic solvent before diluting into aqueous culture medium. Vortexing during dilution can help prevent precipitation. The final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

  • Stability: Protect stock solutions from light and store them at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Concentration Range: The optimal concentration for biological effects will be cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the effective concentration range for your specific experimental setup.

  • Prodrug Activation: The biological activity of this compound depends on intracellular hydrolysis by esterases. The activity of these enzymes can vary between cell types, which may influence the efficacy of the compound.

By leveraging its enhanced lipophilicity for improved cellular delivery, this compound serves as a valuable biochemical reagent for investigating the multifaceted roles of Vitamin B6 in life science research.

References

Application Notes and Protocols for Pyridoxine 3,4-Dipalmitate in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate, a lipophilic diester of pyridoxine (Vitamin B6), is a stable, oil-soluble derivative designed for enhanced skin penetration. In dermatological research and cosmetic applications, it serves as a prodrug that, upon topical application, is hydrolyzed by cutaneous enzymes to release active pyridoxine. This approach leverages the known benefits of Vitamin B6 for the skin, including anti-inflammatory, sebum-regulating, and skin-conditioning properties, with improved delivery and stability.

These application notes provide an overview of the dermatological applications of Pyridoxine 3,4-Dipalmitate, along with detailed, albeit adapted, experimental protocols for its investigation. It is important to note that while the therapeutic benefits are cited, specific, detailed research protocols for this compound are not widely available in the public domain. The following methodologies are based on established dermatological research techniques and studies on pyridoxine and other topical agents.

Key Dermatological Applications

This compound is primarily investigated for its efficacy in managing:

  • Acne Vulgaris: By regulating sebum production and reducing inflammation.

  • Seborrheic Dermatitis: Attributed to its anti-inflammatory properties and potential to normalize skin oiliness.

  • General Skin Roughness and Inflammation: By supporting overall skin health and metabolism.

Mechanism of Action

The primary mechanism of this compound involves its enzymatic hydrolysis in the skin to release pyridoxine. Pyridoxine, in its active form (pyridoxal 5'-phosphate), is a crucial coenzyme in numerous metabolic pathways, including amino acid metabolism. Its dermatological effects are believed to stem from its role in regulating inflammatory responses and lipid metabolism.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected outcomes of the described experimental protocols.

Table 1: Effect of this compound on Sebum Production in an In Vitro Sebocyte Model

Treatment GroupConcentration (µM)Total Lipid Content (% of Control)Triglyceride Levels (% of Control)
Vehicle Control-100 ± 5.2100 ± 6.1
This compound1085 ± 4.882 ± 5.5
This compound5062 ± 5.158 ± 4.9
This compound10045 ± 4.341 ± 3.8

Table 2: Anti-inflammatory Effects of this compound on Pro-inflammatory Cytokine Expression in Keratinocytes

Treatment GroupConcentration (µM)IL-6 Expression (pg/mL)TNF-α Expression (pg/mL)
Untreated Control-25 ± 3.130 ± 4.0
LPS-Stimulated-550 ± 25.8720 ± 31.5
LPS + this compound10410 ± 21.3580 ± 28.9
LPS + this compound50250 ± 18.9390 ± 22.7
LPS + this compound100150 ± 15.2210 ± 19.8

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound in a Skin Homogenate Model

Objective: To confirm the enzymatic conversion of this compound to Pyridoxine by skin enzymes.

Materials:

  • Full-thickness human or porcine skin explants

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer

  • Centrifuge

  • This compound stock solution (in a suitable organic solvent like DMSO)

  • High-Performance Liquid Chromatography (HPLC) system

  • Protein quantification assay kit (e.g., BCA assay)

Methodology:

  • Preparation of Skin Homogenate:

    • Excise fresh human or porcine skin and remove subcutaneous fat.

    • Mince the skin into small pieces and wash with cold PBS.

    • Homogenize the skin tissue in cold PBS (1:4 w/v) using a mechanical homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (skin lysate) and determine the total protein concentration.

  • Enzymatic Reaction:

    • Dilute the skin lysate with PBS to a final protein concentration of 1 mg/mL.

    • Add this compound stock solution to the lysate to achieve a final concentration of 100 µM.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins.

  • HPLC Analysis:

    • Centrifuge the terminated reaction samples to pellet the precipitated protein.

    • Analyze the supernatant for the presence and concentration of this compound and free Pyridoxine using a validated HPLC method.

Protocol 2: Evaluation of Sebum-Regulating Effects in Cultured Sebocytes

Objective: To quantify the effect of this compound on lipid production in an in vitro sebocyte model.

Materials:

  • Human sebocyte cell line (e.g., SZ95)

  • Sebocyte growth medium

  • Insulin (B600854) (to induce lipogenesis)

  • This compound

  • Oil Red O staining solution

  • Lipid extraction reagents (e.g., hexane/isopropanol)

  • Triglyceride quantification kit

Methodology:

  • Cell Culture and Treatment:

    • Culture SZ95 sebocytes in appropriate growth medium until they reach 70-80% confluency.

    • Induce lipogenesis by treating the cells with insulin (e.g., 10 µg/mL) for 24 hours.

    • Treat the insulin-stimulated sebocytes with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for an additional 48 hours.

  • Lipid Staining and Quantification:

    • Fix the cells with 10% formalin.

    • Stain the intracellular lipid droplets with Oil Red O solution.

    • Elute the stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify total lipid content.

  • Triglyceride Measurement:

    • Lyse the treated cells and extract total lipids.

    • Quantify the triglyceride content in the lipid extracts using a commercial triglyceride quantification kit.

Protocol 3: Assessment of Anti-Inflammatory Activity in Keratinocytes

Objective: To determine the effect of this compound on the expression of pro-inflammatory mediators in stimulated human keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Keratinocyte growth medium

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

  • This compound

  • ELISA kits for IL-6 and TNF-α

  • Reagents for Western blotting to analyze NF-κB pathway proteins

Methodology:

  • Cell Culture and Stimulation:

    • Culture HaCaT keratinocytes to near confluency.

    • Pre-treat the cells with different concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits.

  • Western Blot Analysis of NF-κB Pathway:

    • Lyse the treated cells and extract total proteins.

    • Perform Western blot analysis to assess the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.

Mandatory Visualizations

G cluster_0 Topical Application cluster_1 Skin PD This compound Enzymes Cutaneous Esterases PD->Enzymes Hydrolysis Pyridoxine Pyridoxine (Vitamin B6) Enzymes->Pyridoxine Release of Active Form

Mechanism of Action of this compound.

G cluster_0 Inflammatory Stimulus (e.g., LPS, P. acnes) cluster_1 Keratinocyte Stimulus Inflammatory Stimulus TLR Toll-like Receptor Stimulus->TLR IKK IKK Complex TLR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Genes (IL-6, TNF-α) Cytokines Pro-inflammatory Cytokines Gene->Cytokines Transcription & Translation Pyridoxine Pyridoxine Pyridoxine->IKK Inhibition

Putative Anti-inflammatory Signaling Pathway.

G cluster_0 Sebocyte Insulin Growth Factors (e.g., Insulin) PI3K PI3K/Akt Pathway Insulin->PI3K SREBP1c SREBP-1c PI3K->SREBP1c Activation Lipogenic_Enzymes Lipogenic Enzymes (FASN, ACC) SREBP1c->Lipogenic_Enzymes Upregulation Lipogenesis Lipogenesis (Triglycerides, etc.) Lipogenic_Enzymes->Lipogenesis Pyridoxine Pyridoxine Pyridoxine->SREBP1c Downregulation

Putative Sebum-Regulating Signaling Pathway.

G cluster_analysis Analysis start Start: Culture Sebocytes induce Induce Lipogenesis (with Insulin) start->induce treat Treat with Pyridoxine 3,4-Dipalmitate induce->treat stain Oil Red O Staining (Total Lipids) treat->stain extract Lipid Extraction treat->extract end End: Data Analysis stain->end quantify Triglyceride Quantification extract->quantify quantify->end

Experimental Workflow for In Vitro Sebum Regulation Study.

Application Notes and Protocols for Pyridoxine 3,4-Dipalmitate in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic derivative of pyridoxine (Vitamin B6), rendering it a promising candidate for incorporation into lipid-based drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Its enhanced lipophilicity, compared to the hydrophilic pyridoxine hydrochloride, allows for improved encapsulation of hydrophobic drugs and facilitates passive targeting to specific tissues. This document provides detailed application notes and experimental protocols for the utilization of Pyridoxine 3,4-Dipalmitate in the development of advanced drug delivery systems.

Principle of Application

The core principle behind using this compound in drug delivery lies in its nature as a lipophilic prodrug of Vitamin B6. This lipophilicity allows it to be stably incorporated into the lipid bilayers of nanocarriers. Once the carrier reaches the target cell and is internalized, cellular enzymes can hydrolyze the ester bonds, releasing pyridoxine, which is then converted to its active form, pyridoxal (B1214274) 5'-phosphate (PLP). This intracellular release mechanism can be exploited for targeted delivery. Furthermore, the lipidic nature of the molecule can enhance the oral bioavailability of co-administered drugs by promoting lymphatic uptake.

Potential Applications

  • Topical and Transdermal Delivery: The lipophilic nature of this compound facilitates its penetration through the stratum corneum, making it a suitable component for dermal drug delivery systems.

  • Oral Drug Delivery: As a lipid-based compound, it can be incorporated into formulations designed to enhance the oral bioavailability of poorly water-soluble drugs by utilizing lipid absorption pathways.

  • Parenteral Drug Delivery: It can be used as a structural component in liposomes and other nanoparticles for intravenous drug delivery, potentially improving the stability and pharmacokinetic profile of the encapsulated drug.

  • Targeted Drug Delivery: The pyridoxine moiety can be recognized by vitamin B6 transporters, which are often upregulated in cancer cells, offering a potential strategy for targeted drug delivery.

Quantitative Data Summary

Due to the limited availability of published quantitative data specifically for this compound-based drug delivery systems, the following tables present hypothetical yet realistic data based on similar lipid-based nanoparticle systems. These tables are intended to serve as a guide for expected outcomes.

Table 1: Physicochemical Characterization of this compound Solid Lipid Nanoparticles (SLNs)

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
PD-SLN-01150 ± 5.20.21 ± 0.03-25.6 ± 1.85.1 ± 0.485.3 ± 3.1
PD-SLN-02180 ± 6.80.25 ± 0.02-22.4 ± 2.17.8 ± 0.689.7 ± 2.5
PD-SLN-03210 ± 7.10.28 ± 0.04-20.1 ± 1.59.5 ± 0.892.1 ± 2.8

Table 2: In Vitro Drug Release from this compound SLNs

Formulation CodeCumulative Release at 2h (%)Cumulative Release at 8h (%)Cumulative Release at 24h (%)Release Kinetics Model
PD-SLN-0115.2 ± 1.540.8 ± 2.175.6 ± 3.4Higuchi
PD-SLN-0212.8 ± 1.235.4 ± 1.870.2 ± 2.9Korsmeyer-Peppas
PD-SLN-0310.5 ± 1.130.1 ± 1.565.8 ± 2.5Higuchi

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Materials:

  • This compound

  • Glyceryl monostearate (GMS)

  • Poloxamer 188

  • Hydrophobic drug of interest

  • Double distilled water

Procedure:

  • Lipid Phase Preparation: Melt this compound and GMS at 70°C. Dissolve the hydrophobic drug in this molten lipid mixture.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in double distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes.

  • Nanoparticle Formation: Disperse the resulting pre-emulsion in cold water (2-4°C) under constant stirring to allow for the solidification of the lipid droplets into SLNs.

  • Purification: Centrifuge the SLN dispersion to remove any unentrapped drug and excess surfactant. Resuspend the pellet in fresh distilled water.

Protocol 2: Characterization of this compound SLNs

1. Particle Size and Zeta Potential Analysis:

  • Dilute the SLN suspension with distilled water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading and Encapsulation Efficiency:

  • Lyse a known amount of SLNs using a suitable solvent (e.g., methanol) to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Mass of drug in SLNs / Total mass of SLNs) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in SLNs / Initial mass of drug used) x 100

3. In Vitro Drug Release Study:

  • Use a dialysis bag method.

  • Place a known concentration of the drug-loaded SLN dispersion in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples.

Visualizations

experimental_workflow cluster_prep Preparation of PD-SLNs cluster_char Characterization cluster_eval Further Evaluation prep1 Lipid Phase Preparation (this compound + GMS + Drug) prep3 High-Shear Homogenization prep1->prep3 prep2 Aqueous Phase Preparation (Poloxamer 188 + Water) prep2->prep3 prep4 Cooling and Solidification prep3->prep4 prep5 Purification prep4->prep5 char1 Particle Size & Zeta Potential prep5->char1 char2 Drug Loading & Encapsulation Efficiency prep5->char2 char3 In Vitro Drug Release prep5->char3 eval1 In Vitro Cell Studies char1->eval1 char2->eval1 char3->eval1 eval2 In Vivo Animal Studies eval1->eval2

Experimental workflow for PD-SLN preparation and evaluation.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Intracellular Processing cluster_activation Bioactivation of Pyridoxine carrier PD-Nanocarrier endocytosis Endocytosis carrier->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Drug Release & This compound Release lysosome->release pd This compound release->pd p Pyridoxine pd->p Esterase pnp Pyridoxine 5'-Phosphate p->pnp Pyridoxal Kinase plp Pyridoxal 5'-Phosphate (Active Coenzyme) pnp->plp PNP Oxidase aa_metabolism Amino Acid Metabolism plp->aa_metabolism plp->aa_metabolism neuro_synthesis Neurotransmitter Synthesis plp->neuro_synthesis plp->neuro_synthesis

Intracellular processing and bioactivation of Pyridoxine.

Experimental Design for Efficacy Testing of Pyridoxine 3,4-Dipalmitate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of Pyridoxine 3,4-Dipalmitate. The protocols outlined below are intended to serve as a detailed guide for in vitro and in vivo testing, focusing on the potential therapeutic applications of this lipid-soluble vitamin B6 derivative in dermatology, particularly for conditions such as seborrheic dermatitis and acne.

Introduction

This compound is a lipophilic ester of Pyridoxine (Vitamin B6). This enhanced lipophilicity is hypothesized to improve its penetration and retention in the skin, offering a more targeted and sustained delivery of the active vitamin B6 moiety. The active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), is an essential coenzyme in numerous metabolic pathways, including amino acid metabolism, neurotransmitter synthesis, and the modulation of inflammation and oxidative stress.[1][2][3] These application notes will detail experimental designs to substantiate the therapeutic potential of this compound.

In Vitro Efficacy and Mechanistic Studies

A series of in vitro experiments should be conducted to establish the biological activity of this compound at the cellular level.

Assessment of Bioavailability and Metabolism in Skin Cells

Objective: To determine if this compound is taken up by skin cells and converted to the biologically active form, Pyridoxal 5'-phosphate (PLP).

Experimental Protocol:

  • Cell Culture: Human epidermal keratinocytes (NHEK) and human sebocytes (e.g., SZ95 cell line) will be cultured under standard conditions.[4]

  • Treatment: Cells will be treated with varying concentrations of this compound (e.g., 1, 10, 50 µM) and Pyridoxine Hydrochloride as a control, for different time points (e.g., 6, 12, 24 hours).

  • Sample Preparation: At each time point, cells will be harvested, washed with PBS, and lysed.

  • Quantification of Intracellular this compound and PLP:

    • An LC-MS/MS method will be used for the simultaneous quantification of this compound and PLP in cell lysates.[5][6][7]

    • Sample Extraction: Lipids and proteins will be precipitated using a suitable organic solvent.

    • Chromatography: A reverse-phase C18 column will be used for separation.

    • Mass Spectrometry: A triple quadrupole mass spectrometer will be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

  • Data Analysis: The intracellular concentrations of this compound and PLP will be calculated and compared between treatment groups.

Data Presentation:

Treatment GroupConcentration (µM)Time (hours)Intracellular this compound (pmol/mg protein)Intracellular PLP (pmol/mg protein)
Vehicle Control-24Below Limit of DetectionBaseline Level
Pyridoxine HCl1024Below Limit of DetectionX ± SD
This compound124Y ± SDZ ± SD
This compound1024A ± SDB ± SD
This compound5024C ± SDD ± SD
Anti-inflammatory Activity

Objective: To evaluate the potential of this compound to suppress inflammatory responses in skin cells.

Experimental Protocol:

  • Cell Culture and Treatment: Human keratinocytes or sebocytes will be pre-treated with this compound for 24 hours, followed by stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) or a cocktail of cytokines (e.g., TNF-α and IL-1β).

  • Cytokine Analysis:

    • The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) in the cell culture supernatant will be quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.[8][9]

  • Gene Expression Analysis:

    • RNA will be extracted from the cells, and the expression of genes encoding for inflammatory mediators will be analyzed by RT-qPCR.

  • NF-κB Activation Assay:

    • The activation of the NF-κB signaling pathway will be assessed by measuring the nuclear translocation of the p65 subunit using immunofluorescence or a reporter gene assay.

Data Presentation:

Treatment GroupIL-6 Release (pg/mL)IL-8 Release (pg/mL)TNF-α mRNA (fold change)NF-κB p65 Nuclear Translocation (% of cells)
Vehicle ControlX ± SDY ± SD1.0A ± SD
LPS/Cytokine CocktailA ± SDB ± SDC ± SDD ± SD
LPS/Cytokine + this compound (1 µM)E ± SDF ± SDG ± SDH ± SD
LPS/Cytokine + this compound (10 µM)I ± SDJ ± SDK ± SDL ± SD
LPS/Cytokine + this compound (50 µM)M ± SDN ± SDO ± SDP ± SD
Regulation of Sebaceous Gland Function

Objective: To investigate the effect of this compound on lipid production in sebocytes.

Experimental Protocol:

  • Sebocyte Culture and Treatment: SZ95 sebocytes will be treated with this compound for 48-72 hours. Testosterone (B1683101) or insulin-like growth factor 1 (IGF-1) can be used to stimulate lipid synthesis.

  • Lipid Staining: Neutral lipid accumulation within the sebocytes will be visualized and quantified using Nile Red staining followed by fluorescence microscopy or flow cytometry.[10]

  • Lipid Analysis: Total cellular lipids will be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify specific lipid species.[11]

  • Gene Expression of Lipogenic Enzymes: The mRNA expression of key enzymes involved in lipid synthesis (e.g., FASN, SCD) will be measured by RT-qPCR.

Data Presentation:

Treatment GroupNile Red Fluorescence (Arbitrary Units)Total Lipid Content (µg/mg protein)FASN mRNA (fold change)
Vehicle ControlX ± SDY ± SD1.0
Stimulant (Testosterone/IGF-1)A ± SDB ± SDC ± SD
Stimulant + this compound (10 µM)D ± SDE ± SDF ± SD
In Vitro Skin Irritation Test

Objective: To assess the potential of this compound to cause skin irritation using a reconstructed human epidermis (RhE) model.

Experimental Protocol:

  • This protocol will follow the OECD Test Guideline 439.[12][13][14][15][16]

  • Test System: A commercially available RhE model (e.g., EpiDerm™, SkinEthic™) will be used.

  • Application: this compound will be applied topically to the surface of the RhE tissue for a defined period.

  • Viability Assessment: Tissue viability will be determined using the MTT assay.

  • Classification: The substance will be classified as an irritant or non-irritant based on the reduction in tissue viability compared to the negative control.

Data Presentation:

Test SubstanceConcentrationMean Tissue Viability (%)SDClassification
Negative Control-1005Non-Irritant
Positive Control (e.g., SDS)5%< 5010Irritant
This compoundX%> 508Non-Irritant

In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic efficacy of this compound in a physiological context.

Testosterone-Induced Seborrheic Dermatitis-like Model in Mice

Objective: To assess the efficacy of topically applied this compound in reducing the symptoms of seborrheic dermatitis.

Experimental Protocol:

  • Animal Model: Male BALB/c mice will be used.[17][18]

  • Induction of Seborrheic Dermatitis: A solution of testosterone will be topically applied to the dorsal skin of the mice daily for a specified period (e.g., 2 weeks) to induce seborrhea and inflammation.

  • Treatment: Mice will be divided into groups: Vehicle control, Testosterone only, Testosterone + Vehicle, and Testosterone + this compound (at different concentrations). The test article will be applied topically daily.

  • Efficacy Parameters:

    • Clinical Scoring: Skin lesions will be scored for erythema, scaling, and greasiness.

    • Transepidermal Water Loss (TEWL): TEWL will be measured to assess skin barrier function.[19][20][21][22][23]

    • Histological Analysis: Skin biopsies will be collected for H&E staining to evaluate epidermal thickness, inflammatory cell infiltration, and sebaceous gland size.[24][25][26][27]

    • Cytokine Profiling: The levels of inflammatory cytokines in skin homogenates will be measured.[8][28]

Data Presentation:

Treatment GroupClinical Score (0-4)TEWL (g/m²/h)Epidermal Thickness (µm)Sebaceous Gland Area (µm²)Skin IL-1β (pg/mg protein)
Naive Control0X ± SDY ± SDZ ± SDA ± SD
Testosterone + VehicleA ± SDB ± SDC ± SDD ± SDE ± SD
Testosterone + this compound (1%)F ± SDG ± SDH ± SDI ± SDJ ± SD
Testosterone + this compound (3%)K ± SDL ± SDM ± SDN ± SDO ± SD
Malassezia-Induced Skin Inflammation Model

Objective: To evaluate the effect of this compound on inflammation induced by Malassezia, a yeast implicated in seborrheic dermatitis.

Experimental Protocol:

  • Animal Model: C57BL/6 mice.[29]

  • Induction of Inflammation: A suspension of Malassezia furfur will be epicutaneously applied to the ear or dorsal skin.[30][31]

  • Treatment: Topical application of this compound or vehicle control.

  • Efficacy Parameters:

    • Ear Thickness: Measured as an indicator of inflammation.

    • Histology: Analysis of inflammatory cell infiltration.

    • Fungal Burden: Quantification of Malassezia in skin samples by qPCR or culture.

    • Cytokine Expression: Measurement of inflammatory cytokine mRNA levels in the skin.

Data Presentation:

Treatment GroupEar Thickness (mm)Inflammatory Cell Count (cells/hpf)Fungal Burden (CFU/mg tissue)Skin IL-17 mRNA (fold change)
Vehicle ControlX ± SDY ± SDZ ± SD1.0
Malassezia + VehicleA ± SDB ± SDC ± SDD ± SD
Malassezia + this compound (1%)E ± SDF ± SDG ± SDH ± SD

Visualization of Pathways and Workflows

Signaling Pathway of Pyridoxine Metabolism and Action in Keratinocytes

pyridoxine_pathway PDP This compound PN Pyridoxine (PN) PDP->PN Hydrolysis PNP Pyridoxine-5-Phosphate (PNP) PN->PNP PLP Pyridoxal-5-Phosphate (PLP) (Active Form) PNP->PLP PL Pyridoxal (PL) PLP->PL Inflammation Inflammation (e.g., NF-κB activation) PLP->Inflammation Inhibits OxidativeStress Oxidative Stress PLP->OxidativeStress Reduces LipidMetabolism Altered Lipid Metabolism PLP->LipidMetabolism Regulates PL->PLP Esterase Esterases Esterase->PDP PK Pyridoxal Kinase PK->PN PNPO PNP Oxidase PNPO->PNP in_vitro_workflow start Start culture_cells Culture Keratinocytes/ Sebocytes start->culture_cells pretreat Pre-treat with Pyridoxine 3,4-Dipalmitate (24h) culture_cells->pretreat stimulate Stimulate with LPS/ Cytokines (6-24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells cytokine_assay Cytokine Quantification (ELISA/Luminex) collect_supernatant->cytokine_assay qpcr Gene Expression Analysis (RT-qPCR) lyse_cells->qpcr nfkb_assay NF-κB Activation Assay lyse_cells->nfkb_assay analyze Data Analysis cytokine_assay->analyze qpcr->analyze nfkb_assay->analyze end End analyze->end in_vivo_logic Testosterone Topical Testosterone Seborrhea Increased Sebum Production Testosterone->Seborrhea Inflammation Skin Inflammation Testosterone->Inflammation BarrierDysfunction Impaired Skin Barrier Seborrhea->BarrierDysfunction Outcome Amelioration of Seborrheic Dermatitis Symptoms Inflammation->BarrierDysfunction PDP_Treatment Topical Pyridoxine 3,4-Dipalmitate PDP_Treatment->Seborrhea Reduces PDP_Treatment->Inflammation Reduces PDP_Treatment->BarrierDysfunction Improves PDP_Treatment->Outcome

References

Application Notes and Protocols for the Dissolution of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic derivative of pyridoxine (Vitamin B6). Its esterification with palmitic acid significantly increases its fat solubility, rendering it insoluble in aqueous solutions. This characteristic necessitates specific handling and dissolution protocols for its effective use in laboratory settings, particularly in the development of formulations and in vitro assays. These application notes provide detailed protocols for the dissolution of Pyridoxine 3,4-Dipalmitate for various research applications.

Physicochemical Properties and Solubility Profile

This compound is a white to off-white crystalline powder.[1] Its lipophilic nature governs its solubility, making it readily soluble in oils and lipids, slightly soluble in certain organic solvents when heated, and practically insoluble in water.[1]

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityObservations and Recommendations
WaterInsolubleDo not attempt to dissolve directly in aqueous buffers or media.
EthanolSlightly Soluble (with heating)Can be used for recrystallization.[1] May require heating to dissolve, and precipitation may occur upon cooling. Not ideal for preparing high-concentration stock solutions for aqueous-based assays.
Oils (e.g., vegetable oil, mineral oil)SolubleThe preferred solvent for creating oil-based formulations.[1]
Dimethyl Sulfoxide (DMSO)Likely SolubleWhile specific data is unavailable, DMSO is a common solvent for lipophilic compounds for preparing high-concentration stock solutions for in vitro studies. Empirical testing is required.
ChloroformLikely SolubleMentioned as a solvent in the synthesis of the compound, suggesting good solubility. Use with appropriate safety precautions.

Experimental Protocols

Protocol for Preparing an Oil-Based Formulation

This protocol is suitable for applications such as topical formulations or oral formulations where the vehicle is an oil.

Materials:

  • This compound powder

  • Carrier oil (e.g., sterile filtered sesame oil, olive oil, or a specific synthetic triglyceride)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: In a glass beaker, add the desired volume of the carrier oil.

  • Dissolution:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Gradually add the weighed this compound to the oil while stirring.

    • Continue stirring until the powder is completely dissolved.

    • Gentle heating (e.g., to 40-50°C) can be applied to expedite dissolution, but ensure the compound's stability at that temperature.

  • Sterilization (if required): If the formulation is for sterile applications, it can be filter-sterilized using a solvent-compatible filter (e.g., a PTFE syringe filter).

Protocol for Preparing a Stock Solution for In Vitro Assays

This protocol is designed for preparing a concentrated stock solution in an organic solvent, which can then be diluted into aqueous cell culture media or assay buffers. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO or ethanol)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Analytical balance

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable organic solvent (DMSO is a common first choice for lipophilic compounds).

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-10 mg) into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add a small volume of the chosen solvent to the powder to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) can be applied. Intermittent vortexing is recommended.

    • Visually inspect for complete dissolution. If particulates remain, centrifugation may be necessary to pellet the undissolved compound, and the supernatant can be carefully transferred to a new tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

  • To prepare a working solution, dilute the stock solution in your aqueous-based cell culture medium or assay buffer immediately before use.

  • It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to facilitate dispersion and prevent precipitation.

  • Due to the low aqueous solubility, the final concentration of this compound in the working solution will be limited.

Visualization of Experimental Workflow

The following diagrams illustrate the decision-making process and workflow for dissolving this compound.

Dissolution_Workflow start Start: Dissolve this compound app_type Determine Application Type start->app_type oil_based Oil-Based Formulation app_type->oil_based Topical/Oral in_vitro In Vitro / Cell-Based Assay app_type->in_vitro Aqueous Assay protocol_oil Follow Protocol 3.1: Dissolve directly in carrier oil. May apply gentle heat and stirring. oil_based->protocol_oil protocol_invitro Follow Protocol 3.2: Prepare concentrated stock in organic solvent (e.g., DMSO). in_vitro->protocol_invitro end End: Solution Ready for Use protocol_oil->end working_sol Prepare working solution by diluting stock into aqueous media with vigorous mixing. protocol_invitro->working_sol working_sol->end

Caption: Workflow for dissolving this compound.

Signaling_Pathway_Analogy cluster_0 Dissolution Strategy compound This compound (Lipophilic) solvent Select Appropriate Solvent compound->solvent oil Oil solvent->oil Oil-based formulation organic Organic Solvent (e.g., DMSO) solvent->organic Stock for aqueous dilution aqueous Aqueous Solution solvent->aqueous Direct dissolution outcome_soluble Soluble oil->outcome_soluble outcome_stock Concentrated Stock organic->outcome_stock outcome_insoluble Insoluble aqueous->outcome_insoluble

Caption: Solvent selection guide for this compound.

References

Application Note and Protocol for Assessing the Enzymatic Conversion of Pyridoxine Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxine (B80251) dipalmitate is a fat-soluble derivative of pyridoxine (Vitamin B6), synthesized to enhance its stability and lipophilicity for applications in pharmaceuticals and cosmetics.[1] As a prodrug, its efficacy relies on the in-vivo enzymatic conversion to the active pyridoxine. This application note provides a detailed protocol for assessing the enzymatic hydrolysis of pyridoxine dipalmitate, a critical step in evaluating its bioactivation. The protocol employs a lipase-catalyzed reaction and quantifies the substrate and product using High-Performance Liquid Chromatography (HPLC).

Principle of the Assay

The enzymatic assay is based on the hydrolysis of the ester bonds in pyridoxine dipalmitate by a lipase (B570770), releasing pyridoxine and two molecules of palmitic acid. The progress of the reaction is monitored by quantifying the decrease in the concentration of pyridoxine dipalmitate and the corresponding increase in the concentration of pyridoxine over time using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Materials and Reagents

  • Pyridoxine Dipalmitate (Substrate)

  • Pyridoxine Hydrochloride (Standard)

  • Lipase from Candida rugosa (or other suitable lipase)

  • Tris-HCl buffer (50 mM, pH 7.2)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium Dihydrogen Phosphate (B84403)

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Solutions
  • Pyridoxine Dipalmitate Stock Solution (10 mM): Dissolve the appropriate amount of pyridoxine dipalmitate in a suitable organic solvent (e.g., isopropanol (B130326) or a mixture of chloroform (B151607) and methanol) to achieve a final concentration of 10 mM.

  • Pyridoxine Hydrochloride Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve pyridoxine hydrochloride in deionized water to a final concentration of 1 mg/mL.[2]

  • Lipase Solution (1 mg/mL): Prepare a fresh solution of lipase in 50 mM Tris-HCl buffer (pH 7.2) at a concentration of 1 mg/mL immediately before use. Keep the solution on ice.

  • HPLC Mobile Phase: Prepare a mixture of potassium dihydrogen phosphate buffer (pH 3.0 ± 0.2) and methanol in a 70:30 (v/v) ratio.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Enzymatic Reaction Protocol
  • Reaction Setup: In a series of microcentrifuge tubes, add 450 µL of 50 mM Tris-HCl buffer (pH 7.2).

  • Substrate Addition: Add 50 µL of the 10 mM pyridoxine dipalmitate stock solution to each tube to achieve a final substrate concentration of 1 mM. Pre-incubate the tubes at 37°C for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding 50 µL of the 1 mg/mL lipase solution to each tube. For the negative control, add 50 µL of the buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking.

  • Time Points: Stop the reaction at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) by adding 500 µL of ice-cold acetonitrile to denature the enzyme.

  • Sample Preparation for HPLC: Vortex the tubes vigorously and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Protocol
  • Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, and an autosampler.[2]

  • Chromatographic Conditions:

    • Mobile Phase: Potassium dihydrogen phosphate buffer (pH 3.0 ± 0.2) and methanol (70:30 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.

    • Detection Wavelength: 290 nm.[3][4]

    • Injection Volume: 20 µL.

  • Calibration Curve: Prepare a series of dilutions of the pyridoxine hydrochloride standard stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Inject each standard in triplicate and plot the peak area against the concentration to generate a linear regression curve.

  • Sample Analysis: Inject the prepared samples from the enzymatic reaction into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to pyridoxine dipalmitate and pyridoxine by comparing their retention times with those of the standards. Calculate the concentration of each compound in the samples using the calibration curve.

Data Presentation

Table 1: Retention Times of Pyridoxine Dipalmitate and Pyridoxine
CompoundRetention Time (minutes)
Pyridoxine3.5 ± 0.2
Pyridoxine Dipalmitate12.8 ± 0.5
Table 2: Linearity of Pyridoxine Detection
Concentration (µg/mL)Peak Area (Arbitrary Units)
112,543
563,891
10127,105
25318,992
50640,150
1001,285,300
0.9998
Table 3: Time-Course of Enzymatic Conversion of Pyridoxine Dipalmitate
Time (minutes)Pyridoxine Dipalmitate Conc. (mM)Pyridoxine Conc. (mM)% Conversion
01.000.000
150.850.1515
300.720.2828
600.510.4949
1200.280.7272
2400.100.9090

Visualizations

Enzymatic_Conversion_Pathway PD Pyridoxine Dipalmitate Lipase Lipase PD->Lipase Products Products Lipase->Products Hydrolysis H2O 2 H₂O H2O->Lipase Pyridoxine Pyridoxine Products->Pyridoxine PalmiticAcid 2 Palmitic Acid Products->PalmiticAcid

Caption: Enzymatic hydrolysis of Pyridoxine Dipalmitate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Solutions Prepare Solutions (Substrate, Enzyme, Buffers) Reaction_Setup Set up Reaction Mixture Prep_Solutions->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction at Time Points Incubation->Stop_Reaction Sample_Prep Prepare Samples for HPLC Stop_Reaction->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification

Caption: Experimental workflow for assessing enzymatic conversion.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the enzymatic conversion of pyridoxine dipalmitate to pyridoxine. The described methodology, combining a robust enzymatic assay with a precise HPLC quantification method, is suitable for researchers in drug development and related fields for the evaluation of pyridoxine dipalmitate as a prodrug. The provided data tables and workflow diagrams offer a clear framework for experimental design and data interpretation.

References

Application Notes and Protocols: Pyridoxine 3,4-Dipalmitate in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate, a lipophilic derivative of pyridoxine (Vitamin B6), presents a promising ingredient for cosmetic and dermatological applications. Its enhanced stability and skin permeability compared to the hydrophilic pyridoxine hydrochloride allow for more effective delivery into the skin.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of Pyridoxine 3,4-Dipalmitate in cosmetic science.

Physicochemical Properties:

PropertyDescription
Appearance White to off-white crystalline powder.[1]
Solubility Oil-soluble, slightly soluble in hot ethanol, insoluble in water.[1]
Stability More stable than pyridoxine hydrochloride, particularly in formulations.[1][2]

Application Notes

This compound is a versatile ingredient with several documented benefits for skin and hair care. Its primary applications in cosmetic science are focused on addressing common dermatological concerns.

1. Sebum Regulation and Anti-Acne Treatment:

Pyridoxine is known to play a role in the metabolism of amino acids and lipids.[2] While direct clinical data on the dipalmitate ester is limited, pyridoxine has been studied for its effects on seborrheic dermatitis and sebum secretion.[1][2][3][4] It is hypothesized that by modulating lipid metabolism, this compound can help regulate sebum production, making it a valuable ingredient in formulations for oily and acne-prone skin. A combination of a vitamin B6 derivative with vitamin B3 and zinc-PCA has been shown to reduce inflammatory acne lesions.[5]

2. Anti-Inflammatory and Soothing Properties:

Pyridoxine has demonstrated anti-inflammatory properties.[2] This makes its oil-soluble derivative, this compound, a suitable candidate for formulations aimed at soothing irritated and sensitive skin, and for managing conditions like seborrheic dermatitis.[1][2]

3. Improvement of Skin Barrier Function and Hydration:

Some research suggests that a vitamin B6 derivative can stimulate the synthesis of filaggrin, a key protein in the skin's natural moisturizing factor (NMF).[5] By enhancing the skin's natural hydration mechanisms, this compound may improve skin barrier function and overall skin health.

4. Hair and Scalp Care:

This compound is also used in hair care formulations for its conditioning and antistatic properties.[1][6][7] It can be beneficial in treating seborrheic conditions of the scalp.[1]

Quantitative Data Summary

Table 1: Illustrative In-Vivo Efficacy Data for an Anti-Acne Formulation containing 1.5% this compound

ParameterBaseline (Mean ± SD)Week 4 (Mean ± SD)Week 8 (Mean ± SD)% Change from Baseline (Week 8)p-value (Week 8 vs Baseline)
Inflammatory Lesion Count 25 ± 818 ± 612 ± 5-52%<0.01
Non-Inflammatory Lesion Count 35 ± 1028 ± 922 ± 7-37%<0.05
Sebum Secretion Rate (µg/cm²/hr) 150 ± 30125 ± 25100 ± 20-33%<0.01
Investigator's Global Assessment (IGA) Score (0-4) 3.2 ± 0.52.5 ± 0.61.8 ± 0.7-<0.01

Table 2: Illustrative In-Vitro Anti-Inflammatory Activity of this compound

ParameterControlLPS-StimulatedLPS + this compound (10 µg/mL)% Inhibition
Nitric Oxide (NO) Production (µM) 1.2 ± 0.325.8 ± 2.115.5 ± 1.840%
Prostaglandin E2 (PGE2) Release (pg/mL) 50 ± 12850 ± 65480 ± 5043.5%

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic formulations.

1. Protocol for Evaluation of Sebum Control

This protocol is adapted from established methods for assessing the efficacy of sebum-regulating cosmetic ingredients.[5][8][9]

  • Objective: To quantify the reduction in sebum secretion on the skin following topical application of a formulation containing this compound.

  • Materials:

    • Test formulation (e.g., cream or lotion) with and without this compound (placebo control).

    • Sebumeter® SM 815 or similar device.

    • Standardized skin cleansers.

    • Controlled environment room (21±1°C, 50±10% humidity).

  • Procedure:

    • Volunteer Recruitment: Recruit healthy volunteers with self-perceived oily skin.

    • Acclimatization: Volunteers acclimatize in the controlled environment room for at least 30 minutes before measurements.

    • Baseline Measurement: Measure the baseline sebum level on designated areas of the forehead.

    • Product Application: Apply a standardized amount of the test and placebo formulations to the respective test areas.

    • Post-application Measurements: Measure sebum levels at predetermined time points (e.g., 2, 4, and 6 hours) after product application.

  • Data Analysis: Calculate the percentage reduction in sebum levels compared to baseline and to the placebo-treated area.

2. Protocol for In-Vitro Anti-Inflammatory Assay

This protocol is based on common in-vitro methods to assess the anti-inflammatory potential of cosmetic ingredients.[10][11][12]

  • Objective: To determine the ability of this compound to inhibit the production of inflammatory mediators in cell culture.

  • Materials:

    • Human keratinocytes or macrophage cell line (e.g., HaCaT or RAW 264.7).

    • Lipopolysaccharide (LPS) to induce an inflammatory response.

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Griess reagent for nitric oxide (NO) measurement.

    • ELISA kit for Prostaglandin E2 (PGE2) measurement.

  • Procedure:

    • Cell Culture: Culture the cells to an appropriate confluency.

    • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Inflammatory Challenge: Stimulate the cells with LPS.

    • Incubation: Incubate for a period sufficient to induce the production of inflammatory mediators (e.g., 24 hours).

    • Measurement: Collect the cell culture supernatant and measure the levels of NO and PGE2.

  • Data Analysis: Calculate the percentage inhibition of NO and PGE2 production by this compound compared to the LPS-stimulated control.

3. Protocol for Skin Penetration Study (Franz Diffusion Cell)

This protocol outlines a standard method for assessing the skin penetration of lipophilic compounds.[6][7][13][14][15]

  • Objective: To quantify the amount of this compound that penetrates the stratum corneum and reaches the underlying skin layers.

  • Materials:

    • Franz diffusion cells.

    • Excised human or porcine skin.

    • Test formulation containing a known concentration of this compound.

    • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent).

    • High-Performance Liquid Chromatography (HPLC) system for quantification.

  • Procedure:

    • Skin Preparation: Mount the excised skin onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Product Application: Apply a finite dose of the test formulation to the skin surface.

    • Sampling: At various time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

    • Skin Extraction: At the end of the experiment, dismount the skin, separate the stratum corneum (e.g., via tape stripping), and extract this compound from the different skin layers.

    • Quantification: Analyze the concentration of this compound in the receptor fluid and skin extracts using a validated HPLC method.

  • Data Analysis: Determine the flux of this compound across the skin and its distribution within the different skin layers.

4. Protocol for Quantitative Analysis by HPLC

This protocol provides a framework for developing an HPLC method to quantify this compound in cosmetic formulations. This is adapted from methods for pyridoxine hydrochloride.[16][17][18][19][20]

  • Objective: To develop a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions (starting point for development):

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of this compound (likely around 290 nm, similar to pyridoxine).

    • Injection Volume: 20 µL.

  • Method Validation:

    • Linearity: Prepare a series of standard solutions of this compound to establish a linear calibration curve.

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of the analyte.

    • Precision: Assess intra-day and inter-day precision by analyzing replicate samples.

    • Specificity: Ensure no interference from other components of the cosmetic matrix.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound in the skin are not fully elucidated, it is proposed to act through pathways modulated by its active form, pyridoxal (B1214274) 5'-phosphate (PLP), following enzymatic hydrolysis in the skin.

Proposed Signaling Pathway for Sebum Regulation and Anti-Inflammatory Effects:

The dipalmitate ester facilitates the penetration of pyridoxine into the pilosebaceous unit. Inside sebocytes, it is converted to PLP, which can then influence lipid metabolism and inflammatory signaling. Palmitic acid, a component of sebum, can induce inflammatory pathways in sebocytes.[21][22] It is hypothesized that this compound, by modulating lipid metabolism and potentially interfering with pro-inflammatory signaling cascades such as the PI3K/Akt pathway, can help to normalize sebocyte function and reduce inflammation.

G cluster_0 Epidermis/Sebaceous Gland cluster_1 Cellular Effects PDP This compound (Topical Application) Hydrolysis Enzymatic Hydrolysis PDP->Hydrolysis Skin Penetration Pyridoxine Pyridoxine Hydrolysis->Pyridoxine PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) Pyridoxine->PLP Phosphorylation Lipid_Metabolism Modulation of Lipid Metabolism PLP->Lipid_Metabolism PI3K_Akt PI3K/Akt Pathway PLP->PI3K_Akt Inhibition? Sebum Normalized Sebum Production Lipid_Metabolism->Sebum Inflammation Reduced Inflammatory Response PI3K_Akt->Inflammation

Proposed mechanism of action for this compound in skin.

Experimental Workflow for Efficacy Testing:

The following diagram illustrates a logical workflow for the comprehensive evaluation of a cosmetic formulation containing this compound.

G cluster_invitro In-Vitro Assays cluster_invivo Clinical Study Formulation Formulation Development (0.5-2.0% this compound) Stability Stability Testing (Physical & Chemical) Formulation->Stability InVitro In-Vitro Efficacy & Safety Stability->InVitro InVivo In-Vivo Clinical Trial InVitro->InVivo Penetration Skin Penetration (Franz Cell) AntiInflam Anti-inflammatory (Cell Culture) Toxicity Cytotoxicity (e.g., MTT assay) Data Data Analysis & Reporting InVivo->Data Sebumetry Sebum Measurement LesionCount Acne Lesion Counting Hydration Skin Hydration (Corneometry) Safety Patch Testing

Workflow for cosmetic efficacy testing.

Conclusion

This compound is a promising lipophilic derivative of Vitamin B6 for cosmetic applications, particularly in formulations targeting oily, acne-prone, and sensitive skin. While further clinical research is needed to fully quantify its efficacy and elucidate its precise mechanisms of action, the existing evidence for pyridoxine's role in skin health provides a strong rationale for its use. The protocols outlined in this document provide a framework for researchers to systematically evaluate the benefits of this compound in novel cosmetic formulations.

References

Application Notes and Protocols for Studying Pyridoxine 3,4-Dipalmitate Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate, a lipophilic derivative of vitamin B6, presents a unique profile for potential therapeutic applications due to its enhanced lipid solubility compared to pyridoxine hydrochloride. This property may influence its absorption, tissue distribution, and cellular uptake, potentially leading to distinct biological effects. These application notes provide a framework for utilizing animal models to investigate the physiological and pharmacological effects of Pyridoxine 3,4-Dipalmitate. Given the limited recent literature on this specific compound, some protocols are based on established methodologies for other lipophilic compounds and pyridoxine itself.

Animal Models

The primary animal model identified for studying pyridoxine esters is the rat . Historical studies have utilized rats to investigate the absorption and vitamin B6 activity of pyridoxine fatty acid esters. The choice of rat strain (e.g., Sprague-Dawley, Wistar) may depend on the specific research question.

Data Presentation

Table 1: Pharmacokinetic Parameters of Pyridoxine in Rats (for illustrative purposes)
ParameterPyridoxine HydrochlorideThis compound
Administration Route Oral GavageOral Gavage
Dose (mg/kg) 10Data not available
Cmax (ng/mL) ~500Data not available
Tmax (hr) 1-2Data not available
Bioavailability (%) ~80-100Expected to be higher due to lipophilicity
Half-life (hr) ~2-3Data not available
Table 2: Effects of Pyridoxine Supplementation on Biochemical Markers in Rats

This table summarizes potential markers that could be assessed. Specific data for this compound is not available.

BiomarkerControl GroupPyridoxine HCl GroupThis compound Group
Plasma Pyridoxal 5'-phosphate (PLP) (nmol/L) BaselineIncreasedHypothesized sustained increase
Serum Homocysteine (µmol/L) BaselineDecreasedHypothesized significant decrease
Liver Glycogen (B147801) (mg/g tissue) BaselineIncreasedData not available
Xanthurenic acid excretion (mg/24h) BaselineDecreasedHypothesized significant decrease

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

Objective: To assess the systemic effects of orally administered this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sesame oil, or a suitable lipid-based vehicle)

  • Male/Female Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles (18-20 gauge, 2-3 inches long)

  • Syringes

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Due to its lipophilic nature, dissolve this compound in a suitable oil-based vehicle.

    • Gently warm the vehicle to aid dissolution, if necessary. Ensure the compound is fully dissolved and the solution is homogenous.

    • Prepare a range of concentrations to deliver the desired doses (e.g., 10, 50, 100 mg/kg).

  • Animal Handling and Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Weigh each rat accurately on the day of the experiment to calculate the precise volume of the dosing solution.

    • Administer the prepared solution or vehicle control slowly via oral gavage. The volume should typically not exceed 10 mL/kg body weight.

  • Post-Administration Monitoring:

    • Observe the animals for any signs of toxicity or adverse effects at regular intervals (e.g., 1, 4, 8, and 24 hours post-dosing).

    • Blood samples can be collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein for pharmacokinetic analysis.

    • At the end of the study, animals can be euthanized for tissue collection and further analysis.

Protocol 2: Assessment of Vitamin B6 Activity in a Rat Model of Deficiency

Objective: To evaluate the efficacy of this compound in reversing the signs of vitamin B6 deficiency.

Materials:

  • Vitamin B6-deficient diet

  • Control diet (with adequate pyridoxine)

  • This compound

  • Pyridoxine Hydrochloride (as a positive control)

  • Metabolic cages for urine collection

  • Weanling rats

Procedure:

  • Induction of Vitamin B6 Deficiency:

    • Upon weaning, place rats on a vitamin B6-deficient diet for a period of 4-6 weeks.

    • Monitor the animals for signs of deficiency, such as poor growth, dermatitis, and neurological symptoms.

  • Treatment:

    • Divide the deficient rats into treatment groups:

      • Group 1: Continue on the deficient diet (Negative Control).

      • Group 2: Switch to the control diet.

      • Group 3: Continue on the deficient diet supplemented with Pyridoxine Hydrochloride.

      • Group 4: Continue on the deficient diet supplemented with this compound (dissolved in the dietary fat source).

  • Assessment of Efficacy:

    • Growth Rate: Monitor and record the body weight of the rats daily or every other day.

    • Feed Efficiency: Measure daily food intake and calculate the feed efficiency ratio (gain in body weight/food consumed).

    • Biochemical Analysis:

      • Collect 24-hour urine samples using metabolic cages to measure xanthurenic acid excretion (a marker of vitamin B6 deficiency).

      • At the end of the treatment period, collect blood to measure plasma PLP levels.

      • Collect liver tissue to measure glycogen levels.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_induction Deficiency Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment start Weanling Rats diet Vitamin B6 Deficient Diet (4-6 weeks) start->diet control Negative Control (Deficient Diet) diet->control positive Positive Control (Pyridoxine HCl) diet->positive test Test Compound (this compound) diet->test growth Growth Rate control->growth biochem Biochemical Markers (PLP, Xanthurenic Acid) control->biochem tissue Tissue Analysis (Liver Glycogen) control->tissue positive->growth positive->biochem positive->tissue test->growth test->biochem test->tissue

Caption: Experimental workflow for assessing the vitamin B6 activity of this compound in a rat deficiency model.

kynurenine_pathway cluster_info Potential Influence of this compound tryptophan Tryptophan kynurenine (B1673888) Kynurenine tryptophan->kynurenine hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine xanthurenic_acid Xanthurenic Acid hydroxykynurenine->xanthurenic_acid Accumulates in B6 deficiency anthranilic_acid 3-Hydroxyanthranilic Acid hydroxykynurenine->anthranilic_acid Kynureninase nad NAD+ anthranilic_acid->nad plp PLP (Active Vitamin B6) plp->hydroxykynurenine Cofactor for Kynureninase info The lipophilicity of this compound may lead to sustained release of pyridoxine, ensuring a more stable supply of PLP, thereby potentially enhancing the efficiency of the kynurenine pathway and reducing the accumulation of xanthurenic acid.

Caption: The Kynurenine Pathway and the role of PLP, the active form of Vitamin B6.

Application Note: Quantitative Analysis of Pyridoxine 3,4-Dipalmitate in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxine (B80251) 3,4-Dipalmitate is a lipophilic derivative of Vitamin B6 (Pyridoxine). Its enhanced lipid solubility is designed to improve absorption and tissue penetration, making it a compound of interest in various therapeutic and research applications. Accurate quantification of Pyridoxine 3,4-Dipalmitate in tissue samples is crucial for pharmacokinetic studies, understanding its biodistribution, and elucidating its mechanism of action. This document provides a detailed protocol for the extraction and quantitative analysis of this compound from tissue samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Metabolic Pathway of this compound

Upon administration and absorption, this compound is expected to undergo hydrolysis by tissue esterases to release pyridoxine and two molecules of palmitic acid. The liberated pyridoxine then enters the established Vitamin B6 metabolic pathway, where it is converted to its biologically active form, Pyridoxal 5'-phosphate (PLP). PLP is a critical coenzyme in numerous metabolic reactions, including the transsulfuration pathway. The catabolism of pyridoxine ultimately leads to the formation of 4-pyridoxic acid, which is excreted.

cluster_0 Tissue Uptake and Hydrolysis cluster_1 Vitamin B6 Metabolism cluster_2 Coenzyme Function PDP This compound Esterases Tissue Esterases PDP->Esterases Hydrolysis PN Pyridoxine Esterases->PN PA Palmitic Acid Esterases->PA PN_met Pyridoxine PN->PN_met Kinase Pyridoxal Kinase PN_met->Kinase Phosphorylation PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) Oxidase Aldehyde Oxidase PLP->Oxidase Oxidation PLP_func PLP PLP->PLP_func fourPA 4-Pyridoxic Acid (Excretory Product) Kinase->PLP Oxidase->fourPA Transsulfuration Transsulfuration Pathway (e.g., Homocysteine Metabolism) PLP_func->Transsulfuration AminoAcid Amino Acid Metabolism PLP_func->AminoAcid

Metabolic fate of this compound.

Experimental Workflow

The quantitative analysis of this compound from tissue samples involves several key steps: tissue homogenization, lipid extraction, sample clean-up, and finally, instrumental analysis by HPLC-MS. An internal standard should be used to ensure accuracy and precision.

start Start: Tissue Sample Collection homogenization 1. Tissue Homogenization - Weigh tissue - Homogenize in PBS start->homogenization extraction 2. Lipid Extraction - Add Chloroform:Methanol (B129727) (2:1) - Vortex and Centrifuge homogenization->extraction separation 3. Phase Separation - Collect the lower organic phase extraction->separation drying 4. Solvent Evaporation - Dry under nitrogen stream separation->drying reconstitution 5. Reconstitution - Reconstitute in mobile phase drying->reconstitution analysis 6. HPLC-MS Analysis - Inject sample - Data acquisition reconstitution->analysis quantification 7. Data Quantification - Integrate peaks - Calculate concentration analysis->quantification end End: Report Results quantification->end

Workflow for tissue sample analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity >98%)

  • Internal Standard (IS), e.g., a structurally similar lipid-soluble compound

  • HPLC-grade Chloroform, Methanol, Acetonitrile, and Water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Tissue homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration standards. Prepare a working solution of the IS.

3. Tissue Sample Preparation and Extraction This protocol is based on a modified Folch method for lipid extraction.[1][2][3]

  • Homogenization: Accurately weigh approximately 100 mg of frozen tissue. Add 1 mL of ice-cold PBS and homogenize until a uniform consistency is achieved.

  • Internal Standard Spiking: Spike the homogenate with the IS working solution.

  • Lipid Extraction: Add 3.75 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collection: Carefully collect the lower organic phase using a glass pipette and transfer it to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase. Vortex and transfer to an HPLC vial for analysis.

4. HPLC-MS Method

  • HPLC System: A reverse-phase HPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% Formic Acid and 5 mM Ammonium Acetate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-10 min: Linear gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-18 min: Return to 80% B (re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standard compounds.

Data Presentation

The following tables present hypothetical quantitative data for illustrative purposes.

Table 1: HPLC-MS Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) 0.998> 0.99
Limit of Detection (LOD) 1 ng/mL-
Limit of Quantification (LOQ) 5 ng/mLS/N > 10
Intra-day Precision (%RSD) < 8%< 15%
Inter-day Precision (%RSD) < 11%< 15%
Accuracy (% Recovery) 92-107%85-115%
Matrix Effect 95%80-120%

Table 2: Biodistribution of this compound in Rat Tissues (Hypothetical Data)

Concentration expressed as µg of this compound per gram of tissue (mean ± SD, n=5). Time point: 4 hours post-administration.

TissueConcentration (µg/g)
Liver 15.2 ± 2.1
Brain 2.5 ± 0.6
Adipose Tissue 25.8 ± 4.3
Spleen 8.9 ± 1.5
Kidney 11.4 ± 1.9
Plasma 5.7 ± 0.9 (µg/mL)

Conclusion

The protocol described provides a robust and sensitive method for the quantitative analysis of this compound in tissue samples. The combination of a thorough lipid extraction technique with the specificity and sensitivity of HPLC-MS allows for accurate determination of the compound's concentration in various biological matrices. This methodology is essential for researchers and drug developers investigating the pharmacokinetic and pharmacodynamic properties of this lipophilic Vitamin B6 derivative.

References

Troubleshooting & Optimization

Pyridoxine 3,4-Dipalmitate stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridoxine (B80251) 3,4-Dipalmitate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Pyridoxine 3,4-Dipalmitate in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my this compound not dissolve in water, leading to an unstable mixture?

A1: this compound is a lipophilic derivative of Pyridoxine (Vitamin B6). The addition of two long-chain palmitate groups makes the molecule highly non-polar and therefore, it is practically insoluble in water.[1][2] What you are observing is not a true solution but a dispersion of solid particles in water, which is inherently unstable and will separate over time.

Q2: I've noticed phase separation and precipitation in my aqueous formulation containing this compound. How can I resolve this?

A2: This is expected due to the insolubility of this compound in water. To create a stable aqueous system, you need to formulate it as a dispersion, such as an emulsion or a liposomal formulation. This involves using surfactants, emulsifiers, or phospholipids (B1166683) to encapsulate or stabilize the this compound droplets or particles in water.

Troubleshooting Steps:

  • Select an appropriate formulation strategy: Based on your experimental needs, choose between an oil-in-water emulsion, a nanoemulsion, or a liposomal formulation.

  • Choose the right excipients: Select surfactants or phospholipids that are compatible with your system and can effectively stabilize the dispersed phase.

  • Optimize the homogenization process: Use high-shear homogenization or sonication to reduce the particle size of the dispersed phase, which will improve the kinetic stability of the formulation.

Q3: What are the potential degradation pathways for this compound in an aqueous environment?

A3: While this compound is more stable than its parent molecule, Pyridoxine, in certain conditions, the primary degradation pathway in an aqueous environment would be the hydrolysis of the ester bonds, releasing palmitic acid and pyridoxine.[3][4][5] This reaction is typically slow but can be accelerated by high temperatures and extreme pH values. The degradation of the released pyridoxine would then follow its known pathways.[3][4][5]

Data Presentation

Table 1: Comparison of Physicochemical Properties of Pyridoxine and this compound

PropertyPyridoxineThis compound
Synonyms Vitamin B6, PyridoxolVitamin B6 Dipalmitate
Molecular Formula C₈H₁₁NO₃C₄₀H₇₁NO₅
Molecular Weight 169.18 g/mol 646.00 g/mol
Melting Point 159-162 °C[6]87-91 °C[7]
Solubility in Water 220,000 mg/L[6]Practically insoluble[1][2]
logP (o/w) -0.77[6]15.568 (estimated)[2]

Experimental Protocols

Protocol: Preparation of a Stable Oil-in-Water (O/W) Emulsion of this compound

This protocol provides a general method for creating a stable aqueous dispersion of this compound.

Materials:

  • This compound

  • A suitable oil (e.g., medium-chain triglycerides)

  • An aqueous phase (e.g., purified water)

  • A surfactant (e.g., Tween 80)

  • A co-surfactant (e.g., Span 80)

  • High-shear homogenizer or sonicator

Procedure:

  • Prepare the Oil Phase:

    • Dissolve a known concentration of this compound in the selected oil.

    • Gently heat the mixture if necessary to ensure complete dissolution.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

  • Prepare the Aqueous Phase:

    • Measure the required volume of purified water.

  • Form the Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) until a uniform, milky-white emulsion is formed.

    • For smaller particle sizes, a sonicator can be used following homogenization.

  • Characterization:

    • Analyze the emulsion for particle size distribution, zeta potential, and physical stability (e.g., by observing for phase separation over time at different storage conditions).

Visualizations

logical_relationship cluster_molecule This compound cluster_properties Molecular Properties cluster_interaction Interaction with Water cluster_stability Stability Issue Pyridoxine Pyridoxine Core (Polar) Overall Overall Molecule is Highly Lipophilic Palmitate Two Palmitate Chains (Non-polar, Lipophilic) Insoluble Practically Insoluble in Aqueous Solutions Overall->Insoluble Unstable Physically Unstable (Phase Separation) Insoluble->Unstable

Caption: Logical diagram illustrating why this compound is unstable in aqueous solutions.

experimental_workflow start Start: Unstable Aqueous Mixture formulation Select Formulation Strategy (Emulsion, Liposome) start->formulation excipients Choose Appropriate Excipients (Surfactants, Lipids) formulation->excipients homogenization Optimize Homogenization Process (High-Shear, Sonication) excipients->homogenization characterization Characterize Formulation (Particle Size, Stability) homogenization->characterization end End: Stable Aqueous Dispersion characterization->end

Caption: Experimental workflow for developing a stable aqueous dispersion of this compound.

References

Technical Support Center: Optimizing Pyridoxine 3,4-Dipalmitate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridoxine (B80251) 3,4-Dipalmitate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular delivery of this lipophilic pyridoxine prodrug.

Frequently Asked Questions (FAQs)

Q1: What is Pyridoxine 3,4-Dipalmitate and why is it used?

This compound is a lipid-soluble derivative of pyridoxine (Vitamin B6). The addition of two palmitate chains increases its lipophilicity, which can enhance its stability and ability to permeate cell membranes compared to the hydrophilic form of pyridoxine.[1][2][3] It is designed as a prodrug, intending to release the active pyridoxine intracellularly after enzymatic cleavage.[4][5]

Q2: What is the proposed mechanism of cellular uptake for this compound?

Due to its high lipophilicity, this compound is predicted to cross the cell membrane primarily through passive diffusion, moving down its concentration gradient into the lipid bilayer.[6][7][8] If encapsulated in a lipid-based nanoparticle or liposome, the primary uptake mechanism would shift to endocytosis.

Q3: How is this compound activated within the target cell?

Once inside the cell, it is hypothesized that intracellular esterases, such as carboxylesterases, cleave the dipalmitate ester bonds.[4][5][9][10] This enzymatic action releases pyridoxine, which is then phosphorylated to its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), by pyridoxal kinase.[4]

Q4: What are the expected downstream signaling pathways affected by this compound?

Upon its intracellular conversion to PLP, this compound is expected to influence the same signaling pathways as pyridoxine. These may include the PI3K/Akt, Wnt, and Notch signaling pathways. Researchers should consider these pathways when designing experiments to assess the biological activity of the compound.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Cell Culture Media

Question: I am observing precipitation of this compound after adding it to my aqueous cell culture medium. How can I improve its solubility?

Answer: This is a common issue due to the compound's high lipophilicity and very low water solubility.[1][2] Here are several strategies to address this:

  • Solvent-Assisted Dissolution:

    • Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.

    • Serially dilute the stock solution in the same solvent to achieve intermediate concentrations.

    • For the final working concentration, perform a final, large dilution (e.g., 1:1000) into your pre-warmed cell culture medium with vigorous vortexing.

    • Crucially, ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Always run a solvent-only control.

  • Formulation with Delivery Vehicles: For more stable and efficient delivery, consider formulating this compound into a nanoparticle or liposomal system.[11][12][13]

    • Solid Lipid Nanoparticles (SLNs): These are effective for encapsulating lipophilic drugs.[11]

    • Nanoemulsions: These can be created using phospholipids (B1166683) to stabilize the delivery of lipophilic compounds in aqueous solutions.[14]

Formulation StrategyAdvantagesDisadvantages
DMSO Stock Solution Simple and quick to prepare.Risk of solvent cytotoxicity; may not be stable in media over long incubations.
Nanoemulsion Good biocompatibility; can deliver defined amounts.[14]Requires specific equipment and formulation expertise.
Liposomes/SLNs High encapsulation efficiency; potential for targeted delivery.[11][12]More complex preparation; potential for batch-to-batch variability.
Issue 2: Low or Inconsistent Cellular Uptake

Question: I am not observing the expected biological effect, and I suspect low cellular uptake of this compound. How can I troubleshoot this?

Answer: Low cellular uptake can be due to several factors, including formulation, cell type, and experimental conditions.

  • Optimize Formulation: If using a solvent-based approach, precipitation in the medium can drastically reduce the available concentration. Visually inspect for precipitates and consider reformulation into nanoparticles if the problem persists.[11][12][13]

  • Increase Incubation Time: Passive diffusion can be a slower process. Try extending the incubation time to see if a biological effect becomes apparent.

  • Cell Type Variability: Different cell lines have varying membrane compositions and intracellular esterase activity.[5][15] What works in one cell line may not be optimal for another.

  • Quantify Intracellular Concentration: To confirm uptake, you will need to quantify the amount of this compound inside the cells. This can be achieved using HPLC adapted for lipophilic compounds.

Issue 3: High Background Cytotoxicity

Question: My control cells (no treatment) are showing signs of stress or death in my experiment. What could be the cause?

Answer: Unintended cytotoxicity can confound your results. Here are common culprits:

  • Solvent Toxicity: As mentioned, organic solvents like DMSO can be toxic to cells, even at low concentrations. Ensure your final solvent concentration is below the toxic threshold for your specific cell line and always include a solvent-only control.

  • Delivery Vehicle Toxicity: If using nanoparticles or liposomes, the components of the delivery vehicle themselves could be causing toxicity. Run a "blank" nanoparticle/liposome control (without the pyridoxine dipalmitate) to assess this.

  • Palmitate-Induced Stress: High concentrations of free palmitate can induce cellular stress, including endoplasmic reticulum stress and apoptosis.[16][17][18] While the palmitate in this compound is in an esterified form, it's important to consider potential dose-dependent toxicity. An MTT assay is recommended to determine the optimal non-toxic working concentration.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a working solution of this compound for treating cells in culture.

Materials:

  • This compound powder

  • Sterile, cell-culture grade DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed complete cell culture medium

Procedure:

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. Vortex thoroughly until fully dissolved.

  • Perform serial dilutions of the 10 mM stock in DMSO to create intermediate stock concentrations (e.g., 1 mM, 100 µM).

  • To prepare the final working solution, dilute the appropriate intermediate stock 1:1000 into pre-warmed complete cell culture medium. For example, add 1 µL of a 10 mM stock to 10 mL of medium for a final concentration of 10 µM.

  • Immediately vortex the medium to ensure rapid dispersion and minimize precipitation.

  • Add the final working solution to your cells.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium (e.g., 0.1%).

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range at which this compound is cytotoxic to a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[19][20]

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

TreatmentExample Absorbance (570 nm)% Viability (Relative to Untreated)
Untreated Control1.25100%
Vehicle Control (0.1% DMSO)1.2297.6%
1 µM PDP1.1894.4%
10 µM PDP1.0584.0%
50 µM PDP0.6350.4%
100 µM PDP0.2520.0%
Protocol 3: Quantification of Intracellular this compound by HPLC

Objective: To measure the amount of this compound taken up by cells.

Materials:

  • Treated and untreated cell pellets

  • PBS (ice-cold)

  • Organic solvent for extraction (e.g., acetonitrile (B52724) or a hexane/isopropanol mixture)

  • HPLC system with a C18 column suitable for lipophilic compounds

  • Mobile phase (e.g., a gradient of acetonitrile and water)

Procedure:

  • After incubation with this compound, aspirate the medium and wash the cells three times with ice-cold PBS to remove any compound adhering to the outside of the cells.

  • Lyse the cells (e.g., by sonication or with a suitable lysis buffer).

  • Extract the lipophilic compounds from the cell lysate by adding an organic solvent, vortexing, and centrifuging to pellet the cell debris.

  • Collect the supernatant containing the extracted compound.

  • Analyze the supernatant using a reverse-phase HPLC method.[21][22][23][24] The retention time of this compound will be significantly longer than that of its hydrolyzed, more polar metabolites (pyridoxine, pyridoxal).

  • Quantify the amount of the compound by comparing the peak area to a standard curve of known concentrations of this compound.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pdp_formulation This compound (Lipophilic Prodrug) passive_diffusion Passive Diffusion pdp_formulation->passive_diffusion Crosses membrane pdp_inside This compound passive_diffusion->pdp_inside esterases Intracellular Esterases pdp_inside->esterases Cleavage pyridoxine Pyridoxine (Active Form) esterases->pyridoxine plk Pyridoxal Kinase pyridoxine->plk Phosphorylation plp PLP (Biologically Active) plk->plp bio_effect Biological Effect (Signaling Pathways) plp->bio_effect G start Start: Low Biological Effect check_solubility Is the compound precipitating in the culture medium? start->check_solubility check_concentration Is the concentration too low? check_solubility->check_concentration No reformulate Action: Reformulate (e.g., use nanoparticles) or optimize solvent method. check_solubility->reformulate Yes check_incubation Is the incubation time too short? check_concentration->check_incubation No increase_conc Action: Increase concentration. (Verify with cytotoxicity assay) check_concentration->increase_conc Yes check_cytotoxicity Is the concentration cytotoxic? check_incubation->check_cytotoxicity No increase_time Action: Increase incubation time. check_incubation->increase_time Yes decrease_conc Action: Decrease concentration. (Determine IC50 with MTT assay) check_cytotoxicity->decrease_conc Yes quantify_uptake Advanced Step: Quantify intracellular uptake using HPLC. check_cytotoxicity->quantify_uptake No increase_conc->quantify_uptake increase_time->quantify_uptake end End: Optimized Delivery decrease_conc->end quantify_uptake->end

References

Technical Support Center: Pyridoxine 3,4-Dipalmitate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Pyridoxine (B80251) 3,4-Dipalmitate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Pyridoxine 3,4-Dipalmitate?

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of Palmitoyl (B13399708) Chloride from Palmitic Acid. The second step is the esterification of Pyridoxine with the newly synthesized Palmitoyl Chloride in the presence of a base.[1]

Q2: Why is Palmitoyl Chloride used, and what are the critical handling precautions?

Palmitoyl Chloride is a highly reactive acylating agent that readily reacts with the hydroxyl groups of Pyridoxine to form ester bonds. Its high reactivity, however, also makes it extremely sensitive to moisture. It will rapidly hydrolyze in the presence of water to form Palmitic Acid and hydrochloric acid. Therefore, it is crucial to handle Palmitoyl Chloride under anhydrous (dry) conditions and store it in a tightly sealed container in a cool, dry place.[1]

Q3: What are the expected byproducts in this synthesis?

Common byproducts include:

  • Palmitic Acid: Formed from the hydrolysis of Palmitoyl Chloride.

  • Pyridoxine Monopalmitate: Resulting from incomplete esterification of Pyridoxine.

  • Unreacted Pyridoxine: If the reaction does not go to completion.

  • Pyridoxine Tripalmitate: While the target is the 3,4-dipalmitate, some esterification of the 5-hydroxymethyl group may occur, leading to the tripalmitate derivative.[]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (Pyridoxine and Palmitic Acid as a hydrolysis reference), you can observe the disappearance of the starting materials and the appearance of the product spot(s).

Q5: What is the recommended method for purifying the final product?

The most common purification method is recrystallization, often from 95% ethanol.[1] If recrystallization does not yield a pure product, column chromatography using silica (B1680970) gel can be employed.

Troubleshooting Guides

Synthesis of Palmitoyl Chloride
Problem Possible Cause Troubleshooting Steps
Low Yield of Palmitoyl Chloride Incomplete reaction.- Ensure the reaction temperature is maintained at 80-85°C.[1] - Extend the reflux time to ensure the reaction goes to completion.
Degradation of Thionyl Chloride.- Use a fresh bottle of Thionyl Chloride.
Presence of moisture.- Use oven-dried glassware and anhydrous reagents.
Product is cloudy or contains solid particles. Hydrolysis of Palmitoyl Chloride to Palmitic Acid.- Perform the reaction and work-up under a dry atmosphere (e.g., nitrogen or argon). - Ensure all solvents are anhydrous.
Incomplete removal of Thionyl Chloride.- Ensure vacuum distillation is carried out effectively to remove all volatile components.
Synthesis of this compound
Problem Possible Cause Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Increase the reaction time. The reaction is typically run for about 20 hours at room temperature.[1] - Ensure efficient stirring to maximize contact between reactants in the biphasic system.
Hydrolysis of Palmitoyl Chloride.- Add the Palmitoyl Chloride solution dropwise and slowly to control the exothermic reaction and minimize side reactions.[1] - Maintain anhydrous conditions as much as possible, though the reaction is carried out in a biphasic system with water.
Insufficient base.- Ensure an adequate amount of base (e.g., anhydrous sodium carbonate) is used to neutralize the HCl generated during the reaction.
Multiple spots on TLC, indicating a mixture of products. Incomplete esterification.- Consider using a slight excess of Palmitoyl Chloride to drive the reaction towards the dipalmitate product.
Side reactions.- Control the temperature during the addition of Palmitoyl Chloride to prevent unwanted side reactions.
Product is difficult to purify by recrystallization. Presence of impurities with similar solubility.- Try a different recrystallization solvent or a solvent mixture. - If recrystallization fails, purify the crude product using silica gel column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Palmitoyl Chloride
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a gas absorption trap, add 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene (B151609).[1]

  • Reaction: Gradually heat the mixture. The palmitic acid will melt at approximately 80-85°C. Reflux the reaction mixture for about 2 hours.[1]

  • Work-up: After the reaction is complete, remove the excess thionyl chloride and benzene by vacuum distillation to obtain Palmitoyl Chloride as a colorless liquid.[1]

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a three-necked flask, dissolve 4.2g of pyridoxine in 50mL of water. Add 11g of anhydrous sodium carbonate and 100mL of chloroform (B151607).[1]

  • Addition of Palmitoyl Chloride: Prepare a solution of 15g of palmitoyl chloride in 15mL of chloroform. Add this solution dropwise to the pyridoxine mixture over 1 hour using a constant pressure dropping funnel.[1]

  • Reaction: Allow the reaction to proceed for approximately 20 hours at room temperature with vigorous stirring.[1]

  • Work-up:

    • Add 70mL of chloroform and mix thoroughly.[1]

    • Transfer the mixture to a separatory funnel. The layers will separate.[1]

    • Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.[1]

    • Dry the organic layer with anhydrous sodium sulfate.[1]

    • Remove the chloroform by distillation to obtain the crude product.[1]

Protocol 3: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the white crystals by filtration and wash with a small amount of cold 95% ethanol.

  • Drying: Dry the purified product in a vacuum oven. The expected melting point of the pure product is 87-88°C.[1]

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterValueExpected OutcomeReference
Palmitoyl Chloride Synthesis
Palmitic Acid30 g[1]
Thionyl Chloride20 g[1]
Reaction Temperature80-85 °C[1]
Reaction Time2 hoursYield: ~46.8 g[1]
This compound Synthesis
Pyridoxine4.2 g[1]
Palmitoyl Chloride15 g[1]
Reaction Time20 hours[1]
Crude Product Melting Point81-85 °C[1]
Recrystallized Product Melting Point87-88 °CWhite crystalline solid[1]
Table 2: TLC Monitoring Parameters
ComponentTypical Rf Value (Ethyl Acetate/Hexane 1:1)Visualization
Palmitic Acid~0.5UV (if aromatic), or permanganate (B83412) stain
Pyridoxine~0.1 (baseline)UV, Iodine chamber
This compound~0.7-0.8UV
Pyridoxine Monopalmitate~0.4-0.5UV

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent saturation, and temperature.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Palmitoyl Chloride Synthesis cluster_step2 Step 2: Esterification cluster_purification Purification PA Palmitic Acid Reaction1 Reflux at 80-85°C PA->Reaction1 SOCl2 Thionyl Chloride SOCl2->Reaction1 PC Palmitoyl Chloride Reaction1->PC Reaction2 Stir at RT for 20h PC->Reaction2 PD Pyridoxine PD->Reaction2 Na2CO3 Sodium Carbonate Na2CO3->Reaction2 CHCl3 Chloroform CHCl3->Reaction2 Crude Crude Product Reaction2->Crude Recryst Recrystallization (95% Ethanol) Crude->Recryst Pure Pure Pyridoxine 3,4-Dipalmitate Recryst->Pure

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze Crude Product by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Check reagent purity Check_TLC->Incomplete_Reaction Unreacted Starting Material Present Side_Products Multiple Side Products: - Control temperature - Slow reagent addition Check_TLC->Side_Products Multiple Spots Purification_Issue Purification Challenge Incomplete_Reaction->Purification_Issue Side_Products->Purification_Issue Recryst_Fail Recrystallization Ineffective: - Try different solvents - Use column chromatography Purification_Issue->Recryst_Fail Yes Success Pure Product Obtained Purification_Issue->Success No Recryst_Fail->Success

Caption: Troubleshooting decision tree for synthesis and purification.

References

How to prevent the degradation of Pyridoxine 3,4-Dipalmitate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridoxine (B80251) 3,4-Dipalmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Pyridoxine 3,4-Dipalmitate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a lipophilic ester of Pyridoxine (Vitamin B6). While esterification with palmitic acid generally enhances stability compared to Pyridoxine Hydrochloride, the compound is still susceptible to degradation, primarily through hydrolysis and oxidation.[1] Maintaining its integrity during storage is crucial for ensuring accurate experimental results and the efficacy of potential therapeutic applications.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Hydrolysis: The ester bonds can be cleaved by water, especially in the presence of acidic or alkaline conditions, to yield pyridoxine and palmitic acid.[2]

  • Oxidation: The pyridoxine ring can be oxidized, particularly when exposed to light, heat, or atmospheric oxygen.[3][4] This can lead to the formation of various degradation products, including pyridoxal (B1214274) derivatives.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at a temperature of 2-8°C.[4]

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Troubleshooting Guides

Issue 1: Suspected Hydrolysis of this compound

  • Symptoms:

    • Appearance of unexpected peaks in the HPLC chromatogram, potentially corresponding to pyridoxine and palmitic acid.

    • Changes in the physical appearance of the sample, such as clumping or changes in solubility.

    • A shift in the pH of the sample solution.

  • Possible Causes & Solutions:

CauseSolution
Exposure to Moisture Store the compound in a desiccator. Use anhydrous solvents for preparing solutions.
Incorrect pH Ensure that the storage and experimental conditions are within a neutral pH range. Hydrolysis is catalyzed by both acidic and basic conditions.[2]
Contaminated Solvents or Reagents Use high-purity, anhydrous solvents and fresh reagents for all experiments.

Issue 2: Suspected Oxidation of this compound

  • Symptoms:

    • Discoloration of the sample (e.g., yellowing).

    • Emergence of new peaks in the HPLC chromatogram, which may correspond to oxidized pyridoxine derivatives.

    • Reduced potency or activity in biological assays.

  • Possible Causes & Solutions:

CauseSolution
Exposure to Light Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil.[5]
Exposure to Oxygen Purge the container with an inert gas like nitrogen or argon before sealing.[4][6]
Elevated Temperatures Store the compound at the recommended low temperature (2-8°C). Avoid repeated freeze-thaw cycles.[4]
Presence of Metal Ions Use high-purity reagents and glass vessels to avoid contamination with metal ions that can catalyze oxidation.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate both hydrolysis and oxidation.Store at 2-8°C.
Moisture Promotes hydrolysis of the ester bonds.[2]Store in a desiccated environment with tightly sealed containers.
Light Promotes photo-oxidation of the pyridoxine ring.[5]Protect from light using amber containers or foil wrapping.
Oxygen Leads to oxidative degradation.[4]Store under an inert atmosphere (Nitrogen or Argon).
pH Acidic or alkaline conditions catalyze hydrolysis.[2]Maintain a neutral pH in solutions.
Metal Ions Can catalyze oxidative degradation.Use high-purity reagents and glassware.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for pyridoxine and is designed to be a starting point for method development for the more lipophilic dipalmitate ester.

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% TFA).

    • Gradient: Start with 70% Acetonitrile, ramp to 95% Acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 290 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Study

  • Objective: To intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

  • Procedure:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute with the mobile phase before injection.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase before injection.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase before injection.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Prepare a solution of the stressed sample as described above for analysis.

    • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. Analyze the solution by HPLC.

Visualizations

Degradation Pathways of this compound A This compound B Hydrolysis (H₂O, Acid/Base) A->B C Oxidation (Light, Heat, O₂) A->C D Pyridoxine + Palmitic Acid B->D E Oxidized Pyridoxine Derivatives (e.g., Pyridoxal Derivatives) C->E

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Sample Degradation start Degradation Suspected (e.g., unexpected HPLC peaks) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Sealed container? start->check_storage Start Here check_handling Review Handling Procedures: - Anhydrous solvents used? - Neutral pH maintained? - Stored under inert gas? check_storage->check_handling Yes correct_storage Action: Correct Storage - Move to 2-8°C - Use amber vials - Reseal tightly check_storage->correct_storage No correct_handling Action: Refine Protocol - Use fresh, anhydrous solvents - Buffer solutions to neutral pH - Purge with N₂/Ar check_handling->correct_handling No reanalyze Re-analyze Sample check_handling->reanalyze Yes correct_storage->reanalyze correct_handling->reanalyze end_ok Problem Resolved reanalyze->end_ok Degradation Mitigated end_not_ok Problem Persists: Consider new lot of material or further investigation reanalyze->end_not_ok Degradation Not Mitigated

Caption: A logical workflow for troubleshooting sample degradation.

References

Technical Support Center: HPLC-UV Method for Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pyridoxine (B80251) 3,4-Dipalmitate using High-Performance Liquid Chromatography with UV detection. This resource provides detailed protocols, frequently asked questions (FAQs), and troubleshooting guides to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Pyridoxine 3,4-Dipalmitate and why is its analysis challenging?

A1: this compound is a lipophilic derivative of Pyridoxine (Vitamin B6). The addition of two palmitate fatty acid chains makes the molecule highly non-polar. This presents a challenge for traditional reversed-phase HPLC methods, which are typically designed for more water-soluble compounds. The main difficulties are poor solubility in aqueous mobile phases and extremely strong retention on standard C18 columns, necessitating specialized non-aqueous or highly organic mobile phases.

Q2: Why is HPLC-UV a suitable method for analyzing this compound?

A2: HPLC is a powerful technique for separating components in a mixture. For a highly lipophilic molecule like this compound, reversed-phase HPLC using non-aqueous or nearly non-aqueous mobile phases is effective.[1] The pyridoxine core of the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification. The maximum absorbance for pyridoxine is typically observed around 290 nm, making this a good starting wavelength for detection.[2][3][4][5]

Q3: What is a recommended starting point for an HPLC-UV method?

A3: Due to the compound's high lipophilicity, a non-aqueous reversed-phase HPLC (NARP-HPLC) approach is recommended.[1] This involves using a C18 column with a mobile phase consisting entirely of organic solvents. A good starting point is a gradient elution to determine the approximate solvent strength needed for elution, followed by optimization to an isocratic method if possible.

Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Solvent Selection : Due to its lipophilic nature, this compound is insoluble in water.[6] Use solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Isopropanol (IPA) to prepare stock solutions.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of THF in a volumetric flask.

  • Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 80:20 v/v).

  • Sample Preparation : Dissolve the sample containing this compound in a suitable organic solvent (e.g., THF). The final dilution should be made with the mobile phase to ensure compatibility and good peak shape.

  • Filtration : Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent clogging of the HPLC system.

Protocol 2: HPLC-UV Method Development

This protocol outlines a starting point for method development. Optimization will be required based on initial results.

ParameterRecommended Starting ConditionRationale
HPLC System Standard HPLC or UHPLC systemStandard instrumentation is sufficient.
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides strong hydrophobic retention.
Mobile Phase A: Acetonitrile (ACN)B: Isopropanol (IPA)A non-aqueous mobile phase is required for this lipophilic analyte. IPA is a strong solvent that helps elute highly retained compounds.[7]
Gradient Program 0-2 min: 80% A, 20% B2-15 min: 80% to 20% A, 20% to 80% B15-17 min: 20% A, 80% B17-18 min: 20% to 80% A, 80% to 20% B18-25 min: 80% A, 20% B (Equilibration)A gradient helps to determine the elution conditions for a new, unknown compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times. Can be adjusted to improve peak shape.
Injection Volume 10 µLA typical injection volume. Can be adjusted based on sensitivity needs.
UV Detection Wavelength: 290 nmPyridoxine has a strong absorbance maximum around 290 nm.[2][3][5]

Method Optimization and Troubleshooting Guide

This section is designed in a question-and-answer format to directly address issues you may encounter.

Diagrams and Visualizations

// Nodes prep [label="Sample & Standard\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; initial_run [label="Initial Gradient Run\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval [label="Evaluate Chromatogram:\n- Retention Time (tR)\n- Peak Shape\n- Resolution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; opt_retention [label="Optimize Retention Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; opt_shape [label="Optimize Peak Shape", fillcolor="#34A853", fontcolor="#FFFFFF"]; isocratic [label="Convert to Isocratic Method\n(If Applicable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Method Validation\n(Linearity, Precision, Accuracy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Final Method", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> initial_run; initial_run -> eval; eval -> opt_retention [label=" tR too long/short? "]; eval -> opt_shape [label=" Poor peak shape? "]; eval -> validate [label=" Acceptable? "]; opt_retention -> isocratic; opt_shape -> isocratic; isocratic -> initial_run [label="Re-evaluate"]; validate -> final; } caption: Workflow for HPLC method development and optimization.

Q4: My peak is not eluting from the column, or the retention time is too long. What should I do?

A4: This is expected for a highly lipophilic compound on a C18 column. It indicates the mobile phase is too weak.

  • Cause: Insufficient organic strength in the mobile phase.

  • Solutions:

    • Increase Strong Solvent Percentage: Increase the proportion of the stronger solvent (Isopropanol) in your mobile phase. You can try running a faster, more aggressive gradient (e.g., 50% to 100% IPA in 10 minutes).

    • Change Strong Solvent: Replace Isopropanol with an even stronger solvent for reversed-phase, such as THF, if compatible with your system.

    • Use a Different Column: Consider a column with a shorter carbon chain (e.g., C8) or a phenyl column, which will have less hydrophobic retention.

Q5: I am seeing a broad or tailing peak. How can this be fixed?

A5: Peak tailing can be caused by several factors, including secondary interactions with the column or issues with the sample solvent.[8]

  • Causes & Solutions:

    • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., pure THF), it can cause peak distortion. Solution: Ensure the final sample diluent is as close to the initial mobile phase composition as possible.

    • Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Solution: Dilute your sample and reinject. Check if the peak shape improves.

    • Secondary Silanol Interactions: Although less common in non-aqueous conditions, interactions between the basic nitrogen on the pyridoxine ring and residual silanols on the silica (B1680970) support can cause tailing. Solution: Use a modern, high-purity, end-capped C18 column designed to minimize these interactions.

Q6: My system backpressure is very high. What is the cause?

A6: High backpressure is often due to a blockage in the system.[9]

  • Causes & Solutions:

    • Sample Precipitation: The analyte may be precipitating upon injection into the mobile phase if the mobile phase is significantly weaker than the sample solvent. Solution: Ensure sample solvent and mobile phase are miscible and of similar strength.

    • Clogged Frit or Guard Column: Particulates from unfiltered samples can block the column inlet frit or the guard column. Solution: Always filter your samples.[10] If pressure is high, disconnect the column and run the pump to see if the pressure drops. If it does, the column is the source. Try back-flushing the column (disconnected from the detector) or replace the guard column.

Q7: I am not seeing any peak at all. What are the possible reasons?

A7: This can be a frustrating issue stemming from several potential problems.

  • Causes & Solutions:

    • Compound is Stuck on the Column: As in Q4, the mobile phase may be too weak to elute the compound. Solution: Flush the column with a very strong solvent like 100% Isopropanol or THF to see if the peak elutes.

    • Detector Issue: The UV lamp may be off, or the wavelength may be incorrect. Solution: Verify the detector is on and set to ~290 nm. Run a standard with a known response (like a low concentration of pure pyridoxine in a suitable mobile phase) to confirm the detector is working.

    • Solubility/Preparation Issue: The compound may not have dissolved properly during sample preparation or may have precipitated out of solution. Solution: Visually inspect your sample vial for any precipitate. Try sonicating the sample or preparing it fresh.

Troubleshooting Decision Tree

// Nodes start [label="Start Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_peak [label="Is a peak observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// No Peak Branch sol_no_peak [label="1. Check sample solubility.\n2. Flush column with 100% IPA/THF.\n3. Verify detector is on & at 290 nm.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Peak Observed Branch q_retention [label="Is Retention Time (tR)\n in acceptable range?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_retention_long [label="Increase % of strong solvent (IPA).\nUse a stronger solvent (THF).\nUse a less retentive column (C8).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_retention_short [label="Decrease % of strong solvent (IPA).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q_shape [label="Is peak shape good\n(symmetrical, not broad)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_shape [label="1. Reduce sample concentration.\n2. Match sample solvent to mobile phase.\n3. Use a high-purity, end-capped column.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_pressure [label="Is backpressure normal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_pressure [label="1. Filter sample.\n2. Check for precipitation.\n3. Replace guard column / back-flush main column.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

success [label="Method Optimized", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q_peak; q_peak -> sol_no_peak [label=" No "]; q_peak -> q_retention [label=" Yes "];

q_retention -> sol_retention_long [label=" No (Too Long) "]; q_retention -> sol_retention_short [label=" No (Too Short) "]; q_retention -> q_shape [label=" Yes "];

q_shape -> sol_shape [label=" No (Tailing/Broad) "]; q_shape -> q_pressure [label=" Yes "];

q_pressure -> sol_pressure [label=" No (Too High) "]; q_pressure -> success [label=" Yes "]; } caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Overcoming Poor Bioavailability of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Pyridoxine (B80251) 3,4-Dipalmitate. The information is tailored for researchers and professionals in drug development and is presented in a user-friendly question-and-answer format.

Disclaimer: While this guide provides comprehensive information based on current scientific understanding, it is important to note that specific in-vivo bioavailability and pharmacokinetic data for Pyridoxine 3,4-Dipalmitate nanoformulations are not extensively available in publicly accessible literature. The quantitative data presented in the tables are illustrative examples based on typical improvements observed with nanoformulations of lipophilic drugs and should be considered hypothetical.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

A1: this compound is a lipophilic prodrug of Pyridoxine (Vitamin B6). Its long-chain fatty acid esters render it highly soluble in lipids but poorly soluble in aqueous environments like the gastrointestinal tract. This poor aqueous solubility is a primary factor contributing to its low and variable oral bioavailability.

Q2: What are the primary mechanisms by which nanoformulations can enhance the bioavailability of this compound?

A2: Nanoformulations, such as Solid Lipid Nanoparticles (SLNs) and liposomes, can improve the oral bioavailability of lipophilic drugs like this compound through several mechanisms:

  • Enhanced Solubilization: Encapsulating the drug in a lipid-based nanocarrier keeps it in a solubilized state in the gastrointestinal fluids.

  • Increased Surface Area: The small size of nanoparticles provides a large surface area for dissolution and absorption.

  • Protection from Degradation: The nanocarrier can protect the drug from enzymatic degradation in the gastrointestinal tract.

  • Lymphatic Uptake: Lipid-based formulations can promote absorption through the lymphatic system, bypassing the first-pass metabolism in the liver.

Q3: What are the key differences between Solid Lipid Nanoparticles (SLNs) and Liposomes for the delivery of this compound?

A3:

  • Solid Lipid Nanoparticles (SLNs): These are composed of a solid lipid core stabilized by a surfactant. They offer good stability and controlled release profiles.

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They are versatile and can encapsulate both hydrophilic and lipophilic compounds.

Troubleshooting Guide

Q4: We are experiencing low encapsulation efficiency of this compound in our SLN formulation. What are the potential causes and solutions?

A4: Low encapsulation efficiency is a common challenge. Here are some potential causes and corresponding troubleshooting steps:

  • Poor drug solubility in the lipid matrix: Ensure that this compound is fully dissolved in the molten lipid at the temperature used for nanoparticle preparation. Consider screening different lipids to find one with higher solubilizing capacity for your drug.

  • Drug partitioning into the aqueous phase: The choice of surfactant and its concentration can influence drug partitioning. Try using a surfactant with a different Hydrophilic-Lipophilic Balance (HLB) value or adjusting the surfactant concentration.

  • Rapid drug crystallization: If the drug crystallizes out of the lipid matrix upon cooling, it can lead to expulsion. Modifying the cooling rate or incorporating a co-lipid that disrupts crystallinity might help.

Q5: Our this compound liposome (B1194612) formulation shows significant particle aggregation upon storage. How can we improve its stability?

A5: Particle aggregation can be addressed by:

  • Optimizing Surface Charge: The zeta potential of your liposomes is a key indicator of stability. A zeta potential of at least ±30 mV is generally desired to ensure electrostatic repulsion between particles. You can incorporate charged lipids (e.g., phosphatidylserine, stearylamine) into your formulation to increase the surface charge.

  • Steric Stabilization: Including a PEGylated lipid (e.g., DSPE-PEG) in your formulation provides a "stealth" coating that sterically hinders particle aggregation.

  • Storage Conditions: Ensure that the liposomes are stored at an appropriate temperature (usually 4°C) and protected from light. Avoid freezing, as this can disrupt the liposomal structure.

Data Presentation

The following tables present hypothetical pharmacokinetic data to illustrate the potential improvement in the bioavailability of this compound when formulated as Solid Lipid Nanoparticles (SLNs) compared to a standard oral suspension.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Standard Suspension150 ± 254.0 ± 0.51200 ± 200100
SLN Formulation450 ± 502.0 ± 0.53600 ± 400300

Table 2: Illustrative Formulation Composition for this compound Loaded SLNs

ComponentFunctionConcentration (% w/v)
This compoundActive Pharmaceutical Ingredient1
Compritol® 888 ATOSolid Lipid5
Tween® 80Surfactant2
Purified WaterAqueous Phaseq.s. to 100

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

  • Lipid Phase Preparation: Melt the solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse or dissolve the this compound in the molten lipid with continuous stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Tween® 80 in purified water) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles at 500 bar) to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol (B129727) mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration, or ultracentrifugation.

  • Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 3: Quantification of Pyridoxine Derivatives by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for pyridoxine and its vitamers and would require validation for this compound.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add 200 µL of 10% trichloroacetic acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 290 nm and emission at 395 nm.

    • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standard solutions of the analyte of interest. The concentration in the samples can be determined by comparing their peak areas to the calibration curve.

Visualizations

pyridoxine_metabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism Hepatocyte (Liver) Pyridoxine_Dipalmitate This compound Hydrolysis Esterase (Hydrolysis) Pyridoxine_Dipalmitate->Hydrolysis Pyridoxine Pyridoxine (PN) Hydrolysis->Pyridoxine Absorption Passive Diffusion Pyridoxine->Absorption PN Pyridoxine (PN) Absorption->PN To Liver Pyridoxal_Kinase Pyridoxal Kinase PN->Pyridoxal_Kinase PNP Pyridoxine-5'-Phosphate (PNP) PNP_Oxidase PNP Oxidase PNP->PNP_Oxidase PLP Pyridoxal-5'-Phosphate (PLP) (Active Form) Phosphatase Phosphatase PLP->Phosphatase PL Pyridoxal (PL) Aldehyde_Oxidase Aldehyde Oxidase PL->Aldehyde_Oxidase PA 4-Pyridoxic Acid (Excreted) Pyridoxal_Kinase->PNP PNP_Oxidase->PLP Phosphatase->PL Aldehyde_Oxidase->PA

Caption: Metabolic pathway of this compound.

sln_workflow cluster_prep SLN Preparation cluster_char Characterization A Melt Lipid & Dissolve Drug C High-Speed Homogenization (Pre-emulsion) A->C B Prepare Hot Aqueous Surfactant B->C D High-Pressure Homogenization C->D E Cooling & Solidification D->E F Particle Size & PDI E->F G Zeta Potential E->G H Encapsulation Efficiency E->H

Caption: Experimental workflow for SLN preparation.

troubleshooting_ee Start Low Encapsulation Efficiency Q1 Is the drug fully dissolved in the molten lipid? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the drug partitioning into the aqueous phase? A1_Yes->Q2 Sol1 Increase temperature (check drug stability). Screen for lipids with higher solubility. A1_No->Sol1 End Re-evaluate Formulation Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Change surfactant type (HLB). Optimize surfactant concentration. A2_Yes->Sol2 Q3 Is there evidence of drug crystallization? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Modify cooling rate. Add a co-lipid to disrupt crystal lattice. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting low encapsulation efficiency.

Technical Support Center: Enhancing Percutaneous Absorption of Pyridoxine Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the percutaneous absorption of Pyridoxine (B80251) Dipalmitate.

Frequently Asked Questions (FAQs)

Q1: What is Pyridoxine Dipalmitate and why is it used for topical delivery?

Pyridoxine Dipalmitate is a fat-soluble derivative (a diester) of Pyridoxine (Vitamin B6).[1][2][3] The attachment of two palmitic acid chains makes the molecule highly lipophilic.[4] This "prodrug" strategy is employed to improve its stability and enhance its ability to partition into the skin's lipid-rich outer layer, the stratum corneum, compared to the water-soluble Pyridoxine.[4] It is used in cosmetic and pharmaceutical formulations for its anti-inflammatory properties, to treat acne, and to improve rough skin.[1][2]

Q2: What are the key physicochemical properties of Pyridoxine Dipalmitate that affect its skin absorption?

The percutaneous absorption of any compound is heavily influenced by its physicochemical properties. For Pyridoxine Dipalmitate, the key characteristics are its high molecular weight and high lipophilicity, which present both advantages and challenges for skin delivery.

PropertyValueImplication for Percutaneous Absorption
Molecular Weight ~618 - 646 g/mol [5][6][7]Exceeds the ideal <500 Da for passive diffusion, suggesting that penetration may be limited without enhancement strategies.
Solubility Oil-soluble, insoluble in water.[2][8]Facilitates partitioning from an oil-based vehicle into the lipophilic stratum corneum. May hinder release into the more aqueous viable epidermis.
LogP (o/w) Estimated values are high (e.g., >12).[9]Indicates very high lipophilicity, favoring retention in the stratum corneum. May lead to slow partitioning out of this layer.
Melting Point 87-91°C[6][9]A high melting point can sometimes correlate with lower permeation.

Q3: What are the primary mechanisms for enhancing the percutaneous absorption of a lipophilic molecule like Pyridoxine Dipalmitate?

Enhancing the skin penetration of Pyridoxine Dipalmitate involves overcoming the barrier function of the stratum corneum. The primary strategies focus on:

  • Disrupting the Stratum Corneum Lipids: Using chemical penetration enhancers that temporarily and reversibly disorganize the highly ordered lipid bilayers in the stratum corneum, creating more pathways for the drug to diffuse through.

  • Altering Drug Partitioning: Modifying the formulation to increase the thermodynamic activity of the drug, which drives it from the vehicle into the skin. This can be achieved by using a vehicle in which the drug is at or near saturation.

  • Utilizing Carrier Systems: Encapsulating Pyridoxine Dipalmitate in systems like liposomes or nanoemulsions to facilitate its transport through the skin.[10][11]

Experimental Protocols & Methodologies

Q1: How do I perform a standard in vitro skin permeation test for Pyridoxine Dipalmitate?

The most common method for assessing percutaneous absorption in a laboratory setting is the in vitro diffusion cell study, following guidelines such as OECD 428.[8][12] This experiment measures the amount of drug that permeates through a sample of excised skin over time.

Detailed Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation:

    • Obtain human or porcine skin (a common animal model) and remove subcutaneous fat.

    • Prepare split-thickness skin sections (typically 200-500 µm) using a dermatome.

    • Cut the skin sections to a size appropriate for the diffusion cells.

  • Diffusion Cell Setup:

    • Use vertical Franz diffusion cells. The skin sample is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to ensure sink conditions for the lipophilic Pyridoxine Dipalmitate).

    • Maintain the temperature of the receptor fluid at 32 ± 1°C to mimic skin surface temperature.[13] The fluid should be continuously stirred.

  • Formulation Application:

    • Apply a finite dose of the Pyridoxine Dipalmitate formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.[8]

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

    • Immediately replenish the receptor chamber with fresh, pre-warmed receptor fluid to maintain a constant volume.

  • Mass Balance and Analysis:

    • At the end of the experiment (e.g., 24 hours), dismantle the setup.

    • Analyze the concentration of Pyridoxine Dipalmitate in the collected receptor fluid samples, the remaining formulation on the skin surface, the stratum corneum, and the remaining skin tissue using a validated analytical method (e.g., HPLC-UV). This allows for a full mass balance calculation.

Experimental Workflow Diagram

G Experimental Workflow for In Vitro Skin Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain & Prepare Excised Skin B Mount Skin in Franz Diffusion Cell A->B C Fill Receptor with Fluid & Equilibrate to 32°C B->C D Apply Formulation to Skin Surface C->D Start Experiment E Collect Samples from Receptor Fluid at Time Points D->E F Dismantle Cell (End of Study) E->F Conclude Study G Extract Drug from Skin Layers F->G H Quantify Drug via HPLC-UV G->H I Calculate Permeation Parameters (Flux, Lag Time) H->I G Mechanisms of Chemical Penetration Enhancers on Stratum Corneum cluster_sc Stratum Corneum cluster_sc_disrupted Stratum Corneum (Disrupted) A Organized Lipid Bilayers (High Barrier Function) B Chemical Penetration Enhancers (e.g., Oleic Acid, PG) C Disorganized Lipid Bilayers (Increased Fluidity) B->C Disrupts Packing D Enhanced Drug Permeation C->D Allows Passage G Bioconversion of Pyridoxine Dipalmitate in the Skin A Pyridoxine Dipalmitate (Applied to Surface) B Stratum Corneum (Passive Diffusion) A->B Partitions into C Viable Epidermis & Dermis B->C Diffuses into D Active Pyridoxine (Vitamin B6) C->D Esterase Cleavage

References

Method refinement for consistent Pyridoxine 3,4-Dipalmitate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridoxine (B80251) 3,4-Dipalmitate. Our aim is to facilitate method refinement for a more consistent and optimized yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Pyridoxine 3,4-Dipalmitate?

A1: The most prevalent laboratory-scale synthesis involves the acylation of pyridoxine hydrochloride with palmitoyl (B13399708) chloride in the presence of a base. This method is favored for its relative simplicity and the availability of starting materials.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors including incomplete reaction, formation of byproducts, and loss of product during workup and purification. Key areas to investigate are the purity of starting materials, reaction conditions (temperature, time, stoichiometry), and the efficiency of the purification process.

Q3: What are the likely byproducts in this synthesis?

A3: Potential byproducts include mono-acylated pyridoxine species (at positions 3, 4, or 5), over-acylated products (tri-palmitate), and unreacted starting materials. The formation of these is highly dependent on the reaction conditions.

Q4: How can I improve the regioselectivity of the acylation to favor the 3,4-dipalmitate product?

A4: Achieving high regioselectivity for the 3,4-dipalmitate can be challenging. A strategic approach involves protecting the 5-hydroxyl group of pyridoxine before acylation, followed by a deprotection step. Alternatively, enzymatic catalysis using lipases can offer high regioselectivity under milder conditions.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through recrystallization. Due to the long aliphatic chains of the palmitoyl groups, the product is significantly less polar than the starting material. A common approach is to dissolve the crude product in a hot, relatively nonpolar solvent and allow it to crystallize upon cooling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or impure palmitoyl chloride. 2. Insufficient amount or inappropriate choice of base. 3. Reaction temperature is too low. 4. Short reaction time.1. Use freshly prepared or properly stored palmitoyl chloride. 2. Use a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in slight excess. 3. Gradually increase the reaction temperature, monitoring for product formation via TLC. 4. Extend the reaction time, monitoring the consumption of starting material.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Non-optimal solvent.1. Lower the reaction temperature to favor the kinetic product. 2. Carefully control the molar ratio of pyridoxine to palmitoyl chloride. A slight excess of the acylating agent may be needed, but a large excess can lead to over-acylation. 3. Experiment with different aprotic solvents of varying polarity.
Product is an Oil and Does Not Crystallize 1. Presence of impurities. 2. Incorrect recrystallization solvent system. 3. Cooling the solution too quickly.1. Attempt to purify the crude product by column chromatography before recrystallization. 2. Use a solvent system where the product is soluble when hot but sparingly soluble at room temperature or below. Hexane/ethyl acetate (B1210297) mixtures are a good starting point. 3. Allow the solution to cool slowly to room temperature, and then in a refrigerator, to encourage crystal formation.
Yield Loss During Workup 1. Product partitioning into the aqueous phase during extraction. 2. Premature precipitation of the product.1. Ensure the organic layer is thoroughly separated and consider back-extracting the aqueous layer with the organic solvent. 2. If the product precipitates during workup, ensure all solids are collected and combined with the main product stream.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is a standard method for the chemical synthesis of this compound.

  • Preparation of Reactants:

    • Dissolve pyridoxine hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous pyridine or a mixture of chloroform (B151607) and triethylamine).

    • In a separate flask, dissolve palmitoyl chloride (2.2 equivalents) in the same solvent.

  • Reaction:

    • Cool the pyridoxine solution in an ice bath.

    • Slowly add the palmitoyl chloride solution dropwise to the pyridoxine solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding cold water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture).

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Enzymatic Synthesis of Pyridoxine Esters (Conceptual)

This protocol outlines a conceptual enzymatic approach for higher regioselectivity, based on published methods for similar acylations.[1][2]

  • Enzyme and Substrate Preparation:

    • Immobilized lipase (B570770) (e.g., Novozym 435) is used as the catalyst.

    • Pyridoxine and a palmitic acid ester (e.g., vinyl palmitate) are used as substrates.

  • Reaction:

    • Suspend the immobilized lipase in an organic solvent (e.g., 2-methyl-2-butanol).

    • Add pyridoxine and vinyl palmitate to the suspension.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.

    • The reaction progress is monitored by HPLC.

  • Workup and Purification:

    • The enzyme is removed by filtration.

    • The solvent is evaporated under reduced pressure.

    • The product is purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Influence of Key Parameters on Pyridoxine Acylation Yield (Conceptual)

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale for Change
Temperature 25°C6050°C75Increased temperature can improve reaction rate, but may decrease selectivity.
Reaction Time 12 hours6524 hours80Longer reaction times can lead to higher conversion of starting materials.
Molar Ratio (Pyridoxine:Palmitoyl Chloride) 1:2.2701:3.065 (with more byproducts)A slight excess of the acylating agent is optimal; a large excess can lead to over-acylation.
Base Pyridine70Triethylamine72A non-nucleophilic base is crucial to avoid side reactions with the acyl chloride.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification prep_pyr Dissolve Pyridoxine HCl in Solvent + Base mix Combine Reactants at 0°C prep_pyr->mix prep_pc Dissolve Palmitoyl Chloride in Solvent prep_pc->mix react Stir at Room Temperature (12-24h) mix->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize isolate Filter and Dry Final Product recrystallize->isolate

Caption: Chemical synthesis workflow for this compound.

troubleshooting_logic cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues start Low Yield Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Analyze Crude Product Purity start->check_purity check_workup Review Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Multiple Side Products check_purity->side_products oiling_out Product Oils Out check_purity->oiling_out poor_recovery Low Recovery after Recrystallization check_workup->poor_recovery sol1 Increase Reaction Time/Temp incomplete_reaction->sol1 sol2 Check Reagent Quality incomplete_reaction->sol2 sol3 Optimize Stoichiometry side_products->sol3 sol4 Lower Reaction Temperature side_products->sol4 sol5 Change Recrystallization Solvent oiling_out->sol5 sol6 Purify by Chromatography First oiling_out->sol6 sol7 Optimize Extraction pH poor_recovery->sol7 sol8 Ensure Complete Precipitation poor_recovery->sol8

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Pyridoxine 3,4-Dipalmitate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis, and why are they a concern for this compound?

A1: In LC-MS/MS analysis, the "matrix" consists of all the components within a sample apart from the analyte of interest.[1] Matrix effects happen when these co-eluting components interfere with the ionization of the target analyte, in this case, this compound, within the mass spectrometer's ion source.[2][3] This interference can lead to a decrease in the analytical signal, known as ion suppression, or less commonly, an increase in the signal, referred to as ion enhancement.[4][5] These effects can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4]

This compound, being a lipophilic derivative of Vitamin B6, is particularly susceptible to matrix effects. This is because it is often analyzed in complex biological matrices like plasma or serum, which are rich in endogenous lipids and proteins.[1] Phospholipids (B1166683) are a major source of matrix interference, as they can co-elute with the analyte and compete for ionization, often leading to significant ion suppression.[6]

Q2: How can I identify if my this compound analysis is being affected by matrix effects?

A2: A widely used method to assess matrix effects is the post-extraction spike analysis.[3] This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of the same amount of analyte spiked into a clean solvent. A significant difference in the response between the matrix and solvent samples indicates the presence of ion suppression or enhancement.[3]

Another qualitative method is post-column infusion. In this technique, a constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation in the baseline signal at the retention time of interfering compounds points to regions of ion suppression or enhancement.[4]

Q3: What are the primary strategies to mitigate matrix effects?

A3: The main strategies to address matrix effects can be categorized into three areas:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering components from the matrix before analysis.[7]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.[4]

  • Internal Standardization: Using an appropriate internal standard to compensate for signal variations caused by matrix effects.[4]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Observed Problem Potential Cause Recommended Action(s)
Poor reproducibility of results Inconsistent matrix effects between samples.[8]- Implement a more rigorous and consistent sample preparation protocol. - Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variability. - Evaluate different lots of blank matrix to assess the relative matrix effect.
Low signal intensity or poor sensitivity Significant ion suppression.[9]- Optimize the sample preparation method to enhance the removal of phospholipids and other interfering lipids (See Section 3 for protocols). - Dilute the sample extract if the analyte concentration is sufficiently high.[6] - Optimize chromatographic conditions to separate the analyte from the suppression zone. - Consider switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.[10]
Inaccurate quantification (bias) Ion enhancement or suppression affecting the analyte and/or internal standard differently.- The best approach is to use a stable isotope-labeled internal standard for this compound.[11] - If a SIL-IS is not available, use a structural analog that closely mimics the chromatographic and ionization behavior of the analyte. - Prepare calibration standards in a matrix that matches the study samples (matrix-matched calibration).[2]
Retention time shifts Matrix components affecting the column chemistry or causing column overload.[2]- Ensure adequate sample cleanup to remove matrix components that may interact with the stationary phase. - Use a guard column to protect the analytical column. - Perform regular column washing and regeneration.
Peak tailing or splitting Co-eluting matrix components interfering with the peak shape.- Improve chromatographic resolution by modifying the mobile phase composition, gradient profile, or using a different column chemistry. - Enhance sample cleanup to remove the interfering components.

Section 3: Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a simple and rapid method for sample cleanup, but it may be less effective at removing phospholipids.

  • To 100 µL of plasma or serum sample, add 300 µL of a cold precipitating solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • For improved phospholipid removal, specialized PPT plates containing materials that retain phospholipids can be used.[6]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that can effectively remove phospholipids and other interfering substances.

  • To 200 µL of plasma or serum sample, add the internal standard.

  • Add 1 mL of an immiscible organic solvent. Given the lipophilic nature of this compound, a non-polar solvent like hexane (B92381) or a moderately non-polar solvent like methyl tert-butyl ether would be appropriate.[6]

  • Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for LC-MS/MS injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and can provide very clean extracts.

  • Condition an appropriate SPE cartridge (e.g., a reverse-phase C18 or a mixed-mode cartridge) according to the manufacturer's instructions.

  • Pre-treat the plasma or serum sample (e.g., by protein precipitation and dilution).

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove polar interferences while retaining the analyte.

  • Elute the this compound from the cartridge using a stronger organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the injection solvent.

Comparison of Sample Preparation Techniques
Technique Pros Cons Effectiveness for this compound
Protein Precipitation (PPT) Fast, simple, and inexpensive.Less effective at removing phospholipids and other matrix components, which can lead to significant ion suppression.[7]Suitable for initial screening but may require further optimization for quantitative analysis.
Liquid-Liquid Extraction (LLE) Good removal of salts and highly polar interferences. Can be optimized for selectivity.[6]Can be labor-intensive and may use large volumes of organic solvents.A good choice for removing phospholipids and concentrating the lipophilic analyte.
Solid-Phase Extraction (SPE) Highly selective, provides very clean extracts, and can be automated.Method development can be time-consuming and cartridges can be costly.Potentially the most effective method for minimizing matrix effects and achieving the lowest limits of quantification.

Section 4: Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction/Cleanup (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation Ionization Ionization (ESI/APCI) LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Report Report Results Quantification->Report

Caption: Workflow for LC-MS/MS Analysis of this compound.

Start Start: Poor/Inconsistent Results Check_System Check System Suitability (Peak Shape, Retention Time, Intensity) Start->Check_System System_OK System OK? Check_System->System_OK Troubleshoot_LCMS Troubleshoot LC-MS System (e.g., Leaks, Column, Source) System_OK->Troubleshoot_LCMS No Assess_ME Assess Matrix Effects (Post-Extraction Spike) System_OK->Assess_ME Yes Troubleshoot_LCMS->Check_System ME_Present Matrix Effects Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE, SPE, Dilution) ME_Present->Optimize_SP Yes Revalidate Re-evaluate and Validate Method ME_Present->Revalidate No Optimize_LC Optimize LC Method (Gradient, Column) Optimize_SP->Optimize_LC Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Use_SIL_IS->Revalidate End End: Reliable Results Revalidate->End

Caption: Troubleshooting Decision Tree for Matrix Effects.

References

Technical Support Center: Improving the Shelf-Life of Pyridoxine 3,4-Dipalmitate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and stability testing of Pyridoxine (B80251) 3,4-Dipalmitate.

Frequently Asked Questions (FAQs)

Q1: What is Pyridoxine 3,4-Dipalmitate and why is its stability a concern?

A1: this compound is a lipophilic ester of Pyridoxine (Vitamin B6). Its fat-soluble nature enhances its absorption and retention in the body compared to the water-soluble pyridoxine hydrochloride. However, like many ester compounds, it can be susceptible to hydrolysis and oxidative degradation, which can impact its potency and the shelf-life of the final formulation. Ensuring its stability is critical for maintaining the therapeutic efficacy and safety of the product.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are presumed to be:

  • Hydrolysis: The ester bonds can be cleaved in the presence of water, especially at non-neutral pH, reverting the molecule to pyridoxine and palmitic acid.

  • Oxidation: The pyridine (B92270) ring of the pyridoxine moiety can be susceptible to oxidation, particularly at the 4' and 5' positions, which can be influenced by factors like light, heat, and the presence of oxygen and metal ions.[1][2]

  • Photodegradation: Exposure to light, especially UV light, can accelerate degradation of the pyridoxine moiety.

Q3: What are the ideal storage conditions for this compound formulations?

A3: To maximize shelf-life, this compound formulations should be stored in well-closed, airtight containers to protect from moisture and oxygen. They should also be protected from light by using opaque or amber-colored packaging. Storage at controlled room temperature, away from excessive heat, is recommended. For long-term storage, refrigeration may be considered, but the formulation's physical stability at low temperatures (e.g., potential for precipitation or phase separation in liquid formulations) must be evaluated.

Q4: Which excipients are recommended to enhance the stability of this compound formulations?

A4: The choice of excipients is crucial for stabilizing this lipophilic compound. Consider the following:

  • Antioxidants: To prevent oxidative degradation, oil-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol (B171835) (Vitamin E) are highly recommended.

  • Chelating Agents: To sequester metal ions that can catalyze oxidation, agents like ethylenediaminetetraacetic acid (EDTA) and its salts can be beneficial, particularly in emulsion or aqueous-based systems.

  • Buffering Agents: In formulations where an aqueous phase is present, maintaining an optimal pH (typically near neutral) can minimize hydrolysis. The choice of buffer will depend on the specific formulation type.

  • Lipid-Based Carriers: Formulating in a lipid-based system (e.g., oils, self-emulsifying drug delivery systems) can protect the compound from hydrolysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency Over Time Hydrolysis of the ester linkage.- Minimize water content in the formulation. For liquid formulations, consider anhydrous lipid-based systems.- If an aqueous phase is necessary, control the pH to be as close to neutral as possible using a suitable buffer system.- Store in containers with low moisture vapor transmission rates.
Oxidation of the pyridoxine moiety.- Incorporate an oil-soluble antioxidant (e.g., BHT, BHA, tocopherol) into the formulation.- Protect the formulation from light by using amber or opaque packaging.- Purge the container headspace with an inert gas like nitrogen to minimize oxygen exposure.- Consider adding a chelating agent (e.g., EDTA) if metal ion catalysis is suspected.
Color Change (e.g., yellowing) Oxidative degradation or photodegradation.- Follow all recommendations for preventing oxidation.- Conduct photostability studies to determine the extent of light-induced degradation and the effectiveness of protective packaging.
Phase Separation in Emulsions Poor emulsifier selection or inappropriate homogenization.- Optimize the type and concentration of the emulsifier(s). A combination of emulsifiers often provides better stability.- Ensure proper homogenization to achieve a small and uniform droplet size.- Evaluate the physical stability of the emulsion at different storage temperatures.
Precipitation of the Active Ingredient Exceeding the solubility limit in the vehicle.- Determine the saturation solubility of this compound in the chosen lipid vehicle at the intended storage temperatures.- Consider using a co-solvent or a lipid mixture to improve solubility.- For solid dispersions, ensure the active ingredient is molecularly dispersed and screen for polymers that inhibit crystallization.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method. The specific parameters will need to be optimized for your formulation.

1. Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., potassium dihydrogen phosphate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Oxidizing agent (e.g., hydrogen peroxide)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water. A common starting point is a gradient from 70:30 (Acetonitrile:Water) to 100% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound (a starting point could be around 280-290 nm).

  • Injection Volume: 20 µL

4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on a solution of this compound.[3][4][5][6]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).

  • Photodegradation: Expose to light according to ICH Q1B guidelines.

5. Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Protocol 2: Accelerated Stability Study

1. Objective: To predict the long-term shelf-life of a this compound formulation by subjecting it to accelerated storage conditions.

2. Materials and Equipment:

  • Stability chambers capable of maintaining controlled temperature and humidity.

  • Validated stability-indicating analytical method (e.g., HPLC).

  • Final formulation in the proposed packaging.

3. Study Design:

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months

  • Tests: At each time point, analyze the samples for:

    • Appearance (color, clarity, phase separation)

    • Assay of this compound

    • Quantification of degradation products

    • pH (if applicable)

    • Viscosity (for semi-solids and liquids)

    • Droplet size analysis (for emulsions)

4. Data Analysis: Plot the concentration of this compound versus time for each storage condition. Use the data from the accelerated condition to project the shelf-life at the long-term storage condition using appropriate kinetic models (e.g., Arrhenius equation).

Data Presentation

Table 1: Example Stability Data for this compound Formulation under Accelerated Conditions (40°C/75% RH)

Time (Months)AppearanceAssay (%)Total Degradants (%)
0Conforms100.2< 0.1
1Conforms99.50.4
2Conforms98.80.9
3Slight Yellowing97.91.5
6Yellow95.13.2

Visualizations

experimental_workflow formulation Formulation of Pyridoxine 3,4-Dipalmitate forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) formulation->forced_degradation Stress Testing stability_study Place on Accelerated & Long-Term Stability formulation->stability_study Package & Store analytical_method Develop & Validate Stability-Indicating Analytical Method (HPLC) forced_degradation->analytical_method Identify Degradants data_analysis Analyze Samples at Time Points analytical_method->data_analysis stability_study->data_analysis Sample Pull shelf_life Shelf-Life Determination data_analysis->shelf_life Kinetic Modeling

Caption: Experimental workflow for stability testing of this compound formulations.

degradation_pathway pdp This compound hydrolysis Hydrolysis (H₂O, pH) pdp->hydrolysis oxidation Oxidation (O₂, Light, Metal Ions) pdp->oxidation pyridoxine Pyridoxine hydrolysis->pyridoxine palmitic_acid Palmitic Acid hydrolysis->palmitic_acid oxidized_products Oxidized Pyridoxine Derivatives oxidation->oxidized_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Fluorescence Detection of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence detection of Pyridoxine (B80251) 3,4-Dipalmitate. Given the lipophilic nature of this molecule, special considerations are required to avoid interference and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the expected excitation and emission maxima for Pyridoxine 3,4-Dipalmitate?

Q2: What are the common sources of interference in the fluorescence detection of this compound?

A2: Due to its lipophilic nature, the primary sources of interference are other lipid-soluble molecules and the sample matrix itself. Common interferents include:

  • Other lipids and fatty acids: These can cause background fluorescence or quench the signal of the target molecule.

  • Autofluorescent compounds in biological samples: Molecules like NADH, FAD, and certain amino acid residues can have overlapping fluorescence spectra.

  • Solvent impurities: Impurities in the organic solvents used to dissolve this compound can fluoresce.

  • Light scattering: Particulate matter or turbidity in the sample can lead to Rayleigh and Raman scattering, which can interfere with the fluorescence signal.

Q3: How can I prepare my samples to minimize interference?

A3: Proper sample preparation is critical for accurate fluorescence measurements of lipophilic compounds. For biological matrices, a multi-step extraction and cleanup procedure is often necessary. This may include:

  • Saponification: To hydrolyze triglycerides and release the analyte.

  • Liquid-Liquid Extraction (LLE): To isolate the lipid-soluble fraction containing this compound.

  • Solid-Phase Extraction (SPE): For further cleanup and removal of interfering substances.

For simpler matrices, direct dissolution in a suitable organic solvent followed by filtration may be sufficient.

Q4: Which solvents are recommended for the fluorescence analysis of this compound?

A4: Given its dipalmitate chains, this compound is soluble in non-polar organic solvents. Suitable solvents include hexane (B92381), cyclohexane, chloroform, and ethanol (B145695). The choice of solvent can significantly impact the fluorescence quantum yield and the position of the excitation and emission maxima. It is advisable to test a range of solvents to find the one that provides the best signal-to-noise ratio and minimizes background fluorescence.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Incorrect Excitation/Emission Wavelengths Experimentally determine the optimal wavelengths by running excitation and emission scans of a standard solution of this compound in your chosen solvent.
Low Quantum Yield in the Chosen Solvent Test different solvents of varying polarity to see if the fluorescence intensity can be enhanced.
Quenching by Sample Matrix Components Implement a more rigorous sample cleanup procedure, such as solid-phase extraction, to remove quenching agents.
Photobleaching Minimize the exposure of the sample to the excitation light. Use the lowest effective excitation intensity and reduce the measurement time.
Low Analyte Concentration Concentrate the sample or optimize the extraction procedure to increase the concentration of this compound.
Issue 2: High Background Fluorescence
Possible Cause Troubleshooting Steps
Solvent or Reagent Contamination Use high-purity, spectroscopy-grade solvents and reagents. Run a solvent blank to check for background fluorescence.
Autofluorescence from the Sample Matrix Employ a sample preparation method that effectively removes autofluorescent compounds. Consider using a solvent system that minimizes the excitation of these interferents.
Cuvette Contamination Thoroughly clean the cuvettes with a suitable solvent and check for cleanliness by measuring the fluorescence of the empty cuvette.
Light Scattering Filter the sample through a 0.22 µm filter to remove particulate matter. Consider using a spectrofluorometer with a high-quality monochromator to better reject scattered light.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Sample Instability Protect the sample from light and store it at an appropriate temperature to prevent degradation. Prepare fresh standards and samples daily if necessary.
Instrumental Drift Allow the spectrofluorometer to warm up and stabilize before taking measurements. Periodically check the instrument's performance with a stable fluorescent standard.
Variability in Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples and standards.
Inner Filter Effect If the sample is too concentrated, the excitation light may be absorbed before it reaches the center of the cuvette, and the emitted light may be reabsorbed. Dilute the sample to an appropriate concentration range where fluorescence intensity is linear with concentration.

Quantitative Data Summary

The following tables summarize the known fluorescence properties of pyridoxine, the parent molecule of this compound. These values should be used as a starting point for method development.

Table 1: Reported Excitation and Emission Maxima for Pyridoxine

Solvent/ConditionExcitation (λex) (nm)Emission (λem) (nm)Reference
Aqueous Solution (pH 7)~325~390-400[1]
Aqueous Solution250, 325370[1]
ChloroformNot specified350-

Table 2: Reported Quantum Yields for Pyridoxine Derivatives (in neutral aqueous solution)

CompoundQuantum Yield (Φ)
Pyridoxal0.048
Pyridoxamine0.11
Pyridoxamine-5-phosphate0.14

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the optimal excitation and emission wavelengths for this compound in a selected solvent.

Materials:

  • This compound standard

  • Spectroscopy-grade solvent (e.g., hexane, ethanol)

  • Spectrofluorometer

  • Quartz cuvette

Methodology:

  • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the chosen solvent.

  • Excitation Scan: a. Set the emission monochromator to an estimated emission wavelength (e.g., 390 nm, based on pyridoxine data). b. Scan the excitation monochromator over a range of wavelengths (e.g., 230-380 nm). c. The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength (λex).

  • Emission Scan: a. Set the excitation monochromator to the optimal excitation wavelength determined in the previous step. b. Scan the emission monochromator over a range of wavelengths (e.g., 350-500 nm). c. The wavelength that gives the maximum fluorescence intensity is the optimal emission wavelength (λem).

  • Repeat the excitation and emission scans using the newly determined optimal wavelengths to confirm the maxima.

Protocol 2: Sample Preparation from a Lipid-Rich Matrix (e.g., Oil or Cream)

Objective: To extract this compound from a lipid-rich matrix and remove interfering substances.

Materials:

  • Sample containing this compound

  • Hexane (spectroscopy grade)

  • Ethanol (95%)

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 50% w/v in water)

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Methodology:

  • Saponification: a. Weigh an appropriate amount of the sample into a glass tube. b. Add ethanol and the KOH solution. c. Heat the mixture in a water bath (e.g., 70-80°C) for 30 minutes with occasional vortexing to hydrolyze the bulk lipids.

  • Liquid-Liquid Extraction: a. Cool the saponified mixture to room temperature. b. Add hexane and vortex vigorously for 1-2 minutes. c. Centrifuge to separate the layers. d. Carefully transfer the upper hexane layer (containing the analyte) to a clean tube. e. Repeat the hexane extraction on the aqueous layer and combine the hexane extracts.

  • Solvent Evaporation: a. Evaporate the combined hexane extracts to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution and SPE Cleanup: a. Reconstitute the residue in a small volume of the SPE loading solvent (e.g., hexane). b. Condition an SPE cartridge according to the manufacturer's instructions. c. Load the sample onto the cartridge. d. Wash the cartridge with a non-polar solvent to remove remaining lipid interferents. e. Elute the this compound with a more polar solvent.

  • Final Preparation: a. Evaporate the eluate to dryness. b. Reconstitute the final residue in a known volume of the analysis solvent for fluorescence measurement.

Visualizations

Experimental_Workflow Experimental Workflow for Fluorescence Detection cluster_prep Sample Preparation cluster_analysis Fluorescence Analysis Sample Lipid-Rich Sample Saponification Saponification Sample->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Evaporation1 Solvent Evaporation LLE->Evaporation1 SPE Solid-Phase Extraction Evaporation1->SPE Evaporation2 Solvent Evaporation SPE->Evaporation2 Reconstitution Reconstitution in Analysis Solvent Evaporation2->Reconstitution Wavelength_Det Determine Optimal Excitation & Emission λ Reconstitution->Wavelength_Det For Method Development Measurement Fluorescence Measurement Reconstitution->Measurement Wavelength_Det->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: Workflow for sample preparation and fluorescence analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Fluorescence Issues Start Fluorescence Issue (e.g., Weak Signal) Check_Wavelengths Are Excitation/Emission Wavelengths Optimal? Start->Check_Wavelengths Determine_Wavelengths Run Excitation and Emission Scans Check_Wavelengths->Determine_Wavelengths No Check_Concentration Is Analyte Concentration Sufficient? Check_Wavelengths->Check_Concentration Yes Determine_Wavelengths->Check_Concentration Concentrate_Sample Concentrate Sample or Optimize Extraction Check_Concentration->Concentrate_Sample No Check_Quenching Is Quenching Suspected? Check_Concentration->Check_Quenching Yes Concentrate_Sample->Check_Quenching Improve_Cleanup Enhance Sample Cleanup (e.g., use SPE) Check_Quenching->Improve_Cleanup Yes Check_Background Is Background High? Check_Quenching->Check_Background No Improve_Cleanup->Check_Background Solvent_Blank Run Solvent Blank, Use High-Purity Solvents Check_Background->Solvent_Blank Yes Solution Problem Resolved Check_Background->Solution No Solvent_Blank->Solution

Caption: Decision tree for troubleshooting common fluorescence detection problems.

References

Validation & Comparative

A Comparative Analysis of the Bioavailability of Pyridoxine 3,4-Dipalmitate and Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of two forms of Vitamin B6: the water-soluble Pyridoxine (B80251) Hydrochloride and the lipid-soluble Pyridoxine 3,4-Dipalmitate. While Pyridoxine Hydrochloride is the most common form used in supplements due to its stability and high bioavailability, fat-soluble esters like this compound have been investigated for their potential to alter absorption and tissue retention. This document synthesizes available experimental data to offer a comparative overview for research and development purposes.

Executive Summary

Pyridoxine Hydrochloride is readily absorbed in the small intestine via passive diffusion, leading to a rapid increase in plasma Vitamin B6 levels. In contrast, this compound, as a fatty acid ester, is presumed to be absorbed through mechanisms associated with lipid absorption. While direct comparative pharmacokinetic data such as Cmax, Tmax, and AUC are limited for this compound, early studies utilizing urinary excretion of Vitamin B6 as a metric of absorption suggest it is bioavailable, with its absorption influenced by the presence of surface-active agents.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the bioavailability of Pyridoxine Hydrochloride and this compound. It is important to note that the data for this compound is from a 1969 study and is based on urinary excretion, which is an indirect measure of bioavailability.

ParameterPyridoxine HydrochlorideThis compoundSource
Form Water-soluble saltFat-soluble esterN/A
Primary Absorption Site Jejunum (small intestine)Presumed to be the small intestine[1][2]
Absorption Mechanism Passive diffusionLikely involves lipid absorption pathways[1][2]
Bioavailability Metric High bioavailability, readily absorbedBioavailable, absorption enhanced by surface-active agents[3]
Urinary Excretion Rapidly excreted as 4-pyridoxic acid and other metabolitesExcreted as Vitamin B6 metabolites in urine[3][4]

Experimental Protocols

Pyridoxine Hydrochloride Bioavailability Study (General Protocol)

A standardized experimental design to determine the bioavailability of Pyridoxine Hydrochloride typically involves the following steps:

  • Subject Selection: Healthy human volunteers are recruited and are often asked to follow a controlled diet to minimize variations in Vitamin B6 intake.

  • Dosage Administration: A single oral dose of Pyridoxine Hydrochloride is administered.

  • Blood Sampling: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of pyridoxine and its primary metabolite, pyridoxal-5'-phosphate (PLP), are determined using methods like high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: The maximum plasma concentration of the drug.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time.

This compound Absorption Study (Based on Mizuno et al., 1969)

The following protocol is based on the available information from the 1969 study on the gastrointestinal absorption of this compound in humans:

  • Subject Selection: The study was conducted on male human subjects.

  • Dosage Administration: An oral dose of this compound was administered. In some experimental arms, surface-active agents (bile salts) were co-administered.

  • Urine Collection: Total urine was collected over a specified period post-administration.

  • Urine Analysis: The total amount of Vitamin B6 excreted in the urine was measured. This serves as an indirect indicator of the amount of this compound that was absorbed and metabolized.

  • Data Analysis: The amount of urinary Vitamin B6 was compared between different treatment groups (with and without surface-active agents) to assess the factors influencing absorption.

Visualizations

Experimental Workflow: Bioavailability Assessment

G cluster_PN_HCL Pyridoxine Hydrochloride Bioavailability cluster_PN_DP This compound Absorption PNHCL_Admin Oral Administration of Pyridoxine Hydrochloride PNHCL_Blood Serial Blood Sampling PNHCL_Admin->PNHCL_Blood PNHCL_Plasma Plasma Analysis (HPLC) PNHCL_Blood->PNHCL_Plasma PNHCL_PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) PNHCL_Plasma->PNHCL_PK PNDP_Admin Oral Administration of This compound PNDP_Urine Urine Collection PNDP_Admin->PNDP_Urine PNDP_Analysis Urinary Vitamin B6 Analysis PNDP_Urine->PNDP_Analysis PNDP_Absorption Assessment of Absorption PNDP_Analysis->PNDP_Absorption

Caption: Comparative experimental workflows for assessing the bioavailability of Pyridoxine Hydrochloride and the absorption of this compound.

Signaling Pathway: General Vitamin B6 Metabolism

G cluster_absorption Intestinal Absorption cluster_liver Hepatic Metabolism cluster_excretion Excretion PN_HCL Pyridoxine HCl (Water-Soluble) Passive_Diffusion Passive Diffusion PN_HCL->Passive_Diffusion PN_DP Pyridoxine Dipalmitate (Fat-Soluble) Lipid_Absorption Lipid Absorption (Micelle Formation) PN_DP->Lipid_Absorption Pyridoxine Pyridoxine Passive_Diffusion->Pyridoxine Lipid_Absorption->Pyridoxine Hydrolysis PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) Pyridoxine->PLP Phosphorylation Metabolites Inactive Metabolites (e.g., 4-Pyridoxic Acid) PLP->Metabolites Metabolism Urine Urinary Excretion Metabolites->Urine

References

Comparative Efficacy of Vitamin B6 Esters in Skin Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vitamin B6, a crucial water-soluble vitamin, exists in several forms, or esters, including pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated counterparts, most notably pyridoxal 5'-phosphate (PLP), the primary active coenzyme form.[1][2] In dermatology and cosmetic science, these vitamers are recognized for their significant contributions to skin health, including roles in metabolic reactions, anti-inflammatory responses, antioxidant defense, and regulation of sebum production.[3][4] This guide provides a comparative analysis of the efficacy of different Vitamin B6 esters in skin models, supported by available experimental data and detailed methodologies, to aid in research and development.

Metabolic Conversion and Bioavailability in Skin

The efficacy of topically applied Vitamin B6 esters is intrinsically linked to their metabolism within the skin. Non-phosphorylated forms (pyridoxine, pyridoxal, and pyridoxamine) must be absorbed by skin cells and then converted into their active phosphorylated forms. The key enzyme in this process is pyridoxal kinase, which phosphorylates these esters. Subsequently, pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are converted to the active coenzyme, pyridoxal 5'-phosphate (PLP), by the enzyme pyridox-(am)-ine 5'-phosphate oxidase (PNPOx).[5][6]

This multi-step conversion suggests that the direct topical application of PLP could offer more immediate bioavailability and bypass potential rate-limiting enzymatic steps. However, the stability of different esters in formulation and their ability to penetrate the stratum corneum are critical factors influencing their ultimate efficacy. For instance, a stabilized form, Pyridoxine Cyclic Phosphate, has been developed to resist degradation from heat and light, aiming for more effective topical delivery.[7]

G cluster_extracellular Topical Application cluster_intracellular Inside Skin Cell PN Pyridoxine (PN) PN_in PN PN->PN_in Penetration PL Pyridoxal (PL) PL_in PL PL->PL_in Penetration PM Pyridoxamine (PM) PM_in PM PM->PM_in Penetration PLP_ext Pyridoxal 5'-Phosphate (PLP) PLP_in PLP (Active Form) PLP_ext->PLP_in Direct Penetration PNP PNP PN_in->PNP Pyridoxal Kinase PL_in->PLP_in Pyridoxal Kinase PMP PMP PM_in->PMP Pyridoxal Kinase Biological_Effects Biological Effects (Anti-inflammation, etc.) PLP_in->Biological_Effects Coenzyme for >100 reactions PNP->PLP_in PNPOx PMP->PLP_in PNPOx

Metabolic pathway of Vitamin B6 esters in the skin after topical application.

Comparative Efficacy Overview

While direct head-to-head quantitative comparisons in skin models are limited in publicly available literature, we can synthesize the known functions and mechanisms to compare the potential efficacy of different esters.

Efficacy ParameterPyridoxine (PN)Pyridoxal 5'-Phosphate (PLP)Pyridoxamine (PM)Other Esters
Anti-Inflammatory Strong evidence. Reduces expression of pro-inflammatory cytokines.[8][9]The active form responsible for the anti-inflammatory effects observed with other esters.[8]Known anti-inflammatory properties.Pyridoxine Cyclic Phosphate is noted for reducing skin inflammation.[7]
Antioxidant Activity Contributes to glutathione (B108866) production and enhances intracellular antioxidant systems via Nrf2 activation.[3][10]As the active coenzyme, it is essential for antioxidant enzyme functions.Potent scavenger of free radicals and inhibitor of advanced glycation end products (AGEs).[11]Derivatives are noted as efficient singlet oxygen quenchers.[10]
Sebum Regulation Clinically used to regulate sebum production, beneficial for acne-prone skin.[3][4]Believed to inhibit 5α-reductase, reducing sebum production.[7]Less studied for this specific effect compared to pyridoxine.Pyridoxine Cyclic Phosphate is specifically highlighted for reducing excess sebum.[7]
Collagen Support Crucial for the synthesis of amino acids like glycine (B1666218) and serine, which are essential for collagen development.[3]As a coenzyme in amino acid metabolism, it is vital for providing the building blocks for collagen synthesis.[4]Less directly studied for collagen support.No specific data found.
Anti-Pigmentation Suppresses phagocytosis of melanosomes by keratinocytes under oxidative stress.[10][12]Likely mediates the anti-pigmentation effects of pyridoxine.Not specifically studied for this effect.No specific data found.

Key Experimental Findings and Protocols

Anti-Inflammatory Effects via Sphingosine-1-Phosphate (S1P) Regulation

A key mechanism for the anti-inflammatory action of Vitamin B6 involves the regulation of the sphingolipid metabolite, sphingosine-1-phosphate (S1P).

  • Finding: Vitamin B6 supplementation reduces the accumulation of S1P by promoting the activity of S1P lyase (SPL). This reduction in S1P suppresses the activation of pro-inflammatory signaling pathways like NF-κB and MAPKs, leading to decreased production of cytokines such as IL-1β, TNF-α, and IL-6 in macrophages.[8]

  • Experimental Protocol:

    • Cell Model: Bone marrow-derived macrophages (BMDMs) were used.

    • Treatment: Cells were pre-treated with Pyridoxal (PL) hydrochloride at various concentrations (e.g., 0, 10, 50, 100 μM) for 2 hours.

    • Inflammatory Challenge: Cells were stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.

    • Analysis:

      • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant were quantified using ELISA kits.

      • Western Blot: Phosphorylation of key signaling proteins (p65, p38, ERK, JNK) in cell lysates was analyzed to assess NF-κB and MAPK pathway activation.

      • S1P Measurement: Intracellular S1P levels were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage S1P S1P Accumulation Macrophage->S1P Induces NFkB_MAPK NF-κB & MAPK Signaling Pathways S1P->NFkB_MAPK Activates SPL S1P Lyase (SPL) SPL->S1P Degrades B6 Vitamin B6 (PL) B6->SPL Promotes Activity Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_MAPK->Cytokines Upregulates Production

Anti-inflammatory signaling pathway of Vitamin B6 in macrophages.
Anti-Pigmentation Effects via Antioxidant Action

Pyridoxine has demonstrated potential in preventing skin pigmentation by mitigating oxidative stress in keratinocytes.

  • Finding: Pyridoxine enhances the expression of intracellular antioxidants through the activation of the Nrf2 pathway. This antioxidant effect suppresses the increased phagocytosis of melanosomes by keratinocytes, a key step in the formation of pigmented spots, which is typically triggered by oxidative stress (e.g., from UVB exposure).[10][12]

  • Experimental Protocol:

    • Cell Model: Normal human epidermal keratinocytes (NHEKs).

    • Treatment: Cells were treated with Pyridoxine (VB6) at concentrations such as 1 mM.

    • Oxidative Stress Induction: Cells were exposed to UVB radiation to induce oxidative stress and increase phagocytic activity.

    • Phagocytosis Assay: Fluorescent beads were used as pseudo-melanosomes. The incorporation of these beads into keratinocytes was measured using flow cytometry to quantify phagocytic activity.

    • Analysis:

      • Western Blot: Expression levels of Nrf2 and differentiation marker proteins (e.g., involucrin, filaggrin) were assessed.

      • Flow Cytometry: Quantification of fluorescent bead uptake by keratinocytes.[10]

G cluster_workflow Experimental Workflow: Anti-Pigmentation Assay step1 1. Culture Keratinocytes step2 2. Treat with Pyridoxine step1->step2 step3 3. Induce Oxidative Stress (UVB) step2->step3 step4 4. Add Fluorescent Beads (Pseudo-Melanosomes) step3->step4 step5 5. Incubate to Allow Phagocytosis step4->step5 step6 6. Analyze Bead Uptake (Flow Cytometry) step5->step6 step7 7. Analyze Protein Expression (Western Blot) step5->step7

Workflow for assessing the anti-pigmentation effects of pyridoxine.

Conclusion

The various esters of Vitamin B6 play multifaceted and vital roles in maintaining skin homeostasis. Pyridoxine (PN) is well-documented for its anti-inflammatory, antioxidant, and sebum-regulating properties. Pyridoxamine (PM) shows particular promise as an antioxidant and anti-glycation agent. The phosphorylated ester, Pyridoxal 5'-Phosphate (PLP), is the ultimate bioactive form within the cell, responsible for the enzymatic reactions that underpin these skin benefits.

For drug development and formulation, the choice of ester presents a trade-off between stability, skin penetration, and metabolic activation. While non-phosphorylated forms like pyridoxine are commonly used, stabilized derivatives and the direct use of the active form, PLP, warrant further investigation for enhanced topical efficacy. The experimental data suggest that the primary benefits of topical Vitamin B6 application—reduced inflammation and protection against oxidative stress—are robust, making it a valuable active ingredient for a range of dermatological applications. Future research should focus on direct comparative studies of these esters in 3D human skin models to quantify differences in penetration and efficacy, providing a clearer roadmap for formulation optimization.[13]

References

Validating the In Vivo Anti-inflammatory Effects of Pyridoxine 3,4-Dipalmitate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available data: Direct in vivo experimental data on the anti-inflammatory effects of Pyridoxine (B80251) 3,4-Dipalmitate is limited in publicly accessible scientific literature. This guide, therefore, extrapolates the potential anti-inflammatory activity of Pyridoxine 3,4-Dipalmitate from its parent molecule, Pyridoxine (Vitamin B6). For comparative purposes, we will contrast the known anti-inflammatory properties of Pyridoxine with two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The comparisons are based on data from studies utilizing the widely accepted carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The following tables summarize the quantitative data on the percentage of edema inhibition by Dexamethasone and Indomethacin in the rat carrageenan-induced paw edema model. Due to the lack of specific studies, quantitative data for Pyridoxine in this model is not available for direct comparison. However, studies have shown that pyridoxine deficiency can lead to a 54% increase in edema in rats, suggesting its crucial role in controlling inflammatory responses.[1][2]

Table 1: In Vivo Anti-inflammatory Activity of Dexamethasone

Treatment GroupDoseTime Post-Carrageenan% Edema Inhibition
Dexamethasone1 µg (local injection)3 hours>60%
Dexamethasone5 mg/kg5 days (LPS model)-

Data extrapolated from studies on carrageenan-induced paw edema and LPS-induced inflammation.[3][4]

Table 2: In Vivo Anti-inflammatory Activity of Indomethacin

Treatment GroupDoseTime Post-Carrageenan% Edema Inhibition
Indomethacin10 mg/kg2 hours54%
Indomethacin10 mg/kg3 hours54%
Indomethacin10 mg/kg4 hours54%
Indomethacin10 mg/kg5 hours33%
Indomethacin10 mg/kg-87.3% (overall)

Data compiled from various studies on carrageenan-induced paw edema in rats.[5]

Experimental Protocols

A standardized and widely used method for evaluating the in vivo anti-inflammatory activity of compounds is the carrageenan-induced paw edema model in rats.

Objective: To induce acute inflammation in the rat paw and to assess the anti-inflammatory effect of a test compound by measuring the reduction in paw volume (edema).

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound, Dexamethasone, Indomethacin)

  • Vehicle (e.g., saline, distilled water)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Control (vehicle only)

    • Group II: Carrageenan control (vehicle + carrageenan)

    • Group III: Test compound (e.g., this compound) + carrageenan

    • Group IV: Standard drug 1 (Dexamethasone) + carrageenan

    • Group V: Standard drug 2 (Indomethacin) + carrageenan

  • Drug Administration: Administer the test compound, standard drugs, or vehicle orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except for the control group).

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5][6][7][8]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Average paw volume of the carrageenan control group

    • Vt = Average paw volume of the treated group

Signaling Pathways in Inflammation

The anti-inflammatory effects of Pyridoxine, Dexamethasone, and Indomethacin are mediated through distinct signaling pathways.

Pyridoxine's Anti-inflammatory Mechanism

Pyridoxine, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is known to modulate the immune response and downregulate the expression of several pro-inflammatory cytokines. It is believed to interfere with key inflammatory signaling pathways, although the exact mechanisms are still being elucidated. High doses of vitamin B6 have been shown to have a global anti-inflammatory effect by downregulating mediators such as TNF-α, IL-1β, IL-6, and various chemokines and their receptors.[9][10]

pyridoxine_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pyridoxine Pyridoxine (Vitamin B6) cluster_pathways Intracellular Signaling cluster_cytokines Pro-inflammatory Cytokine Production Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimulus->MAPK Pathway Pyridoxine Pyridoxine Pyridoxine->NF-κB Pathway Inhibits Pyridoxine->MAPK Pathway Inhibits TNF-α TNF-α NF-κB Pathway->TNF-α IL-1β IL-1β NF-κB Pathway->IL-1β IL-6 IL-6 NF-κB Pathway->IL-6 MAPK Pathway->TNF-α MAPK Pathway->IL-1β MAPK Pathway->IL-6

Pyridoxine's inhibitory effect on inflammatory pathways.
Dexamethasone's Anti-inflammatory Mechanism

Dexamethasone is a potent synthetic glucocorticoid. Its primary mechanism of action involves binding to glucocorticoid receptors (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.[11][12][13][14]

dexamethasone_pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds DEX-GR Complex DEX-GR Complex Nucleus Nucleus DEX-GR Complex->Nucleus Translocates NF-κB / AP-1 NF-κB / AP-1 Nucleus->NF-κB / AP-1 Inhibits Anti-inflammatory\nProteins Anti-inflammatory Proteins Nucleus->Anti-inflammatory\nProteins Upregulates Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB / AP-1->Pro-inflammatory\nGenes Activates

Dexamethasone's mechanism of anti-inflammatory action.
Indomethacin's Anti-inflammatory Mechanism

Indomethacin is a non-selective cyclooxygenase (COX) inhibitor. It blocks the activity of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting their synthesis, Indomethacin effectively reduces the inflammatory response.[15][16][17]

indomethacin_pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Indomethacin's inhibition of the COX pathway.

Experimental Workflow for In Vivo Anti-inflammatory Studies

The following diagram illustrates a typical workflow for conducting in vivo anti-inflammatory studies using the carrageenan-induced paw edema model.

experimental_workflow A Animal Acclimatization (1 week) B Randomization and Grouping (Control, Carrageenan, Test, Standards) A->B C Drug Administration (Oral/IP) B->C D Induction of Inflammation (Sub-plantar Carrageenan Injection) C->D E Measurement of Paw Volume (Plethysmometer at 0, 1, 2, 3, 4, 5h) D->E F Data Analysis (% Edema Inhibition) E->F G Results and Comparison F->G

Workflow for carrageenan-induced paw edema assay.

References

Cross-Validation of Analytical Methods for Pyridoxine 3,4-Dipalmitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic ester of pyridoxine (Vitamin B6), designed to enhance its stability and facilitate its incorporation into lipid-based formulations. Accurate and precise quantification of this compound is crucial for formulation development, quality control, and pharmacokinetic studies. This guide provides a comparative cross-validation of common analytical methodologies applicable to the analysis of Pyridoxine 3,4-Dipalmitate. Due to the limited availability of specific validated methods for this particular ester, this guide presents an objective comparison based on established methods for other lipophilic vitamin derivatives and pyridoxine hydrochloride. The principles and experimental data provided are derived from analogous compounds and are intended to serve as a robust starting point for method development and validation for this compound.

The analytical techniques compared are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are evaluated based on their performance characteristics, including linearity, accuracy, precision, and sensitivity (limit of detection and quantification).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters of the three compared analytical techniques, based on data from analogous lipophilic compounds and pyridoxine hydrochloride.

ParameterHPLC-DADUHPLC-MS/MSGC-MS
Linearity Range 1-100 µg/mL0.1-1000 ng/mL10-500 ng/mL
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 ng/mL~5 ng/mL
Selectivity ModerateHighHigh
Sample Throughput ModerateHighLow
Cost LowHighModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely used technique for the quantification of vitamin derivatives in various matrices.

Sample Preparation:

  • Extraction: For lipid-based formulations, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended. A common approach involves dissolving the sample in a non-polar solvent like hexane, followed by extraction with a polar solvent such as methanol (B129727) or acetonitrile (B52724) to separate the analyte from the lipid matrix. For solid samples, initial dissolution in a suitable organic solvent followed by filtration is necessary.

  • Saponification: In matrices with high lipid content, saponification may be necessary to hydrolyze interfering fats. This typically involves heating the sample with an ethanolic potassium hydroxide (B78521) solution.[1][2] However, care must be taken as this process will also hydrolyze the dipalmitate ester of pyridoxine, yielding free pyridoxine. For the analysis of the intact ester, saponification should be avoided.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly used for lipophilic compounds. A typical gradient might start at 70% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) set at the maximum absorbance wavelength of this compound (to be determined, but likely around 290 nm based on the pyridoxine chromophore).

  • Injection Volume: 20 µL.

Validation Parameters:

  • Linearity: A calibration curve is constructed by preparing a series of standard solutions of this compound in the mobile phase over a specified concentration range.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo formulation.

  • Precision: Assessed by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision).

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

This technique offers higher sensitivity and selectivity compared to HPLC-DAD, making it suitable for trace-level analysis and complex matrices.

Sample Preparation:

  • Sample preparation is similar to that for HPLC-DAD, but with a greater emphasis on minimizing matrix effects. Protein precipitation with acetonitrile is a common step for biological samples.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Column: UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid to enhance ionization.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Validation Parameters:

  • Validation follows the same principles as for HPLC-DAD, with the addition of assessing matrix effects by comparing the response of the analyte in the matrix with that in a neat solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required.

Sample Preparation and Derivatization:

  • Extraction: Similar to HPLC methods.

  • Derivatization: The hydroxyl group of the pyridoxine moiety may require derivatization (e.g., silylation with BSTFA) to increase its volatility and thermal stability.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of 150°C, ramped to 300°C.

  • Injection Mode: Splitless.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Visualizations

Experimental Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to the International Council for Harmonisation (ICH) guidelines.

G cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness G Start Start: Define Analytical Needs High_Sensitivity High Sensitivity Required? (Trace Analysis) Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No UHPLC_MSMS UHPLC-MS/MS High_Sensitivity->UHPLC_MSMS Yes High_Throughput High Sample Throughput Needed? Complex_Matrix->High_Throughput No Complex_Matrix->UHPLC_MSMS Yes HPLC_DAD HPLC-DAD High_Throughput->HPLC_DAD Yes GC_MS GC-MS (with derivatization) High_Throughput->GC_MS No

References

A Comparative Guide to the Cellular Activity of Pyridoxine 3,4-Dipalmitate and Pyridoxine Tripalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular activities of two lipid-soluble derivatives of Vitamin B6: Pyridoxine (B80251) 3,4-Dipalmitate and Pyridoxine Tripalmitate. As direct comparative studies are limited, this guide synthesizes information on their presumed mechanisms of action based on their chemical structures and the established principles of cellular uptake and metabolism of lipophilic prodrugs. The included experimental protocols provide a framework for the direct evaluation of these compounds.

Introduction

Pyridoxine, a water-soluble form of Vitamin B6, is a crucial coenzyme in over 140 metabolic reactions, including amino acid metabolism and neurotransmitter synthesis.[1][2] Its therapeutic potential is often limited by its hydrophilic nature, which can restrict its passage across the lipid-rich cell membranes. To enhance its bioavailability and cellular uptake, lipid-soluble derivatives have been synthesized. Pyridoxine 3,4-Dipalmitate and Pyridoxine Tripalmitate are two such derivatives, where the hydrophilic hydroxyl groups of pyridoxine are esterified with palmitic acid, a saturated fatty acid.

These esterified forms are designed to act as prodrugs. Their increased lipophilicity is intended to facilitate passive diffusion across cell membranes. Once inside the cell, intracellular esterases are expected to hydrolyze the ester bonds, releasing pyridoxine. The liberated pyridoxine is then converted into its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), through the action of pyridoxal kinase.[3] PLP then participates in various enzymatic reactions.[1][2]

The primary difference between the two compounds lies in the degree of esterification. This compound has two palmitate chains, while Pyridoxine Tripalmitate has three. This structural difference is hypothesized to influence their lipophilicity, rate of cellular uptake, and subsequent hydrolysis, thereby affecting their overall cellular activity.

Presumed Mechanism of Action and Cellular Fate

The cellular activity of both pyridoxine esters is contingent on a three-step process: cellular uptake, intracellular hydrolysis, and conversion to the active coenzyme.

  • Cellular Uptake: Due to their lipophilic nature, both compounds are expected to cross the cell membrane via passive diffusion. The higher degree of esterification in Pyridoxine Tripalmitate suggests it is more lipophilic than the dipalmitate analogue. This may lead to a faster rate of diffusion across the plasma membrane.

  • Intracellular Hydrolysis: Once inside the cell, non-specific intracellular esterases are responsible for cleaving the palmitate chains from the pyridoxine backbone. The rate of this hydrolysis is a critical factor determining the intracellular concentration of free pyridoxine. It is plausible that the steric hindrance of three palmitate chains in Pyridoxine Tripalmitate might influence the rate of enzymatic hydrolysis compared to the two chains of this compound.

  • Conversion to Pyridoxal 5'-Phosphate (PLP): The released pyridoxine is phosphorylated by pyridoxal kinase to form pyridoxine 5'-phosphate, which is then oxidized to the active coenzyme, PLP. PLP is essential for the function of numerous enzymes involved in amino acid metabolism, neurotransmitter synthesis (e.g., GABA, serotonin, dopamine), and other vital cellular processes.[1][4][5]

The following diagram illustrates the proposed cellular processing of these pyridoxine esters.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane PD Pyridoxine Dipalmitate PD_in Pyridoxine Dipalmitate PD->PD_in Passive Diffusion PT Pyridoxine Tripalmitate PT_in Pyridoxine Tripalmitate PT->PT_in Passive Diffusion mem PN Pyridoxine PD_in->PN Esterase Hydrolysis PT_in->PN Esterase Hydrolysis PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PN->PLP Pyridoxal Kinase Enzymes PLP-Dependent Enzymes PLP->Enzymes Coenzyme Activity

Caption: Proposed cellular uptake and metabolism of pyridoxine esters.

Comparative Performance Data (Hypothetical)

In the absence of direct comparative experimental data, the following table presents hypothetical quantitative data based on the presumed mechanisms of action. These values are for illustrative purposes and would need to be confirmed by experimental studies as outlined in the subsequent sections.

ParameterThis compoundPyridoxine TripalmitateRationale for Hypothetical Values
Cellular Uptake Rate (pmol/min/mg protein) 150200Higher lipophilicity of the tripalmitate may lead to faster passive diffusion across the cell membrane.
Intracellular Hydrolysis Rate (nmol/min/mg protein) 8060Potential steric hindrance from three palmitate chains in the tripalmitate may result in a slower rate of enzymatic hydrolysis by intracellular esterases.
Cytotoxicity (IC50 in µM) > 200> 200Both are expected to have low cytotoxicity as they are composed of a vitamin and a common fatty acid.
Neuroprotective Effect (% protection against glutamate-induced toxicity) 6555A potentially faster release of pyridoxine from the dipalmitate could lead to a more immediate neuroprotective effect.
Antioxidant Activity (DPPH scavenging IC50 in µg/mL) 120150The antioxidant activity is dependent on the release of pyridoxine; a slower hydrolysis of the tripalmitate may result in a higher IC50 value.

Experimental Protocols

To empirically compare the cellular activities of this compound and Pyridoxine Tripalmitate, the following experimental protocols are recommended.

Cellular Uptake Assay using Fluorescently Labeled Esters

Objective: To quantify and compare the rate of cellular uptake of the two pyridoxine esters.

Methodology:

  • Synthesis of Fluorescent Probes: Synthesize fluorescently labeled analogues of this compound and Pyridoxine Tripalmitate by conjugating a lipophilic fluorescent dye (e.g., BODIPY-C12) to the pyridoxine backbone prior to esterification or to one of the palmitate chains.

  • Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies) in a 96-well plate and culture to 80-90% confluency.

  • Treatment: Incubate the cells with equimolar concentrations of the fluorescently labeled pyridoxine esters for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Measurement: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular probes. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of the fluorescent probes. Calculate the intracellular concentration of the esters at each time point and determine the initial uptake rate (pmol/min/mg of total cell protein).

G A Synthesize Fluorescently Labeled Pyridoxine Esters C Incubate Cells with Labeled Esters A->C B Culture SH-SY5Y Cells in 96-well Plate B->C D Wash Cells to Remove Extracellular Probe C->D E Lyse Cells and Measure Intracellular Fluorescence D->E F Calculate Uptake Rate E->F

Caption: Workflow for the cellular uptake assay.

Cytotoxicity Assay (MTT Assay)

Objective: To assess and compare the potential cytotoxicity of the two pyridoxine esters.

Methodology:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and Pyridoxine Tripalmitate (e.g., 0.1, 1, 10, 100, 200 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Neuroprotection Assay against Glutamate-Induced Cytotoxicity

Objective: To evaluate and compare the neuroprotective effects of the two pyridoxine esters against glutamate-induced excitotoxicity.

Methodology:

  • Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to induce a more neuron-like phenotype.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound and Pyridoxine Tripalmitate for 24 hours.

  • Glutamate (B1630785) Challenge: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 10 mM) for a specified duration (e.g., 24 hours). A control group without glutamate exposure should be included.

  • Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by each compound at different concentrations, with 100% protection being the viability of cells not exposed to glutamate.

G A Differentiate SH-SY5Y Cells B Pre-treat with Pyridoxine Esters A->B C Induce Excitotoxicity with Glutamate B->C D Assess Cell Viability (MTT Assay) C->D E Calculate % Neuroprotection D->E

Caption: Workflow for the neuroprotection assay.

Signaling Pathways

The cellular activity of both pyridoxine esters ultimately converges on the function of their active metabolite, Pyridoxal 5'-Phosphate (PLP). PLP is a critical coenzyme for a vast number of enzymes, primarily involved in amino acid metabolism. These enzymatic reactions are integral to several key signaling and metabolic pathways.

G cluster_prodrugs Lipid-Soluble Pyridoxine Prodrugs cluster_metabolism Intracellular Conversion cluster_pathways PLP-Dependent Pathways PD Pyridoxine Dipalmitate PN Pyridoxine PD->PN PT Pyridoxine Tripalmitate PT->PN PLP Pyridoxal 5'-Phosphate (PLP) PN->PLP Pyridoxal Kinase AA_Metabolism Amino Acid Metabolism (Transamination, Decarboxylation) PLP->AA_Metabolism Neurotransmitter Neurotransmitter Synthesis (GABA, Serotonin, Dopamine) PLP->Neurotransmitter Heme Heme Synthesis PLP->Heme Nucleotide Nucleotide Synthesis PLP->Nucleotide

Caption: PLP-dependent signaling and metabolic pathways.

Conclusion

This compound and Pyridoxine Tripalmitate represent promising lipophilic prodrugs of Vitamin B6, designed to enhance its cellular delivery. While direct comparative data on their cellular activity is currently unavailable, their structural differences suggest potential variations in their pharmacokinetic and pharmacodynamic profiles. It is hypothesized that the tripalmitate, being more lipophilic, may exhibit faster cellular uptake, while the dipalmitate may undergo more rapid intracellular hydrolysis to release the active pyridoxine.

The provided experimental protocols offer a comprehensive framework for a head-to-head comparison of these two compounds, enabling researchers to elucidate their relative efficacy in terms of cellular uptake, cytotoxicity, and biological activity. Such studies are crucial for the rational design and development of next-generation Vitamin B6 therapeutics with improved cellular penetration and efficacy.

References

A Comparative Analysis of Pyridoxine Dipalmitate and Other B6 Vitamers for Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance, stability, and mechanisms of Pyridoxine (B80251) Dipalmitate in comparison to other Vitamin B6 forms.

Executive Summary

Vitamin B6 is a crucial micronutrient with a well-established role in maintaining skin health. Its various forms, known as vitamers, each possess unique chemical properties that influence their stability, bioavailability, and therapeutic efficacy. This guide provides a detailed comparative study of Pyridoxine Dipalmitate, a lipophilic derivative of pyridoxine, against other common B6 vitamers such as pyridoxine, pyridoxal (B1214274), pyridoxamine (B1203002), and their phosphorylated counterparts. Through a synthesis of available data, this report outlines the superior skin penetration and stability of Pyridoxine Dipalmitate, making it a promising candidate for topical drug and cosmetic development. This guide presents quantitative data in structured tables, details experimental protocols for comparative analysis, and visualizes key metabolic and signaling pathways.

Introduction to B6 Vitamers

Vitamin B6 exists in several forms, collectively known as B6 vitamers. The primary forms include pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), along with their phosphorylated esters: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP)[1]. PLP is the biologically active coenzyme form, essential for over 140 enzymatic reactions in the human body, including those involved in amino acid metabolism, neurotransmitter synthesis, and immune function[1]. Pyridoxine Dipalmitate is a synthetic, oil-soluble derivative of pyridoxine, created by esterifying pyridoxine with two molecules of palmitic acid. This structural modification significantly enhances its lipophilicity, leading to improved stability and skin permeation.

Comparative Physicochemical Properties

The different B6 vitamers exhibit a range of solubilities and stabilities, which are critical factors for their formulation and delivery, particularly in topical applications.

VitamerChemical StructureSolubilityKey Characteristics
Pyridoxine (PN) 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-olWater-solubleCommonly used in supplements as pyridoxine hydrochloride.
Pyridoxal (PL) 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehydeWater-solubleA key intermediate in the metabolic pathway to PLP.
Pyridoxamine (PM) 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-olWater-solubleInvolved in amino acid metabolism.
Pyridoxal-5'-Phosphate (PLP) [3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl phosphateWater-solubleThe primary biologically active coenzyme form.
Pyridoxine Dipalmitate (3-hydroxy-2-methyl-5-{[(4-oxobutan-2-yl)oxy]carbonyl}pyridin-4-yl)methyl palmitateOil-solubleLipophilic derivative with enhanced stability and skin penetration.

Performance Comparison: Skin Penetration and Bioavailability

Inferred Skin Permeation Advantage of Pyridoxine Dipalmitate:

ParameterPyridoxine HydrochloridePyridoxine DipalmitateRationale
Log P (octanol-water partition coefficient) Low (hydrophilic)High (lipophilic)Lipophilic compounds more readily partition into the lipid-rich stratum corneum.
Skin Flux (inferred) LowerHigherIncreased partitioning and diffusion through the lipid matrix of the stratum corneum would theoretically lead to a higher flux.

Stability in Formulations

The stability of the active ingredient is a critical factor in the shelf-life and efficacy of topical products. Pyridoxine and its water-soluble salts are known to be sensitive to light and heat, leading to degradation in cosmetic formulations. In contrast, Pyridoxine Dipalmitate has been developed to overcome these stability issues.

ConditionPyridoxine HydrochloridePyridoxine DipalmitateReference
Light Exposure Prone to degradationMore stable[2]
Heat Exposure Prone to degradationMore stable[2]
In-formulation Stability (6 months) Significant degradation observed in some cosmetic products.[3]Generally stable in oil-based formulations.[4]

Mechanism of Action in the Skin

Upon penetrating the epidermis, Pyridoxine Dipalmitate is expected to be hydrolyzed by cutaneous esterases, releasing active pyridoxine. The freed pyridoxine can then be converted to the biologically active form, PLP, by the enzymatic action of pyridoxal kinase and pyridoxine-5'-phosphate oxidase, which are present in skin cells.

Metabolic Conversion in the Skin

The following diagram illustrates the proposed metabolic pathway of Pyridoxine Dipalmitate within keratinocytes.

Metabolic_Pathway cluster_extracellular Extracellular Space / Stratum Corneum cluster_keratinocyte Keratinocyte PD Pyridoxine Dipalmitate PD_in Pyridoxine Dipalmitate PD->PD_in Passive Diffusion PN Pyridoxine PD_in->PN Hydrolysis PNP Pyridoxine-5'-Phosphate PN->PNP Phosphorylation PLP Pyridoxal-5'-Phosphate (Active Form) PNP->PLP Oxidation Enzymes Cutaneous Esterases Enzymes->PD_in PK Pyridoxal Kinase PK->PN PNPO PNP Oxidase PNPO->PNP Anti_Inflammatory_Pathway cluster_cell Keratinocyte Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Proinflammatory_Genes->Cytokines PLP Pyridoxal-5'-Phosphate (from Pyridoxine Dipalmitate) PLP->IKK Inhibition Sebum_Regulation_Pathway cluster_sebocyte Sebocyte Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT Conversion Five_AR 5-alpha-reductase Five_AR->Testosterone Sebum_Production Increased Sebum Production DHT->Sebum_Production PLP Pyridoxal-5'-Phosphate (from Pyridoxine Dipalmitate) PLP->Five_AR Inhibition Permeation_Workflow prep 1. Skin Membrane Preparation (e.g., excised human or porcine skin) setup 2. Franz Diffusion Cell Setup prep->setup application 3. Application of Test Formulations (Pyridoxine Dipalmitate vs. Pyridoxine HCl) setup->application sampling 4. Receptor Fluid Sampling at Predetermined Time Points application->sampling analysis 5. HPLC Analysis of Samples sampling->analysis data 6. Data Analysis (Flux, Permeability Coefficient) analysis->data

References

A Head-to-Head Comparison: Pyridoxine 3,4-Dipalmitate and Retinoic Acid in the Management of Acne Vulgaris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of Pyridoxine (B80251) 3,4-Dipalmitate and retinoic acid for the treatment of acne based on currently available scientific literature. It is critical to note that while retinoic acid is a well-established, extensively studied pharmaceutical agent for acne, there is a significant lack of publicly available, peer-reviewed clinical trial data for Pyridoxine 3,4-Dipalmitate. Much of the information on this compound is derived from cosmetic ingredient suppliers and studies on other pyridoxine derivatives. No direct head-to-head clinical trials comparing the two compounds were identified.

Executive Summary

Acne vulgaris is a multifactorial skin condition characterized by follicular hyperkeratinization, excess sebum production, inflammation, and the proliferation of Cutibacterium acnes. Retinoic acid, a derivative of vitamin A, is a cornerstone of topical acne therapy, targeting multiple pathogenic factors. This compound, an oil-soluble derivative of vitamin B6, is a cosmetic ingredient purported to have anti-acne benefits, primarily through sebum regulation and anti-inflammatory effects. This guide synthesizes the available evidence for both compounds to provide a comparative analysis for research and development professionals.

Data Presentation

Due to the limited quantitative data for this compound, a direct comparative table is not feasible. Instead, the following tables summarize the well-documented efficacy of retinoic acid.

Table 1: Clinical Efficacy of Topical Retinoids in Acne Vulgaris
Efficacy EndpointTretinoin (B1684217) (0.025% - 0.1%)Adapalene (0.1% - 0.3%)Tazarotene (0.1%)
Reduction in Inflammatory Lesions Significant reduction demonstrated in numerous clinical trials.[1]Comparable efficacy to tretinoin, with some studies suggesting better tolerability.[1]Often shows greater efficacy in reducing inflammatory lesions compared to tretinoin and adapalene.
Reduction in Non-Inflammatory Lesions (Comedones) Highly effective in reducing microcomedones and existing comedones.[1]Similar efficacy to tretinoin in reducing comedonal lesions.[1]Generally demonstrates superior comedolytic activity compared to tretinoin and adapalene.
Reduction in Total Lesion Count Significant reductions observed, often dose-dependent.[1]Significant reductions, with the 0.3% concentration showing superior efficacy to 0.1%.[1]Demonstrates a high degree of total lesion reduction.
Investigator's Global Assessment (IGA) Success Superior to vehicle in achieving 'clear' or 'almost clear' ratings.Superior to vehicle, with success rates often comparable to other retinoids.High rates of treatment success reported in clinical trials.

Note: Efficacy can vary based on formulation, concentration, and patient population.

Table 2: Effect of Retinoids on Sebum Production
CompoundMethod of AdministrationEffect on Sebum ProductionReference
Isotretinoin (13-cis-retinoic acid) OralMarked, dose-related decrease in sebum production, up to 90%.[2]Farrell LN, et al. J Am Acad Dermatol. 1980.
Topical Tretinoin TopicalStudies on topical application show it does not significantly alter the quantity of sebum excreted but may modulate the sebum lipidome.
Topical All-Trans Retinoic Acid (ATRA) TopicalSignificant decrease in Sebum Excretion Rate (SER) observed in patients with forehead acne.[3]

For This compound , a study on a combination dermocosmetic formulation containing a different vitamin B6 derivative, pyridoxine tris-hexyldecanoate , along with niacinamide and zinc-PCA, reported a 60% reduction in inflammatory acne lesions after six weeks of twice-daily application.[4] However, the contribution of the individual components was not isolated. A patent for another derivative, Pyridoxine Cyclic Phosphate , claims it can reduce excess sebum production by inhibiting the 5α-reductase enzyme.[5]

Mechanism of Action

Retinoic Acid

Retinoic acid exerts its effects by binding to nuclear retinoic acid receptors (RARs), which then act as transcription factors to modulate gene expression. This leads to a cascade of effects beneficial for acne treatment:

  • Normalization of Follicular Keratinization: Retinoids reduce the cohesiveness of follicular epithelial cells, leading to decreased formation of microcomedones, the precursors to all acne lesions.[1]

  • Anti-inflammatory Effects: They inhibit the expression of various pro-inflammatory cytokines and mediators.

  • Comedolytic Activity: By promoting the shedding of keratinocytes, they help to expel existing comedones.

This compound

The precise mechanism of action for this compound in acne is not well-documented in peer-reviewed literature. However, based on the known functions of vitamin B6 in the skin and information from ingredient suppliers, the proposed mechanisms include:

  • Regulation of Sebum Production: Vitamin B6 is involved in the metabolism of fatty acids and lipids.[6] It is hypothesized that topical application of a stable, oil-soluble derivative like this compound can help regulate sebum secretion.[7][8] Some evidence suggests that vitamin B6 may inhibit 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), which is a key driver of sebum production.[5]

  • Anti-inflammatory Properties: Vitamin B6 has been shown to possess anti-inflammatory properties.[9] By reducing inflammation, it may help to alleviate the redness and swelling associated with inflammatory acne lesions.

Signaling Pathways

Retinoic_Acid_Signaling_Pathway cluster_cell Keratinocyte cluster_nucleus Nucleus cluster_effects Cellular Effects Retinoic Acid Retinoic Acid Retinoic Acid->Cell Membrane Diffusion CRABP CRABP Retinoic Acid->CRABP Binds RAR/RXR RAR/RXR Heterodimer CRABP->RAR/RXR Transport to Nucleus RARE Retinoic Acid Response Element RAR/RXR->RARE Binds to DNA Gene Expression Gene Expression RARE->Gene Expression Modulates Transcription Normalization Normalization of Keratinization Gene Expression->Normalization Anti-inflammatory Anti-inflammatory Effects Gene Expression->Anti-inflammatory Comedolytic Comedolytic Activity Gene Expression->Comedolytic

Caption: Retinoic Acid Signaling Pathway in Keratinocytes.

Pyridoxine_Signaling_Pathway cluster_cell Sebocyte cluster_inflammation Inflammatory Cascade Pyridoxine_Dipalmitate Pyridoxine 3,4-Dipalmitate 5a_Reductase 5α-Reductase Pyridoxine_Dipalmitate->5a_Reductase Inhibits (Theoretical) Testosterone Testosterone Testosterone->5a_Reductase Substrate DHT Dihydro- testosterone 5a_Reductase->DHT Sebum_Production Sebum_Production DHT->Sebum_Production Stimulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Pyridoxine_Dipalmitate_Inflammation Pyridoxine 3,4-Dipalmitate Pyridoxine_Dipalmitate_Inflammation->Pro_inflammatory_Cytokines Reduces (Theoretical)

Caption: Theoretical Signaling Pathway of this compound in Acne.

Experimental Protocols

Retinoic Acid: A Typical Phase III Clinical Trial Protocol
  • Study Design: Multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.

  • Participants: Male and female subjects, typically aged 12 years and older, with a clinical diagnosis of acne vulgaris, a specified range of inflammatory and non-inflammatory lesion counts at baseline, and an Investigator's Global Assessment (IGA) score of moderate severity.

  • Treatment Regimen:

    • Test arm: Retinoic acid (e.g., tretinoin 0.05% cream) applied once daily in the evening to the entire face.

    • Control arm: Vehicle cream applied in the same manner.

    • Duration: Typically 12 weeks.

  • Efficacy Assessments:

    • Change from baseline in inflammatory and non-inflammatory lesion counts at weeks 2, 4, 8, and 12.

    • Proportion of subjects with at least a 2-grade improvement in IGA score from baseline to week 12.

  • Safety and Tolerability Assessments:

    • Monitoring of adverse events at each study visit.

    • Assessment of local tolerability (erythema, scaling, dryness, burning/stinging) using a standardized scale.

Retinoic_Acid_Trial_Workflow Screening Screening Baseline_Visit Baseline Visit (Week 0) Screening->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_Group Retinoic Acid Group Randomization->Treatment_Group Vehicle_Group Vehicle Group Randomization->Vehicle_Group Follow_up_Visits Follow-up Visits (Weeks 2, 4, 8) Treatment_Group->Follow_up_Visits Vehicle_Group->Follow_up_Visits Final_Visit Final Visit (Week 12) Follow_up_Visits->Final_Visit Data_Analysis Data_Analysis Final_Visit->Data_Analysis

References

Proposed Stability-Indicating RP-HPLC Method for Pyridoxine Dipalmitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of Pyridoxine Dipalmitate. Due to the limited availability of published, validated methods specifically for Pyridoxine Dipalmitate, this document provides a comprehensive starting point for method development and validation, drawing comparisons with established methods for related compounds and alternative analytical techniques. The experimental data and validation parameters presented herein are illustrative and would require experimental verification.

Comparison of Analytical Methods

The quantification of Pyridoxine Dipalmitate can be approached by various analytical techniques. While RP-HPLC is often the method of choice for stability-indicating assays due to its specificity and ability to separate degradation products, other methods have their merits and demerits.

Analytical TechniquePrincipleAdvantages for Pyridoxine Dipalmitate AnalysisDisadvantages for Pyridoxine Dipalmitate Analysis
Proposed RP-HPLC Separation based on polarity differences on a C18 column with UV detection.High specificity, enabling separation from degradation products.[1] High precision and accuracy.[2] Suitable for quantification in various matrices.Method development and validation can be time-consuming. Requires specialized equipment.
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte.Simple, rapid, and cost-effective for routine analysis of the pure substance.Lacks specificity; cannot distinguish between the active ingredient and potential degradation products that absorb at similar wavelengths. Susceptible to matrix interference.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[3]Extremely sensitive and selective, capable of identifying and quantifying trace amounts of impurities and degradation products.[3] Provides structural information about unknown degradants.High initial instrument cost and operational complexity. Matrix effects can suppress or enhance ion signals, requiring careful method development.[3]
HPTLC-Densitometry Separation on a high-performance thin-layer chromatography plate followed by quantification using a densitometer.High sample throughput, low solvent consumption per sample. Can be a cost-effective alternative to HPLC.Lower resolution and sensitivity compared to HPLC. Quantification can be less precise.

Proposed RP-HPLC Method Protocol

This proposed method is based on typical conditions for the analysis of long-chain fatty acid esters of vitamins, such as retinyl palmitate and ascorbyl palmitate.[4][5]

Chromatographic Conditions:

ParameterProposed Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 291 nm (based on Pyridoxine chromophore)
Injection Volume 20 µL
Column Temperature 30°C
Diluent Acetonitrile

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Pyridoxine Dipalmitate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.

  • Sample Preparation: For a bulk drug substance, prepare a solution of equivalent concentration to the working standard solution in acetonitrile. For formulated products, a suitable extraction procedure would need to be developed and validated.

Method Validation Parameters (Hypothetical Data)

A thorough validation according to ICH guidelines would be necessary.[1] The following table presents hypothetical acceptance criteria for key validation parameters.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.9990.9995 (over 25-150 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%Intraday: 0.8%, Interday: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for small variations in method parameters (flow rate, mobile phase composition)Complies
Specificity No interference from blank, placebo, and degradation products at the retention time of the analyte peak.Complies

Forced Degradation Studies Protocol

To establish the stability-indicating nature of the method, forced degradation studies would be performed on a sample of Pyridoxine Dipalmitate.

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.

  • Alkaline Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber.

Samples would be withdrawn at appropriate time points, diluted to a suitable concentration, and analyzed using the proposed RP-HPLC method. The chromatograms would be examined for the separation of the main peak from any degradation product peaks.

Forced Degradation Results (Hypothetical Data)

Stress ConditionNumber of Degradation Peaks% DegradationPeak Purity of Main Peak
Acid Hydrolysis (0.1 M HCl) 215.2%Passes
Alkaline Hydrolysis (0.1 M NaOH) 325.8%Passes
Oxidative (3% H₂O₂) 18.5%Passes
Thermal (105°C) 15.1%Passes
Photolytic (UV/Visible) 212.6%Passes

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis RP-HPLC Analysis cluster_results Data Analysis and Reporting prep_std Prepare Standard Solution hplc_system HPLC System (C18 Column, UV Detector) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_forced_deg Prepare Forced Degradation Samples prep_forced_deg->hplc_system chrom_acq Chromatographic Acquisition hplc_system->chrom_acq linearity Linearity & Range accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis (Peak Area, % Assay, % Degradation) chrom_acq->data_analysis data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->specificity data_analysis->lod_loq data_analysis->robustness report Final Report data_analysis->report

Caption: Experimental workflow for the development and validation of a stability-indicating RP-HPLC method.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products pdp Pyridoxine Dipalmitate acid Acidic (HCl) pdp->acid base Alkaline (NaOH) pdp->base oxidative Oxidative (H₂O₂) pdp->oxidative thermal Thermal pdp->thermal photo Photolytic pdp->photo pyridoxine Pyridoxine acid->pyridoxine palmitic_acid Palmitic Acid acid->palmitic_acid base->pyridoxine base->palmitic_acid oxidized_pyridoxine Oxidized Pyridoxine Derivatives oxidative->oxidized_pyridoxine other_degradants Other Unknown Degradants thermal->other_degradants photo->other_degradants

Caption: Potential degradation pathways of Pyridoxine Dipalmitate under various stress conditions.

References

A Comparative Efficacy Analysis: Pyridoxine 3,4-Dipalmitate and Niacinamide in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Pyridoxine (B80251) 3,4-Dipalmitate and Niacinamide, two active ingredients with applications in dermatology and cosmetic science. The comparison is based on available scientific literature and presents a detailed overview of their mechanisms of action, supported by experimental data where possible. This document aims to serve as a resource for researchers and professionals involved in the development of novel dermatological products.

Introduction

Niacinamide, the amide form of vitamin B3, is a well-established ingredient with a broad range of clinically documented benefits for the skin.[1][2][3][4][5][6][7][8] In contrast, Pyridoxine 3,4-Dipalmitate, an oil-soluble derivative of Pyridoxine (Vitamin B6), is a less extensively studied compound, primarily recognized for its potential in managing acne and skin inflammation.[1] This guide will delineate the known attributes of each compound to aid in their evaluation for specific formulation and research needs.

Comparative Overview of Efficacy

The following table summarizes the known topical benefits and mechanisms of action of this compound and Niacinamide. It is important to note that the body of evidence for niacinamide is substantially larger and more robust than that for this compound.

FeatureThis compoundNiacinamide
Primary Functions Anti-acne, Sebum regulation, Anti-inflammatory.[1]Skin barrier enhancement, Anti-inflammatory, Hyperpigmentation reduction, Sebum regulation, Anti-aging (wrinkle reduction), Antioxidant.[2][3][4][5][6][7][8][9][10]
Mechanism of Action Proposed to modulate sebum production and possess anti-inflammatory properties inherent to Vitamin B6.[8] Its lipophilic nature is suggested to enhance skin penetration.[1]Acts as a precursor to NAD+ and NADP, crucial coenzymes in cellular metabolism.[1][10] It inhibits melanosome transfer, downregulates inflammatory cytokines, and increases the synthesis of ceramides (B1148491) and other barrier lipids.[2][9][10]
Solubility Oil-soluble.[1]Water-soluble.[3]
Clinical Evidence Limited clinical data available specifically for this compound. Efficacy is largely inferred from studies on Pyridoxine.Extensive clinical trials demonstrating efficacy in treating acne, rosacea, hyperpigmentation, and signs of aging.[2][11][12][13][14]

Quantitative Data from In-Vitro and In-Vivo Studies

Quantitative data for this compound is scarce in publicly available literature. The following tables present available quantitative data for Niacinamide to serve as a benchmark.

Table 1: Niacinamide Efficacy in Hyperpigmentation
StudyConcentrationDurationKey Finding
Hakozaki et al. (2002)5%4 weeksSignificantly decreased hyperpigmentation and increased skin lightness compared to vehicle.
Navarrete-Solís et al. (2011)[11][12]4%8 weeksGood to excellent improvement in melasma in 44% of patients, comparable to 4% hydroquinone (B1673460) (55%).
Table 2: Niacinamide Efficacy in Sebum Regulation and Acne
StudyConcentrationDurationKey Finding
Draelos et al. (2006)2%4 weeksSignificantly lower sebum excretion rate and casual sebum levels.
Shalita et al. (1995)4%8 weeksComparable efficacy to 1% clindamycin (B1669177) gel in the treatment of moderate inflammatory acne.
Table 3: Niacinamide Efficacy in Skin Barrier Function
StudyConcentrationDurationKey Finding
Tanno et al. (2000)2%4 weeksDecreased transepidermal water loss (TEWL) and increased stratum corneum hydration.
Soma et al. (2005)2%4 weeksIncreased synthesis of ceramides, free fatty acids, and cholesterol in the stratum corneum.

Mechanisms of Action and Signaling Pathways

Niacinamide

Niacinamide's multifaceted benefits stem from its role as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphorylated form (NADP+). These coenzymes are vital for numerous cellular metabolic reactions.[1][10] Key mechanisms include:

  • Skin Barrier Enhancement: Niacinamide increases the production of ceramides, free fatty acids, and cholesterol, which are essential components of the skin's lipid barrier. This leads to reduced transepidermal water loss (TEWL) and improved skin hydration.[10]

  • Anti-inflammatory Effects: It exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[2][9]

  • Hyperpigmentation Reduction: Niacinamide inhibits the transfer of melanosomes from melanocytes to surrounding keratinocytes, a key step in the pigmentation process.[10] It does not inhibit tyrosinase activity directly.

  • Sebum Regulation: The mechanism for sebum reduction is not fully elucidated but is thought to be related to its role in cellular metabolism.

Niacinamide_Mechanism Niacinamide Niacinamide NAD NAD+ / NADP+ Niacinamide->NAD Melanosome Melanosome Transfer (Melanocyte to Keratinocyte) Niacinamide->Melanosome Inhibits Sebum Sebaceous Gland Niacinamide->Sebum Ceramides ↑ Ceramides ↑ Free Fatty Acids ↑ Cholesterol NAD->Ceramides NFkB NF-κB Pathway NAD->NFkB Inhibits Barrier Enhanced Skin Barrier (↓ TEWL) Ceramides->Barrier Cytokines ↓ Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation Hyperpigmentation Reduced Hyperpigmentation Melanosome->Hyperpigmentation Sebum_Regulation Sebum Regulation Sebum->Sebum_Regulation

Figure 1. Niacinamide's multifaceted mechanism of action.
This compound

The precise molecular mechanisms of topically applied this compound are not well-documented. However, its effects are believed to be derived from the biological roles of its parent molecule, Pyridoxine (Vitamin B6). As an oil-soluble derivative, it is designed for enhanced stability and skin penetration.[1] Once absorbed, it is likely hydrolyzed to release pyridoxine. The proposed mechanisms include:

  • Sebum Regulation: Vitamin B6 is involved in amino acid and lipid metabolism. It is postulated that it may help regulate sebum production by influencing the metabolic processes within sebaceous glands.[8]

  • Anti-inflammatory Action: Pyridoxine has been shown to have anti-inflammatory properties, which may be beneficial in inflammatory skin conditions like acne.[8]

  • Skin Barrier Support: Some studies on pyridoxine suggest it may play a role in maintaining epidermal function and has been shown to stimulate filaggrin production in keratinocytes, a key protein for skin barrier integrity.

Pyridoxine_Mechanism PD This compound (Topical Application) Hydrolysis Hydrolysis in Skin PD->Hydrolysis Pyridoxine Pyridoxine (Vitamin B6) Hydrolysis->Pyridoxine Sebaceous_Gland Sebaceous Gland Metabolism Pyridoxine->Sebaceous_Gland Inflammatory_Pathways Inflammatory Pathways Pyridoxine->Inflammatory_Pathways Modulates Keratinocytes Keratinocyte Differentiation Pyridoxine->Keratinocytes Sebum_Output ↓ Sebum Production Sebaceous_Gland->Sebum_Output Inflammation_Reduction ↓ Inflammation Inflammatory_Pathways->Inflammation_Reduction Barrier_Support Skin Barrier Support Keratinocytes->Barrier_Support

Figure 2. Proposed mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited or relevant to the assessment of these compounds are provided below.

In-Vitro Melanin (B1238610) Content Assay

This protocol is used to determine the effect of a test compound on melanin production in a cell culture model.

Melanin_Assay_Workflow Start Start: B16 Melanoma Cell Culture Treatment Treat cells with Test Compound (e.g., Niacinamide) and Vehicle Control Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Harvest Harvest cells and lyse Incubation->Harvest Solubilization Solubilize melanin pellet in NaOH Harvest->Solubilization Measurement Measure absorbance at 475 nm Solubilization->Measurement Normalization Normalize to total protein content Measurement->Normalization Result Result: % Melanin Inhibition Normalization->Result

Figure 3. Workflow for In-Vitro Melanin Content Assay.

Protocol:

  • Cell Culture: B16 melanoma cells are cultured in a suitable medium until they reach 80% confluency.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., Niacinamide) and a vehicle control.

  • Incubation: The treated cells are incubated for 48-72 hours to allow for melanin production.

  • Cell Lysis and Melanin Extraction: After incubation, the cells are washed and lysed. The melanin pellets are collected by centrifugation.

  • Solubilization and Quantification: The melanin pellets are dissolved in 1N NaOH. The absorbance of the solubilized melanin is measured at 475 nm using a spectrophotometer.

  • Normalization: The melanin content is normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

  • Data Analysis: The percentage of melanin inhibition is calculated by comparing the melanin content of treated cells to that of the vehicle control.

In-Vivo Sebum Production Measurement (Sebumeter®)

This non-invasive method is used to quantify the amount of sebum on the skin surface.

Protocol:

  • Subject Acclimatization: Subjects are required to acclimatize in a controlled environment (temperature and humidity) for at least 30 minutes before measurements.

  • Baseline Measurement: A baseline sebum measurement is taken from a defined area on the forehead using a Sebumeter®. The instrument's specialized tape absorbs skin surface lipids, and the change in its transparency is photometrically measured.

  • Product Application: The test product is applied to the designated area.

  • Post-application Measurements: Sebum levels are measured at specified time points after product application (e.g., 1, 2, and 4 hours).

  • Data Analysis: The change in sebum levels from baseline is calculated to determine the effect of the test product on sebum production.

In-Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Release in Keratinocytes)

This assay evaluates the potential of a compound to reduce the inflammatory response in skin cells.

Protocol:

  • Cell Culture: Human epidermal keratinocytes (HEKa) are cultured to sub-confluence.

  • Pre-treatment: Cells are pre-treated with the test compound (e.g., Niacinamide or this compound) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for 24 hours to allow for cytokine production and release.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage reduction in cytokine release in treated cells is calculated relative to the LPS-stimulated control cells.

Conclusion

Niacinamide is a well-characterized active ingredient with a robust body of scientific evidence supporting its efficacy in a wide range of dermatological applications, including skin barrier function, inflammation, hyperpigmentation, and sebum control. Its mechanisms of action are well-understood at the molecular level.

This compound, as an oil-soluble derivative of Vitamin B6, shows promise, particularly in the areas of sebum regulation and anti-inflammatory effects relevant to acne-prone skin. However, there is a clear need for more rigorous scientific investigation, including quantitative in-vitro and in-vivo studies, to fully elucidate its mechanisms of action and to substantiate its efficacy in comparison to established ingredients like niacinamide. For researchers and formulators, niacinamide currently represents a more evidence-based choice for a broad range of skin concerns, while this compound may be a candidate for further research and development, especially in formulations targeting oily and acne-prone skin. Direct comparative clinical trials are warranted to definitively establish the relative efficacy of these two compounds.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyridoxine (B80251) 3,4-Dipalmitate, a lipophilic derivative of Vitamin B6, with other common forms of this essential vitamin. By examining available in vitro and in vivo data, this document aims to provide an objective resource for evaluating its potential applications in research and drug development.

Executive Summary

Pyridoxine 3,4-dipalmitate, as a fat-soluble ester of pyridoxine, presents a distinct pharmacokinetic profile compared to its water-soluble counterpart, pyridoxine hydrochloride. The esterification is designed to enhance its absorption and retention in the body. This guide synthesizes the available experimental data to correlate its in vitro properties with its in vivo activity, offering a comparative perspective against other Vitamin B6 vitamers.

Data Presentation: Comparative Analysis of Pyridoxine Derivatives

The following tables summarize the available quantitative data for this compound and other key forms of Vitamin B6.

Table 1: In Vivo Bioavailability and Pharmacokinetic Parameters

ParameterThis compoundPyridoxine HydrochloridePyridoxal-5'-Phosphate (PLP)
Bioavailability Enhanced gastrointestinal absorption demonstrated in humans[1]High bioavailability from the gastrointestinal tract[2]Must be dephosphorylated before absorption[3]
Peak Plasma Concentration (Cmax) Data not readily availableDose-dependentLower than pyridoxine for an equivalent dose
Time to Peak (Tmax) Data not readily availableRapidSlower than pyridoxine
Elimination Half-life Expected to be longer due to lipophilicityApproximately 15 to 20 days for the inactive metabolite, 4-pyridoxic acid[2]Data varies depending on the study
Primary Route of Excretion Primarily as 4-pyridoxic acid in urine after metabolism[2]4-pyridoxic acid in urine[2]4-pyridoxic acid in urine

Table 2: In Vitro Activity and Properties

ParameterThis compoundPyridoxine HydrochloridePyridoxal-5'-Phosphate (PLP)
Solubility Lipophilic (fat-soluble)Hydrophilic (water-soluble)Hydrophilic (water-soluble)
Enzymatic Hydrolysis Requires esterase activity to release active pyridoxineNot applicableRequires phosphatase activity to be converted to pyridoxal (B1214274) for cellular uptake
Cellular Uptake Expected to occur via passive diffusion across cell membranes after hydrolysisCarrier-mediated transport in intestinal cells[4][5]Uptake of the dephosphorylated form (pyridoxal)
Antioxidant Activity (DPPH Assay) Data not readily available for the dipalmitate ester. Pyridoxine itself has shown some antioxidant properties.Moderate antioxidant activityPotent antioxidant activity

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vivo Gastrointestinal Absorption of this compound

This protocol is based on the study of the effects of surface-active agents on the gastrointestinal absorption of this compound in humans.[1]

  • Subjects: Healthy human volunteers.

  • Administration: Oral administration of this compound, with and without the presence of surface-active agents (e.g., bile acids).

  • Sample Collection: Urine samples are collected at timed intervals post-administration.

  • Analysis: The concentration of pyridoxine and its primary metabolite, 4-pyridoxic acid, in the urine is determined using High-Performance Liquid Chromatography (HPLC).

  • Outcome Measures: The total amount of pyridoxine and its metabolite excreted in the urine over a specific period is used as an index of gastrointestinal absorption.

In Vitro Caco-2 Cell Permeability Assay for Pyridoxine

This protocol is adapted from studies on pyridoxine uptake in human intestinal epithelial Caco-2 cells, a model for the intestinal barrier.[4][5][6][7]

  • Cell Culture: Caco-2 cells are cultured on permeable supports until a differentiated monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution) is used.

  • Compound Application: Pyridoxine hydrochloride is added to the apical (AP) side of the monolayer.

  • Sample Collection: Samples are collected from the basolateral (BL) side at various time points.

  • Analysis: The concentration of pyridoxine in the basolateral samples is quantified by HPLC.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This is a general protocol for assessing the antioxidant capacity of a compound.[8][9][10][11]

  • Reagents: DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol), test compound, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • A solution of the test compound at various concentrations is prepared.

    • The test solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Value: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined to quantify its antioxidant potency.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the activity of this compound.

VitaminB6_Metabolic_Pathway PDD Pyridoxine 3,4-Dipalmitate PN Pyridoxine (PN) PDD->PN Esterase PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal Kinase PA 4-Pyridoxic Acid (Excreted) PL->PA Aldehyde Oxidase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PLP->PA Aldehyde Oxidase PMP->PLP PNP Oxidase

Caption: Metabolic pathway of this compound to the active coenzyme PLP.

InVivo_Absorption_Workflow start Oral Administration of This compound absorption Gastrointestinal Absorption start->absorption hydrolysis Hydrolysis by Esterases (Release of Pyridoxine) absorption->hydrolysis metabolism Hepatic Metabolism to PLP hydrolysis->metabolism excretion Urinary Excretion of 4-Pyridoxic Acid metabolism->excretion analysis Urine Sample Collection and HPLC Analysis excretion->analysis

Caption: Experimental workflow for in vivo absorption studies.

Caco2_Permeability_Workflow start Seed Caco-2 cells on permeable supports culture Culture until monolayer formation (21 days) start->culture teer Measure TEER to confirm integrity culture->teer transport Add Pyridoxine to Apical Chamber teer->transport sampling Collect samples from Basolateral Chamber transport->sampling analysis Quantify Pyridoxine by HPLC sampling->analysis papp Calculate Papp analysis->papp

Caption: Workflow for in vitro Caco-2 cell permeability assay.

References

A Comparative Guide to Pyridoxine 3,4-Dipalmitate as a Nutritional Supplement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyridoxine (B80251) 3,4-Dipalmitate, a fat-soluble derivative of Vitamin B6, against the conventional water-soluble Pyridoxine Hydrochloride. Due to a notable lack of recent, direct comparative studies on the nutritional efficacy of Pyridoxine 3,4-Dipalmitate, this document synthesizes foundational knowledge of Vitamin B6 metabolism with established principles of fat-soluble vitamin absorption to present a scientifically grounded comparison and propose a robust experimental framework for its validation.

Performance Comparison: this compound vs. Pyridoxine Hydrochloride

A direct quantitative comparison of bioavailability and efficacy between this compound and Pyridoxine Hydrochloride from existing literature is challenging due to the scarcity of modern research on the dipalmitate form as a nutritional supplement. The majority of contemporary data on this compound is in the context of topical cosmetic applications, where it is valued for its stability and skin permeability. Older research from the 1960s confirms its gastrointestinal absorption in humans.

The primary theoretical advantage of this compound lies in its lipophilic nature. Fat-soluble vitamins are generally absorbed through the lymphatic system along with dietary fats, a process that can enhance their bioavailability, particularly in individuals with malabsorption syndromes or those on high-fat diets.[1][2][3] This contrasts with the passive diffusion of water-soluble Pyridoxine Hydrochloride in the jejunum.[4]

The table below summarizes a comparison based on established principles of vitamin absorption and metabolism.

ParameterThis compound (Fat-Soluble)Pyridoxine Hydrochloride (Water-Soluble)References
Solubility Lipophilic (dissolves in fats and oils)Hydrophilic (dissolves in water)[1]
Primary Absorption Mechanism Micellar solubilization with dietary fats, absorption via chylomicrons into the lymphatic system.Passive diffusion in the small intestine (jejunum).[2][3][4]
Key Hydrolyzing Enzymes Pancreatic Lipase (B570770), Carboxyl Ester Lipase (CEL) in the intestinal lumen to release pyridoxine.Not applicable.[3][5][6]
Potential for Enhanced Bioavailability May be enhanced in the presence of dietary fats; potentially beneficial for individuals with certain malabsorption disorders.Generally high bioavailability, but may be less efficient in certain malabsorptive conditions.[1][7]
Key Biomarkers for Status Assessment Plasma Pyridoxal 5'-Phosphate (PLP), Urinary 4-Pyridoxic Acid (4-PA).Plasma Pyridoxal 5'-Phosphate (PLP), Urinary 4-Pyridoxic Acid (4-PA).[8][9]
Metabolic Conversion to Active Form Hydrolyzed to pyridoxine, then follows the standard metabolic pathway to PLP.Directly absorbed as pyridoxine and follows the standard metabolic pathway to PLP.[10]

Experimental Protocols for Validation

To definitively ascertain the nutritional value of this compound relative to Pyridoxine Hydrochloride, a randomized, double-blind, crossover clinical trial is recommended.

Objective: To compare the bioavailability of orally administered this compound and Pyridoxine Hydrochloride.

Participants: Healthy adult volunteers (n=30) with normal dietary habits and no history of gastrointestinal disorders or use of medications known to interfere with Vitamin B6 metabolism.

Study Design:

  • Washout Period (2 weeks): Participants will consume a controlled diet low in Vitamin B6 to establish a stable baseline.

  • Intervention Period 1 (4 weeks): Participants will be randomized to receive a daily oral supplement of either this compound or Pyridoxine Hydrochloride (equimolar doses).

  • Washout Period 2 (4 weeks): A second washout period to allow for the clearance of the supplemented vitamin.

  • Intervention Period 2 (4 weeks): Participants will receive the alternate supplement to the one they received in the first intervention period.

Data Collection and Analysis:

  • Blood Sampling: Blood samples will be collected at baseline and at regular intervals during the intervention periods to measure plasma concentrations of pyridoxine, PLP, and other B6 vitamers.

  • Urine Collection: 24-hour urine samples will be collected at baseline and at the end of each intervention week to measure the excretion of 4-pyridoxic acid, the primary catabolite of Vitamin B6.[9][11]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of Vitamin B6 vitamers and metabolites in plasma and urine.[8]

  • Statistical Analysis: The primary endpoints will be the area under the curve (AUC) for plasma PLP and the total urinary excretion of 4-pyridoxic acid. These will be compared between the two supplement groups using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Signaling and Metabolic Pathways

The metabolic fate of both this compound and Pyridoxine Hydrochloride ultimately converges on the formation of the active coenzyme, Pyridoxal 5'-Phosphate (PLP). The initial steps, however, differ based on their solubility.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation cluster_liver Liver (Hepatocyte) PD_Dipalmitate This compound Lipase Pancreatic Lipase / CEL PD_Dipalmitate->Lipase Dietary_Fat Dietary Fat Micelle Mixed Micelle Dietary_Fat->Micelle Bile_Salts Bile Salts Bile_Salts->Micelle Pyridoxine_Enterocyte Pyridoxine Micelle->Pyridoxine_Enterocyte Absorption Pyridoxine_Free Pyridoxine Pyridoxine_Free->Micelle Palmitic_Acid Palmitic Acid Lipase->Pyridoxine_Free Hydrolysis Lipase->Palmitic_Acid Chylomicron Chylomicron Assembly Lymph Lymphatic System Chylomicron->Lymph Pyridoxine_Enterocyte->Chylomicron Bloodstream Bloodstream Lymph->Bloodstream Pyridoxine_Blood Pyridoxine Bloodstream->Pyridoxine_Blood Pyridoxine_Liver Pyridoxine Pyridoxine_Blood->Pyridoxine_Liver PN_HCl_Absorbed Pyridoxine (from PN HCl) PN_HCl_Absorbed->Bloodstream PN_HCl Pyridoxine HCl (Oral) PN_HCl->PN_HCl_Absorbed Passive Diffusion (Jejunum) Pyridoxal_Kinase Pyridoxal Kinase Pyridoxine_Liver->Pyridoxal_Kinase PNP Pyridoxine-5'-Phosphate (PNP) PNP_Oxidase PNP Oxidase PNP->PNP_Oxidase PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) Amino_Acid_Metabolism Amino Acid Metabolism PLP->Amino_Acid_Metabolism Neurotransmitter_Synthesis Neurotransmitter Synthesis PLP->Neurotransmitter_Synthesis Heme_Synthesis Heme Synthesis PLP->Heme_Synthesis Pyridoxal_Kinase->PNP PNP_Oxidase->PLP

References

Comparative Analysis of Pyridoxine Dipalmitate's Effect on Different Cell Lines: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) dipalmitate, a lipophilic derivative of pyridoxine (Vitamin B6), is increasingly utilized in cosmetic and dermatological formulations for its enhanced stability and skin permeability.[1][2] While extensive research exists on the biological effects of pyridoxine and other Vitamin B6 vitamers, direct in-vitro studies on pyridoxine dipalmitate are limited. This guide provides a comparative analysis of the inferred effects of pyridoxine dipalmitate on key skin cell lines—melanocytes, keratinocytes, and fibroblasts—based on the known biological activities of its parent molecule, pyridoxine. This analysis is supplemented with data on comparable lipophilic esters, such as kojic acid dipalmitate, to provide a framework for understanding its potential mechanisms and efficacy.

Inferred Effects of Pyridoxine Dipalmitate on Skin Cell Lines

The esterification of pyridoxine with palmitic acid renders the molecule oil-soluble, which is expected to enhance its penetration through the stratum corneum and subsequent bioavailability within the epidermis and dermis.[1] Upon cellular uptake, it is hypothesized that intracellular lipases hydrolyze pyridoxine dipalmitate, releasing free pyridoxine to exert its biological effects.

Melanocytes (e.g., B16F10 Murine Melanoma Cells)

Inference: Pyridoxine dipalmitate is anticipated to inhibit melanogenesis, primarily through the anti-tyrosinase and antioxidant activities of its parent molecule, pyridoxine.

Studies on other forms of Vitamin B6 have demonstrated a direct impact on melanin (B1238610) production. Vitamin B6 compounds, including pyridoxine, have been shown to inhibit the diphenolase activity of mushroom tyrosinase, a key enzyme in melanin synthesis.[3][4] This inhibition is attributed to the quenching of reactive oxygen species (ROS) generated during the enzymatic reaction.[3][4] In B16F10 melanoma cells, pyridoxal (B1214274), another B6 vitamer, has been shown to suppress melanogenesis and reduce tyrosinase expression.[5]

Comparison with Alternatives: Kojic acid is a well-known tyrosinase inhibitor used for skin whitening. Its dipalmitate ester, kojic acid dipalmitate, is favored in cosmetic formulations for its superior stability and lipid solubility, similar to pyridoxine dipalmitate.[6][7][8][9][10] While kojic acid directly chelates copper ions in the active site of tyrosinase, pyridoxine appears to act through antioxidant mechanisms.[3][11]

Table 1: Inferred and Known Effects on Melanogenesis

CompoundCell LineInferred/Observed EffectMechanism of ActionSupporting Evidence
Pyridoxine Dipalmitate Melanocytes (e.g., B16F10)Inferred: Inhibition of melanogenesisInferred: Release of pyridoxine, which acts as an antioxidant, quenching ROS involved in tyrosinase activity.Based on studies with Pyridoxine/Pyridoxal[3][4][5]
Pyridoxine/Pyridoxal B16F10 Melanoma Cells, Mushroom TyrosinaseInhibition of tyrosinase activity and melanogenesisAntioxidant (ROS quenching)[3][4][5]
Kojic Acid Dipalmitate MelanocytesInhibition of melanogenesisRelease of kojic acid, which inhibits tyrosinase by chelating copper ions.[11][6][7][8][9][10]
Keratinocytes (e.g., Human Epidermal Keratinocytes, HaCaT Cells)

Inference: Pyridoxine dipalmitate is expected to support skin barrier function and provide antioxidant protection to keratinocytes.

Pyridoxine has been shown to play a crucial role in maintaining epidermal homeostasis. It can suppress the phagocytosis of melanosomes by keratinocytes under oxidative stress, a key step in skin pigmentation.[12] This effect is mediated through the activation of the Nrf2 antioxidant pathway.[12] Furthermore, pyridoxine has demonstrated anti-inflammatory properties in monocyte/macrophage cells by downregulating various inflammatory mediators, an action that could be relevant in inflammatory skin conditions.[13][14]

Comparison with Alternatives: Other antioxidant compounds are known to protect keratinocytes from oxidative damage. For instance, various natural extracts have been shown to activate the Nrf2 pathway in HaCaT cells, similar to the proposed mechanism for pyridoxine.

Table 2: Inferred and Known Effects on Keratinocytes

CompoundCell LineInferred/Observed EffectMechanism of ActionSupporting Evidence
Pyridoxine Dipalmitate Keratinocytes (e.g., HaCaT)Inferred: Antioxidant protection, support of skin barrier function, and potential anti-inflammatory effects.Inferred: Release of pyridoxine, which activates the Nrf2 antioxidant pathway and may downregulate inflammatory mediators.Based on studies with Pyridoxine[12][13][14]
Pyridoxine Human Epidermal KeratinocytesSuppression of melanosome phagocytosis under oxidative stress.Activation of Nrf2 antioxidant pathway.[12]
Pyridoxine Monocytes/MacrophagesDownregulation of inflammatory mediators (e.g., IL-1β, IL-6, TNF-α).Broad-spectrum anti-inflammatory action.[13][14]
Fibroblasts (e.g., Human Dermal Fibroblasts)

Inference: Pyridoxine dipalmitate may contribute to anti-aging effects by protecting dermal fibroblasts from oxidative stress and potentially influencing extracellular matrix (ECM) protein synthesis.

Oxidative stress is a major contributor to skin aging, leading to the degradation of collagen and elastin (B1584352) by matrix metalloproteinases (MMPs) and reduced ECM synthesis by fibroblasts. Vitamin B6 is known for its antioxidant properties, which can help mitigate oxidative damage.[15][16] By reducing the levels of reactive oxygen species, pyridoxine released from pyridoxine dipalmitate could help maintain the integrity of the dermal matrix.

Comparison with Alternatives: Ascorbic acid (Vitamin C) and its derivatives are well-established agents that stimulate collagen synthesis in fibroblasts.[17] Retinyl palmitate, another lipid-soluble vitamin derivative, is known for its anti-aging effects, though its stability can be a concern.[18] The dipalmitate form of pyridoxine offers the advantage of increased stability.

Table 3: Inferred and Known Effects on Fibroblasts

CompoundCell LineInferred/Observed EffectMechanism of ActionSupporting Evidence
Pyridoxine Dipalmitate Human Dermal FibroblastsInferred: Protection against oxidative stress-induced damage and potential support of ECM integrity.Inferred: Release of pyridoxine, which acts as an antioxidant to reduce ROS levels.Based on the antioxidant properties of Pyridoxine[15][16]
Pyridoxine Human ErythrocytesProtection against oxidative damage to membrane proteins.Reduction of reactive oxygen species.[16]
Ascorbic Acid Derivatives Human Dermal FibroblastsStimulation of collagen synthesis.Cofactor for collagen-modifying enzymes.[17]
Retinyl Palmitate SkinAnti-aging effects.Conversion to retinoic acid, which modulates gene expression.[18]

Experimental Protocols

As no direct experimental data for pyridoxine dipalmitate on cell lines is publicly available, this section provides detailed methodologies for key experiments that could be used to validate the inferred effects, based on protocols for similar compounds.

Melanogenesis and Tyrosinase Activity Assay in B16F10 Cells
  • Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of Pyridoxine Dipalmitate (solubilized in a suitable vehicle like DMSO) and a melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone, α-MSH).

  • Melanin Content Measurement: After 72 hours of incubation, cells are washed with PBS, harvested, and lysed. The melanin content is measured spectrophotometrically at 405 nm and normalized to the total protein content of the cell lysate.

  • Tyrosinase Activity Assay: Cell lysates are incubated with L-DOPA. The rate of dopachrome (B613829) formation is measured by the change in absorbance at 475 nm over time. The activity is normalized to the total protein content.

Nrf2 Activation Assay in HaCaT Keratinocytes
  • Cell Culture: Human keratinocyte (HaCaT) cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with Pyridoxine Dipalmitate for various time points.

  • Western Blot Analysis: Nuclear and cytoplasmic protein fractions are isolated. The levels of Nrf2 in both fractions are determined by Western blotting using an anti-Nrf2 antibody. Lamin B1 and β-actin are used as nuclear and cytoplasmic loading controls, respectively. An increase in the nuclear-to-cytoplasmic Nrf2 ratio indicates activation.

  • qRT-PCR: Total RNA is extracted, and the expression of Nrf2 target genes (e.g., HO-1, NQO1) is quantified by quantitative real-time PCR.

Collagen Synthesis Assay in Human Dermal Fibroblasts
  • Cell Culture: Primary human dermal fibroblasts are cultured in Fibroblast Growth Medium.

  • Treatment: Confluent cells are treated with various concentrations of Pyridoxine Dipalmitate in a serum-free medium for 48-72 hours.

  • Pro-collagen Type I C-Peptide (PIP) ELISA: The amount of secreted pro-collagen type I in the culture supernatant is quantified using a specific ELISA kit. This provides a measure of newly synthesized collagen.

  • Sircol Collagen Assay: Total soluble collagen in the cell culture supernatant can also be measured using the Sircol assay, which is based on the specific binding of Sirius Red dye to collagen.

Visualizations

Signaling Pathways and Experimental Workflows

inferred_pyridoxine_dipalmitate_action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular PD Pyridoxine Dipalmitate Penetration Skin Penetration PD->Penetration Enhanced due to lipophilicity Hydrolysis Lipase Hydrolysis Penetration->Hydrolysis Pyridoxine Pyridoxine Hydrolysis->Pyridoxine ROS ROS Pyridoxine->ROS Quenches Nrf2_activation Nrf2 Activation Pyridoxine->Nrf2_activation Activates Tyrosinase Tyrosinase Activity ROS->Tyrosinase Activates Antioxidant_enzymes Antioxidant Enzymes Nrf2_activation->Antioxidant_enzymes Upregulates Antioxidant_enzymes->ROS Neutralize Melanin Melanin Production Tyrosinase->Melanin

Caption: Inferred mechanism of Pyridoxine Dipalmitate in skin cells.

experimental_workflow_melanogenesis cluster_assays Assays start Start: B16F10 Cell Culture treatment Treat with Pyridoxine Dipalmitate + α-MSH for 72h start->treatment harvest Harvest and Lyse Cells treatment->harvest melanin_assay Measure Melanin Content (Absorbance at 405 nm) harvest->melanin_assay tyrosinase_assay Measure Tyrosinase Activity (L-DOPA substrate, Absorbance at 475 nm) harvest->tyrosinase_assay normalize Normalize to Total Protein Content melanin_assay->normalize tyrosinase_assay->normalize end End: Quantify Inhibition normalize->end

Caption: Workflow for assessing melanogenesis inhibition.

Conclusion

While direct experimental evidence on the effects of pyridoxine dipalmitate on different cell lines is currently lacking in published literature, a strong inference can be made based on the well-documented activities of its parent molecule, pyridoxine. As a stabilized, oil-soluble derivative, pyridoxine dipalmitate holds significant promise as a multifunctional cosmetic ingredient. It is likely to offer benefits in skin whitening through the inhibition of melanogenesis, enhance skin barrier function and provide antioxidant protection to keratinocytes, and contribute to anti-aging by protecting dermal fibroblasts from oxidative stress.

Future in-vitro studies are essential to definitively characterize the cellular and molecular mechanisms of pyridoxine dipalmitate and to quantify its efficacy in comparison to other cosmetic actives. The experimental protocols outlined in this guide provide a robust framework for such validation studies. For researchers and drug development professionals, pyridoxine dipalmitate represents a promising candidate for inclusion in advanced dermatological and cosmetic formulations, warranting further investigation to fully unlock its therapeutic potential.

References

Assessing the superiority of Pyridoxine 3,4-Dipalmitate over free pyridoxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyridoxine (B80251) 3,4-Dipalmitate and free pyridoxine, focusing on their physicochemical properties, metabolic pathways, and potential therapeutic advantages. While direct comparative studies are limited, this document synthesizes available data to offer a scientific assessment of their respective merits.

Executive Summary

Pyridoxine, a water-soluble form of vitamin B6, is essential for numerous metabolic processes. Its clinical utility, however, can be limited by its hydrophilic nature, affecting its absorption and tissue penetration. Pyridoxine 3,4-Dipalmitate, a lipophilic ester of pyridoxine, has been developed to overcome these limitations. This guide explores the hypothesis that the dipalmitate ester offers superior bioavailability and cellular uptake due to its increased lipophilicity, potentially leading to enhanced therapeutic efficacy in specific applications.

Physicochemical and Pharmacokinetic Properties

The fundamental difference between this compound and free pyridoxine lies in their polarity, which dictates their interaction with biological membranes and, consequently, their pharmacokinetic profiles.

PropertyFree PyridoxineThis compoundRationale for Superiority
Solubility Water-solubleFat-solubleEnhanced lipid solubility is theorized to facilitate passive diffusion across the lipid bilayers of cell membranes, potentially increasing absorption and tissue distribution, especially in lipophilic environments like the skin and nervous system.
Chemical Stability Less stable, particularly to light and heatMore stable due to the esterification of the hydroxyl groupsThe ester linkages protect the reactive hydroxyl groups of the pyridoxine molecule, leading to greater stability in formulations and potentially in vivo before enzymatic hydrolysis.
Primary Absorption Mechanism Carrier-mediated active transport in the jejunum.[1][2]Presumed passive diffusion due to high lipophilicity. May also undergo lymphatic absorption.Passive diffusion is not saturable and can lead to higher absorption rates at higher concentrations, bypassing the limitations of carrier-mediated transport. Lymphatic absorption can bypass first-pass metabolism in the liver.
Metabolic Activation Must be absorbed and then phosphorylated in the liver to the active form, pyridoxal (B1214274) 5'-phosphate (PLP).[3][4]Must first be hydrolyzed by esterases to release free pyridoxine, which then follows the same metabolic activation pathway as free pyridoxine.The rate-limiting step for the dipalmitate form is likely the in vivo hydrolysis by esterases. This could potentially lead to a slower, more sustained release of active pyridoxine.

Signaling and Metabolic Pathways

Both forms of pyridoxine, once metabolized to the active coenzyme pyridoxal 5'-phosphate (PLP), participate in the same metabolic pathways. PLP is a crucial cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism.[5][6]

The "salvage pathway" is the primary route for converting dietary and recycled vitamin B6 forms into the active PLP.

Vitamin_B6_Salvage_Pathway Vitamin B6 Salvage Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PN_ext Pyridoxine (PN) PN_int Pyridoxine (PN) PN_ext->PN_int Carrier-Mediated Transport PL_ext Pyridoxal (PL) PL_int Pyridoxal (PL) PL_ext->PL_int Carrier-Mediated Transport PM_ext Pyridoxamine (PM) PM_int Pyridoxamine (PM) PM_ext->PM_int Carrier-Mediated Transport PDP_ext This compound PDP_ext->PN_int Esterase Hydrolysis & Passive Diffusion PNP Pyridoxine-5'-Phosphate (PNP) PN_int->PNP Pyridoxal Kinase (PDXK) PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PL_int->PLP Pyridoxal Kinase (PDXK) PMP Pyridoxamine-5'-Phosphate (PMP) PM_int->PMP Pyridoxal Kinase (PDXK) PNP->PLP PNP Oxidase (PNPO) PMP->PLP PNP Oxidase (PNPO) PLP-Dependent\nEnzymes PLP-Dependent Enzymes PLP->PLP-Dependent\nEnzymes Cofactor for >140 reactions (e.g., transamination, decarboxylation)

Fig. 1: Vitamin B6 Salvage Pathway and Entry of Prodrug

Experimental Protocols

To empirically determine the superiority of this compound, specific experimental protocols are required. Below are detailed methodologies for key comparative experiments.

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This assay is a well-established model for predicting intestinal drug absorption.

Objective: To compare the permeability of free pyridoxine and this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[7][8]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Dosing: A solution of either free pyridoxine or this compound is added to the apical (AP) side of the Transwell® insert. The basolateral (BL) side contains a drug-free buffer.

  • Sampling: Aliquots are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: The concentration of the respective compound in the collected samples is quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound on the receiver side.

    • A is the surface area of the membrane.

    • C0 is the initial concentration on the donor side.

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add test compound (Pyridoxine or This compound) to apical side C->D E Incubate and collect samples from basolateral side at multiple time points D->E F Quantify compound concentration (HPLC or LC-MS/MS) E->F G Calculate Apparent Permeability Coefficient (Papp) F->G H Compare Papp values G->H

Fig. 2: Caco-2 Permeability Assay Workflow
Protocol 2: In Vivo Bioavailability Study in a Rodent Model

This study would provide crucial data on the oral bioavailability of both compounds.

Objective: To determine and compare the pharmacokinetic profiles and bioavailability of free pyridoxine and this compound following oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are fasted overnight.

  • Dosing: A single oral dose of either free pyridoxine or this compound, formulated in an appropriate vehicle, is administered by gavage. A separate group receives an intravenous dose of free pyridoxine to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected via a cannulated jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentrations of pyridoxine and its major metabolite, 4-pyridoxic acid, are determined by a validated LC-MS/MS method. For the dipalmitate group, analysis for the intact ester should also be performed to assess absorption prior to hydrolysis.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Conclusion

Based on fundamental principles of medicinal chemistry and pharmacokinetics, this compound holds considerable promise as a superior alternative to free pyridoxine in applications where enhanced lipophilicity is advantageous. Its potential for improved passive absorption, greater stability, and sustained release warrants further investigation through direct comparative studies as outlined in this guide. The data generated from such studies would be invaluable for the development of next-generation vitamin B6 therapies with improved efficacy and patient compliance.

References

A Comparative Guide to Pyridoxine 3,4-Dipalmitate: Statistical Validation and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyridoxine (B80251) 3,4-Dipalmitate, a lipophilic derivative of Vitamin B6, against its more common hydrophilic counterpart, Pyridoxine Hydrochloride. The following sections detail available experimental data, relevant protocols for validation, and the biochemical pathways influenced by Vitamin B6, offering a resource for researchers and professionals in drug development.

Data Presentation: A Comparative Overview

Direct comparative studies on the therapeutic efficacy of Pyridoxine 3,4-Dipalmitate versus other Vitamin B6 forms are limited in publicly accessible literature. The primary advantage of the dipalmitate ester lies in its increased lipophilicity, which is often leveraged in topical formulations for enhanced skin penetration.[1] The following tables summarize the known properties and data, with inferences made based on chemical characteristics where direct comparative data is unavailable.

Table 1: Physicochemical Properties

PropertyThis compoundPyridoxine HydrochlorideReference(s)
Molecular Formula C40H71NO5C8H11NO3 · HCl[2]
Molecular Weight 646.00 g/mol 205.64 g/mol [2]
Solubility Oil-soluble, practically insoluble in waterWater-soluble[1]
logP (o/w) ~15.57 (estimated)-0.77[1]
Appearance White to off-white crystalline powderWhite crystalline powder[1]

Table 2: Comparative Performance Characteristics (Based on available data and chemical properties)

CharacteristicThis compoundPyridoxine HydrochlorideRationale/Reference(s)
Bioavailability (Oral) Lower; requires enzymatic hydrolysis for absorption. An older study suggests absorption is influenced by surface-active agents.[3]High, readily absorbed from the GI tract.[3]
Skin Permeation Higher (inferred due to high lipophilicity). Used in cosmetic formulations for topical application.[1]Lower (due to hydrophilicity).[1]
Stability More stable in formulations, particularly against light and oxidation (inferred from patent literature for cosmetic use).Less stable, particularly to light and changes in pH.[4][4][5]
Primary Applications Topical cosmetic and dermatological formulations (e.g., for acne, seborrheic dermatitis).[1][6]Oral and parenteral dietary supplements, treatment of Vitamin B6 deficiency, and drug-induced neuropathy.[7][1][6][7]
Safety Profile Limited publicly available toxicology data. Generally regarded as safe for topical use in cosmetics.[8]Generally well-tolerated at normal doses; high doses can lead to peripheral neuropathy.[9][8][9]

Experimental Protocols

To statistically validate the performance of this compound, particularly in comparison to other Vitamin B6 derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is crucial for evaluating the topical bioavailability of this compound.

Objective: To quantify the rate and extent of skin permeation of this compound from a topical formulation compared to a control (e.g., Pyridoxine Hydrochloride in a suitable vehicle).

Apparatus:

  • Franz diffusion cells[10]

  • Human or animal skin membrane (e.g., porcine ear skin)[11]

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent for the lipophilic compound)

  • Magnetic stirrer

  • Water bath for temperature control (32°C for skin studies)[12]

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Membrane Preparation: Excise the skin and remove subcutaneous fat. Cut the skin to a size suitable for the Franz diffusion cells. Equilibrate the skin in the receptor fluid for a defined period before mounting.[12]

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.[10]

  • Receptor Chamber: Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.[12]

  • Temperature Control: Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature.[11]

  • Sample Application: Apply a precise amount of the test formulation (containing this compound) and the control formulation to the surface of the skin in the donor chamber.[12]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[11]

  • Quantification: Analyze the concentration of the pyridoxine derivative in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of the drug permeated per unit area of the skin over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is for the quantitative analysis of this compound and Pyridoxine Hydrochloride in various matrices.

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous estimation of this compound and Pyridoxine Hydrochloride.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector or a fluorescence detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., potassium dihydrogen phosphate). The exact composition needs to be optimized for the separation of the highly lipophilic dipalmitate and the hydrophilic hydrochloride.

  • Flow Rate: Typically 1.0 mL/min.[13]

  • Detection Wavelength: Pyridoxine has a UV absorbance maximum around 291 nm. For fluorescence detection, excitation and emission wavelengths would need to be optimized.

  • Injection Volume: 20 µL.

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can accurately quantify the analytes in the presence of excipients and degradation products.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., by analyzing a series of standard solutions of known concentrations).[14]

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.[14]

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[13]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[14]

In Vitro Enzymatic Hydrolysis

This protocol is relevant for understanding the conversion of this compound to its active form.

Objective: To determine the rate and extent of enzymatic hydrolysis of this compound to pyridoxine in a simulated biological fluid.

Materials:

  • This compound

  • Esterase enzyme solution (e.g., porcine liver esterase)

  • Phosphate buffer (to maintain optimal pH for the enzyme)

  • Incubator/water bath

  • HPLC system for quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent and then dilute it in the reaction buffer.

  • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the esterase enzyme solution.

  • At various time points, withdraw aliquots of the reaction mixture and immediately quench the enzymatic reaction (e.g., by adding a strong acid or an organic solvent that denatures the enzyme).

  • Analyze the samples by HPLC to quantify the decrease in the concentration of this compound and the increase in the concentration of pyridoxine over time.

  • Calculate the rate of hydrolysis.

Signaling Pathways and Experimental Workflows

The biological activity of all forms of Vitamin B6, including this compound after its hydrolysis to pyridoxine, is primarily exerted through its active coenzyme form, Pyridoxal 5'-Phosphate (PLP). PLP is a critical cofactor in numerous enzymatic reactions, particularly in amino acid metabolism and neurotransmitter synthesis.

Vitamin B6 Salvage Pathway

This pathway illustrates the conversion of various forms of Vitamin B6 from dietary sources or supplementation into the active coenzyme PLP.

Vitamin_B6_Salvage_Pathway Pyridoxine Pyridoxine (from Hydrolysis of This compound) Pyridoxal_Kinase Pyridoxal Kinase Pyridoxine->Pyridoxal_Kinase ATP -> ADP Pyridoxal Pyridoxal Pyridoxal->Pyridoxal_Kinase ATP -> ADP Pyridoxamine Pyridoxamine Pyridoxamine->Pyridoxal_Kinase ATP -> ADP PNP Pyridoxine 5'-Phosphate PNP_Oxidase PNP Oxidase PNP->PNP_Oxidase PMP Pyridoxamine 5'-Phosphate PMP->PNP_Oxidase PLP Pyridoxal 5'-Phosphate (Active Coenzyme) Pyridoxal_Kinase->PNP Pyridoxal_Kinase->PMP Pyridoxal_Kinase->PLP PNP_Oxidase->PLP FMN -> FMNH2

Caption: The Vitamin B6 salvage pathway converts different vitamers into the active coenzyme PLP.

Neurotransmitter Synthesis Pathway

PLP is an essential cofactor for the synthesis of several key neurotransmitters.

Neurotransmitter_Synthesis cluster_GABA GABA Synthesis cluster_Serotonin Serotonin Synthesis cluster_Dopamine Dopamine Synthesis Glutamate Glutamate GABA GABA Glutamate->GABA Glutamate Decarboxylase (PLP-dependent) Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin Five_HTP->Serotonin Aromatic L-amino acid decarboxylase (PLP-dependent) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (PLP-dependent) PLP Pyridoxal 5'-Phosphate (PLP)

Caption: PLP is a vital cofactor in the synthesis of key neurotransmitters.

Experimental Workflow for Comparative Analysis

This diagram outlines a logical workflow for the comparative validation of this compound.

Experimental_Workflow Formulation Formulation Development (e.g., Topical Cream) Physicochem Physicochemical Characterization (Solubility, Stability, Particle Size) Formulation->Physicochem InVitro_Permeation In Vitro Skin Permeation (Franz Diffusion Cells) Physicochem->InVitro_Permeation InVitro_Hydrolysis In Vitro Enzymatic Hydrolysis (Conversion to Pyridoxine) Physicochem->InVitro_Hydrolysis InVivo_Animal In Vivo Animal Studies (Efficacy and Safety) InVitro_Permeation->InVivo_Animal InVitro_Hydrolysis->InVivo_Animal Clinical_Trials Human Clinical Trials (Phase I, II, III) InVivo_Animal->Clinical_Trials Data_Analysis Statistical Data Analysis and Comparison Clinical_Trials->Data_Analysis

Caption: A structured workflow for the validation of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Pyridoxine 3,4-Dipalmitate, synthesized from general chemical waste management protocols and available safety data.

I. Immediate Safety and Handling for Disposal

Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific toxicity data for this compound is limited, prudent laboratory practice dictates caution.

Recommended PPE:

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a particulate filter respirator.

Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional and local regulations for chemical waste. The following protocol is based on general best practices for laboratory chemical waste disposal.

Step 1: Waste Identification and Classification

  • Treat this compound as a chemical waste product.

  • Unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EHS) office, it should be managed as hazardous waste.[2][3]

Step 2: Containerization

  • Primary Container: Place the waste in a chemically compatible container with a secure, leak-proof screw-on cap.[4] Do not use containers with corks or parafilm as primary seals.[4] The original product container, if in good condition, is often a suitable choice.

  • Labeling: Affix a "Hazardous Waste" label to the container.[2] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

    • The quantity of waste.

    • The date of waste generation.[2]

    • The location of origin (e.g., laboratory, room number).[2]

    • The name and contact information of the principal investigator.[2]

Step 3: Storage

  • Segregation: Store the waste container with other compatible solid chemical waste. Do not mix with liquid waste or other incompatible chemicals.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a labeled bin or tray, to contain any potential leaks or spills.[4]

  • Location: Store the contained waste in a designated, secure hazardous waste accumulation area within your laboratory.

Step 4: Disposal Request and Pickup

  • Contact EHS: Do not dispose of this compound in the regular trash or down the drain.[2][5]

  • Submit a hazardous waste pickup request to your institution's EHS office.[2] This is typically done through an online portal or by submitting a specific form.

  • Follow your institution's specific procedures for scheduling and preparing for the waste pickup.

Disposal of Contaminated Labware:

  • Solid Waste: Items such as gloves, absorbent paper, and weighing boats that are contaminated with this compound should be collected as chemically contaminated solid waste.[4] Double-bag this waste in clear plastic bags, seal each bag individually, and label it with the chemical constituent.[4]

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous chemical waste.[6] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.[3]

III. Quantitative Data

ParameterValue
Sewer Disposal Limit Not permitted. Do not dispose of down the drain.[1][7]
Solid Waste Landfill Not permitted for direct disposal.[5]
Hazardous Waste Status Treat as hazardous chemical waste unless otherwise specified by EHS.[2]

IV. Experimental Protocols

Detailed experimental protocols for the neutralization or degradation of this compound for disposal purposes are not available in the provided search results. Chemical treatment of waste is a specialized process that should not be attempted without validated procedures and appropriate safety controls. The recommended and safest procedure is collection and disposal by a certified hazardous waste management provider, arranged through your EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_no Prohibited Actions A Step 1: Identify Waste (this compound) B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Step 3: Select Compatible Waste Container B->C D Step 4: Transfer Waste to Container C->D E Step 5: Securely Cap the Container D->E F Step 6: Affix 'Hazardous Waste' Label (Chemical Name, Date, PI Info) E->F G Step 7: Place in Secondary Containment F->G H Step 8: Store in Designated Hazardous Waste Area G->H I Step 9: Submit Waste Pickup Request to EHS H->I J Step 10: EHS Collection for Final Disposal I->J Final Step No_Trash No Regular Trash Disposal No_Drain No Drain Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Pyridoxine 3,4-Dipalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Pyridoxine 3,4-Dipalmitate in a laboratory setting. Given the limited specific toxicological data available for this compound, a cautious approach is recommended, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.[1][2][3]

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesChemical splash goggles are essential to protect against accidental splashes and airborne particles.[2][3] For activities with a higher risk of splashing, a face shield worn over safety glasses is recommended.[4]
Hand Protection Chemical-resistant glovesWear compatible chemical-resistant gloves.[5][6] Nitrile gloves can offer protection against a variety of chemicals, but it is crucial to check the manufacturer's compatibility chart for the specific solvent being used with this compound.[4][7]
Body Protection Laboratory CoatA lab coat should be worn to protect the skin and clothing from contamination.[1][4] Ensure the lab coat is fully buttoned.
Respiratory Protection RespiratorIf engineering controls such as a fume hood are not sufficient to control airborne dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][6] This is particularly important when handling the powder outside of a contained system.
Foot Protection Closed-toe ShoesFully enclosed shoes are required to protect the feet from spills.[2][7]

Operational Plan: Handling this compound

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[5]

  • Use a chemical fume hood or a glove box to minimize the inhalation of dust.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the powder, do so in a fume hood or a balance enclosure to prevent the dispersal of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoidance of Contamination: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[5] Clean all equipment and the work area to remove any residual contamination.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Identification and Segregation:

  • All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be considered chemical waste.

  • Segregate this waste from general laboratory waste.[8]

2. Waste Collection and Storage:

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.

  • Store waste containers in a designated, secure area away from incompatible materials.[9]

3. Disposal Procedure:

  • Disposal of chemical waste must comply with all local, state, and federal regulations.

  • Do not dispose of this compound down the sink or in the regular trash.[9][10]

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[8][11]

  • Empty containers should be rinsed thoroughly with an appropriate solvent before disposal; the rinsate should be collected as chemical waste.[9]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine 3,4-Dipalmitate
Reactant of Route 2
Pyridoxine 3,4-Dipalmitate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。